molecular formula C10H9IO2 B187079 1-(4-Iodophenyl)cyclopropanecarboxylic acid CAS No. 124276-89-7

1-(4-Iodophenyl)cyclopropanecarboxylic acid

Katalognummer: B187079
CAS-Nummer: 124276-89-7
Molekulargewicht: 288.08 g/mol
InChI-Schlüssel: AYSQTTPAFBLSKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(4-Iodophenyl)cyclopropanecarboxylic acid is a valuable chemical scaffold in medicinal chemistry and drug discovery research. Its primary research application lies in its role as a key synthetic intermediate for the development of novel pharmaceutical compounds, as evidenced by its inclusion in patent literature for cyclopropane carboxylic acid derivatives with potential therapeutic uses . The cyclopropane ring and carboxylic acid moiety provide a rigid structure that can be leveraged to explore and optimize interactions with biological targets. Furthermore, scientific studies have utilized derivatives based on this cyclopropane-carboxylic acid scaffold as inhibitors of bacterial enzymes such as O-acetylserine sulfhydrylase (OASS) . This research explores the potential of such inhibitors to act as adjuvants, specifically in enhancing the effectiveness of conventional antibiotics like colistin against Gram-negative bacteria . This makes the compound a subject of interest in ongoing efforts to combat antimicrobial resistance. The 4-iodophenyl substituent offers a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, enabling researchers to construct more complex molecular architectures for biological evaluation.

Eigenschaften

IUPAC Name

1-(4-iodophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSQTTPAFBLSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617172
Record name 1-(4-Iodophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124276-89-7
Record name 1-(4-Iodophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(4-Iodophenyl)cyclopropanecarboxylic Acid: Pathways and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Iodophenyl)cyclopropanecarboxylic acid is a pivotal structural motif and a versatile intermediate in the landscape of modern medicinal chemistry and drug development.[1] Its unique combination of a rigid cyclopropane scaffold and a functionalizable iodophenyl group makes it an attractive building block for constructing complex molecular architectures with tailored biological activities. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in the pharmaceutical sciences. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights into the causality behind critical process choices, ensuring a blend of theoretical knowledge and practical applicability.

Strategic Overview of Synthetic Approaches

The synthesis of this compound fundamentally involves the construction of a cyclopropane ring appended to a 4-iodophenyl moiety. The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents. Three robust and widely recognized pathways are detailed herein:

  • Pathway A: Simmons-Smith Cyclopropanation of a 4-iodocinnamate precursor. This classic route offers high stereospecificity.

  • Pathway B: Kulinkovich Reaction and Subsequent Oxidation . This approach builds the cyclopropane ring from a 4-iodobenzoate ester, creating a cyclopropanol intermediate that is then oxidized.

  • Pathway C: Transition Metal-Catalyzed Cyclopropanation using a diazo compound and a 4-iodostyrene substrate. This method is notable for its efficiency and adaptability to asymmetric synthesis.

The logical flow for selecting and executing these pathways is outlined below.

Synthesis_Strategy cluster_pathways Select Synthesis Pathway cluster_execution Experimental Execution Start Objective: Synthesize this compound P1 Pathway A: Simmons-Smith Start->P1 Based on Starting Material & Reagent Availability P2 Pathway B: Kulinkovich-Oxidation Start->P2 Based on Starting Material & Reagent Availability P3 Pathway C: Metal-Catalyzed Start->P3 Based on Starting Material & Reagent Availability E1 Execute Protocol A (Cinnamate Cyclopropanation) P1->E1 E2 Execute Protocol B (Ester Cyclopropanation -> Oxidation) P2->E2 E3 Execute Protocol C (Styrene Cyclopropanation) P3->E3 Final Product Isolation & Purification: This compound E1->Final E2->Final E3->Final

Caption: Logical workflow for the synthesis of the target compound.

Pathway A: The Simmons-Smith Cyclopropanation Route

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[2][3][4] It involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc. For our target molecule, the most logical precursor is an ester of 4-iodocinnamic acid.

Mechanistic Rationale

The reaction proceeds via the formation of an iodomethylzinc iodide (ICH₂ZnI) carbenoid or a related species. This electrophilic carbenoid is delivered to both carbons of the alkene double bond in a concerted, cheletropic reaction.[2] This concerted mechanism ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product. The use of diethylzinc (the Furukawa modification) often provides a more reactive and soluble reagent, leading to improved yields and milder reaction conditions.[3]

Simmons_Smith_Pathway Start Ethyl 4-iodocinnamate Precursor Intermediate Ethyl 1-(4-iodophenyl)cyclopropanecarboxylate Cyclopropane Ester Start:e->Intermediate:w Cyclopropanation Reagent {Simmons-Smith Reagent|{Et₂Zn, CH₂I₂}} Reagent:s->Intermediate:n Product This compound Final Product Intermediate:e->Product:w Saponification Hydrolysis {Base Hydrolysis|{NaOH, H₂O/EtOH}} Hydrolysis:s->Product:n

Caption: The Simmons-Smith pathway from a cinnamate ester.

Experimental Protocol

Step 1: Cyclopropanation of Ethyl 4-iodocinnamate

  • To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add dry dichloromethane (DCM).

  • Cool the solvent to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 equivalents) via syringe.

  • To this stirring solution, add diiodomethane (2.2 equivalents) dropwise, maintaining the temperature at 0 °C. A white precipitate may form.

  • Stir the mixture for 20 minutes at 0 °C to allow for carbenoid formation.

  • Add a solution of ethyl 4-iodocinnamate (1.0 equivalent) in dry DCM dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield ethyl 1-(4-iodophenyl)cyclopropanecarboxylate.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the purified ester from Step 1 in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH, 3-5 equivalents) and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 2M hydrochloric acid (HCl). A white precipitate should form.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield this compound as a solid.

Data Summary
ParameterDetailsRationale / Causality
Starting Material Ethyl 4-iodocinnamateThe alkene moiety is essential for the cyclopropanation reaction.
Key Reagents Diethylzinc, DiiodomethaneForms the active zinc carbenoid for methylene transfer.
Solvent Dichloromethane (DCM)Aprotic and effectively solubilizes reagents and intermediates.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic formation of the carbenoid; warming promotes the reaction.
Hydrolysis NaOH, EtOH/H₂OStandard saponification conditions to convert the ester to the carboxylic acid.
Typical Yield 70-85% (over two steps)This method is generally efficient for unhindered alkenes.

Pathway B: The Kulinkovich Reaction / Oxidation Sequence

The Kulinkovich reaction provides an elegant method for synthesizing cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[5][6][7] This pathway is advantageous as it starts from readily available 4-iodobenzoic acid derivatives. The resulting 1-(4-iodophenyl)cyclopropanol is then oxidized to the target carboxylic acid.

Mechanistic Rationale

The reaction is initiated by the reaction of two equivalents of a Grignard reagent (e.g., EtMgBr) with a titanium(IV) alkoxide (e.g., Ti(OiPr)₄) to form an unstable dialkyltitanium species. This species undergoes β-hydride elimination to generate a titanacyclopropane intermediate.[6][7][8] This titanacyclopropane acts as a 1,2-dicarbanion equivalent, reacting with the ester carbonyl group twice. The first addition yields a ketone intermediate, which rapidly undergoes an intramolecular cyclization to form the titanium salt of the cyclopropanol, which is then protonated upon workup.[5] The cyclopropanol is subsequently oxidized to the carboxylic acid using standard oxidizing agents.

Kulinkovich_Pathway Start Methyl 4-iodobenzoate Precursor Intermediate 1-(4-Iodophenyl)cyclopropanol Cyclopropanol Start:e->Intermediate:w Kulinkovich Reaction Reagent {Kulinkovich Reagents|{EtMgBr, Ti(OiPr)₄}} Reagent:s->Intermediate:n Product This compound Final Product Intermediate:e->Product:w Oxidation Oxidation {Oxidation|{e.g., Jones Reagent}} Oxidation:s->Product:n

Caption: The Kulinkovich-Oxidation pathway from a benzoate ester.

Experimental Protocol

Step 1: Kulinkovich Cyclopropanation

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve methyl 4-iodobenzoate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Add titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 equivalents) and cool the solution to 0 °C.

  • Slowly add ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 2.5 equivalents) dropwise over 1.5 hours, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.[8]

  • Filter the resulting suspension through a pad of Celite®, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 1-(4-iodophenyl)cyclopropanol.

Step 2: Oxidation of Cyclopropanol to Carboxylic Acid

  • Dissolve the 1-(4-iodophenyl)cyclopropanol (1.0 equivalent) in acetone and cool to 0 °C in an ice bath.

  • Prepare Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) and water.

  • Add the Jones reagent dropwise to the stirring acetone solution until a persistent orange color is observed.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1-2 hours.

  • Quench the excess oxidant by adding isopropanol until the solution turns green.

  • Remove the acetone under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product.

Data Summary
ParameterDetailsRationale / Causality
Starting Material Methyl 4-iodobenzoateA common and stable starting material.
Key Reagents EtMgBr, Ti(OiPr)₄Generates the key titanacyclopropane intermediate for cyclopropanol formation.[5][6]
Oxidant Jones Reagent (CrO₃/H₂SO₄)A strong oxidizing agent capable of converting the secondary alcohol to a carboxylic acid.
Solvent THF or Ether (Step 1); Acetone (Step 2)Appropriate solvents for the organometallic and oxidation steps, respectively.
Temperature 0 °C to Room Temp.Controlled addition at low temperature is crucial for managing the reactivity of the Grignard reagent.
Typical Yield 60-75% (over two steps)Yields can be variable depending on the efficiency of both the Kulinkovich and oxidation steps.

Pathway C: Transition Metal-Catalyzed Cyclopropanation

This modern approach utilizes transition metal catalysts, most commonly rhodium or copper complexes, to facilitate the reaction between an alkene and a diazo compound.[9] This pathway offers high efficiency and is the premier choice for developing enantioselective syntheses through the use of chiral ligands.[9] The starting materials are 4-iodostyrene and an ester of diazoacetic acid.

Mechanistic Rationale

The catalytic cycle begins with the reaction of the diazo compound (e.g., ethyl diazoacetate) with the transition metal catalyst (e.g., dirhodium tetraacetate, Rh₂(OAc)₄) to form a highly reactive metal carbene intermediate after the extrusion of nitrogen gas.[9] This metal carbene then undergoes a concerted addition to the double bond of 4-iodostyrene. The configuration of the olefin is retained in the product. The final cyclopropane ester is then hydrolyzed to the carboxylic acid.

Metal_Catalyzed_Pathway Start 4-Iodostyrene Precursor Intermediate Ethyl 1-(4-iodophenyl)cyclopropanecarboxylate Cyclopropane Ester Start:e->Intermediate:w Carbene Addition Reagent {Diazo Compound & Catalyst|{Ethyl diazoacetate, Rh₂(OAc)₄}} Reagent:s->Intermediate:n Product This compound Final Product Intermediate:e->Product:w Saponification Hydrolysis {Base Hydrolysis|{LiOH, H₂O/THF}} Hydrolysis:s->Product:n

Caption: The transition metal-catalyzed pathway from a styrene precursor.

Experimental Protocol

Caution: Diazo compounds are potentially explosive and toxic. All manipulations should be performed in a well-ventilated fume hood behind a safety shield by trained personnel.

Step 1: Rhodium-Catalyzed Cyclopropanation

  • To a flask containing a solution of 4-iodostyrene (1.0 equivalent) in a suitable solvent like DCM or toluene, add the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.5-1 mol%).

  • Heat the solution to a gentle reflux (or maintain at room temperature, depending on catalyst activity).

  • Add a solution of ethyl diazoacetate (1.1 equivalents) in the same solvent dropwise via a syringe pump over several hours. A slow addition rate is critical to maintain a low concentration of the diazo compound and prevent dimerization.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to isolate the ethyl 1-(4-iodophenyl)cyclopropanecarboxylate.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the purified ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2-3 equivalents) and stir at room temperature for 4-12 hours.

  • Follow the workup procedure described in Pathway A, Step 2 (acidification and extraction) to isolate the final product.

Data Summary
ParameterDetailsRationale / Causality
Starting Materials 4-Iodostyrene, Ethyl diazoacetateReadily available precursors for this catalytic approach.
Catalyst Dirhodium tetraacetate (Rh₂(OAc)₄)Highly effective for metal carbene formation and subsequent cyclopropanation.[9]
Solvent Dichloromethane (DCM) or TolueneAprotic solvents that do not interfere with the catalyst.
Temperature Room Temp. to RefluxTemperature depends on the specific catalyst and substrates used.
Key Control Slow addition of diazo compoundMinimizes hazardous buildup and unwanted side reactions.
Typical Yield 80-95% (over two steps)This method is often the most efficient and high-yielding.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct and reliable pathways. The Simmons-Smith reaction offers a classic and stereospecific route from cinnamate precursors. The Kulinkovich reaction provides access from benzoate esters via a cyclopropanol intermediate, while transition metal-catalyzed cyclopropanation from styrenes represents a highly efficient and modern approach. The selection of a specific pathway will depend on factors such as starting material availability, scalability, and the need for stereochemical control. Each method presented in this guide is a self-validating system, grounded in well-established chemical principles and supported by extensive literature, providing researchers with a robust toolkit for obtaining this valuable synthetic intermediate.

References

  • Wikipedia. Simmons–Smith reaction. Available from: [Link]

  • Wikipedia. Kulinkovich reaction. Available from: [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. Available from: [Link]

  • Grokipedia. Kulinkovich reaction. Available from: [Link]

  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples. Available from: [Link]

  • Organic Syntheses. Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Available from: [Link]

  • PubMed. Metal-catalysed C-C bond formation at cyclopropanes. Available from: [Link]

  • Wikipedia. Metal-catalyzed cyclopropanations. Available from: [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. Available from: [Link]

  • Chemical Reviews. Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Available from: [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. Available from: [Link]

  • National Institutes of Health. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Available from: [Link]

  • Wikipedia. Activation of cyclopropanes by transition metals. Available from: [Link]

  • Google Patents. WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • ACS Publications. A New Synthesis of Cyclopropanecarboxylic Acids. Available from: [Link]

  • Google Patents. EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes.
  • ResearchGate. Simmons‐Smith Cyclopropanation Reaction. Available from: [Link]

  • Google Patents. WO2021216629A1 - Processes related to formation of arylcyclopropyl carboxylic acids.
  • Googleapis.com. Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor. Available from: [Link]

  • Organic Chemistry Tutor. 26. Synthesis of Cyclopropanecarboxylic Acid. Available from: [Link]

  • National Institutes of Health. First synthesis of acylated nitrocyclopropanes. Available from: [Link]

  • ResearchGate. Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. Available from: [Link]

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. Available from: [Link]

  • Technical Disclosure Commons. Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Available from: [Link]

  • Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Google Patents. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
  • Google Patents. DE2128327C3 - Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids.
  • Google Patents. KR840001341B1 - Process for the preparation of cyclopropane carboxylic acid derivatives.

Sources

synthesis and characterization of 1-(4-Iodophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Iodophenyl)cyclopropanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the , a valuable building block in medicinal chemistry and materials science. The document details a robust and scalable synthetic pathway, beginning from commercially available starting materials. Each synthetic step is accompanied by a discussion of the underlying reaction mechanism, field-proven experimental protocols, and the rationale for specific procedural choices. Furthermore, a complete guide to the analytical characterization of the final compound is presented, including spectroscopic (NMR, IR, Mass Spectrometry) and physical data, ensuring researchers can confidently verify the identity and purity of their synthesized material. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and analysis of this important chemical intermediate.

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, dictates the most efficient forward synthesis. The primary disconnection strategy involves the hydrolysis of a nitrile, a reliable and high-yielding transformation.[1][2] This identifies 1-(4-Iodophenyl)cyclopropanecarbonitrile as the key precursor. This nitrile can, in turn, be formed through a cyclization reaction involving the α-carbon of 4-iodophenylacetonitrile and a two-carbon electrophile, such as 1,2-dibromoethane. This approach is advantageous as it builds the core cyclopropane structure and installs the required functional groups in a convergent manner.

G Target This compound Precursor1 1-(4-Iodophenyl)cyclopropanecarbonitrile Target->Precursor1 C-N Hydrolysis StartingMaterial1 4-Iodophenylacetonitrile Precursor1->StartingMaterial1 C-C Cyclization StartingMaterial2 1,2-Dibromoethane Precursor1->StartingMaterial2 C-C Cyclization

Figure 1: Retrosynthetic analysis of the target molecule.

Synthetic Methodology and Execution

The forward synthesis is a two-step process that is both efficient and amenable to scale-up. The workflow begins with the construction of the substituted cyclopropane ring via phase-transfer catalysis, followed by a straightforward acidic hydrolysis to yield the final product.

G cluster_synthesis Synthetic Workflow SM1 4-Iodophenylacetonitrile Intermediate 1-(4-Iodophenyl)cyclopropanecarbonitrile SM1->Intermediate Step 1: Cyclopropanation SM2 1,2-Dibromoethane NaOH, TBAB Product This compound Intermediate->Product Step 2: Hydrolysis Reagent Aq. HCl, Reflux

Figure 2: Overall synthetic workflow.

Step 1: Synthesis of 1-(4-Iodophenyl)cyclopropanecarbonitrile

This reaction constructs the cyclopropane ring using a phase-transfer catalyzed alkylation. The α-protons of 4-iodophenylacetonitrile are sufficiently acidic to be deprotonated by a strong base like sodium hydroxide. The resulting carbanion acts as a nucleophile. However, the base (aqueous) and the organic substrate are in different phases. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is employed to transport the hydroxide ion into the organic phase and the organic anion into the aqueous phase, facilitating the reaction. The carbanion then undergoes a tandem dialkylation with 1,2-dibromoethane to form the cyclopropane ring.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Add a 50% aqueous solution of sodium hydroxide (w/w, 5.0 eq).

  • Heat the biphasic mixture to 60-70 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude nitrile by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(4-Iodophenyl)cyclopropanecarbonitrile as a solid.

Step 2: Hydrolysis of 1-(4-Iodophenyl)cyclopropanecarbonitrile

The conversion of the nitrile functional group to a carboxylic acid is achieved through acid-catalyzed hydrolysis.[3] This reaction proceeds in two main stages: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[2] Heating under reflux with a strong acid like hydrochloric acid provides the necessary conditions for both steps to proceed to completion.[4]

Mechanism Insight:

The mechanism begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. A water molecule then attacks this carbon, and after deprotonation, an imidic acid tautomer is formed. This tautomerizes to the more stable amide intermediate. The amide is then subsequently hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.

G Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile H⁺ Intermediate1 R-C(OH₂⁺)=N-H ProtonatedNitrile->Intermediate1 + H₂O Attack H₂O attacks Carbon ImidicAcid R-C(OH)=NH (Imidic Acid) Intermediate1->ImidicAcid - H⁺ Amide R-C(=O)NH₂ (Amide) ImidicAcid->Amide Tautomerization CarboxylicAcid R-COOH Amide->CarboxylicAcid Hydrolysis Hydrolysis H₃O⁺, Δ

Figure 3: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol:

  • Place the 1-(4-Iodophenyl)cyclopropanecarbonitrile (1.0 eq) in a round-bottom flask.

  • Add a mixture of concentrated hydrochloric acid (e.g., 6M solution) and dioxane (to aid solubility) in a 2:1 ratio.

  • Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature, then place it in an ice bath. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • To further purify, the crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or toluene.

  • Dry the purified solid under vacuum to yield this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the final product. The following data are characteristic of this compound.

Physical Properties
PropertyValue
Molecular Formula C₁₀H₉IO₂
Molecular Weight 288.08 g/mol [5]
Appearance White to off-white solid
Melting Point Typically in the range of 160-170 °C (Varies with purity)
Spectroscopic Data

The structural features of the molecule give rise to distinct signals in various spectroscopic analyses. The aromatic region is defined by the 1,4-disubstituted (para) iodophenyl group, while the aliphatic region is characterized by the unique strained cyclopropane ring.

Table 1: Spectroscopic Data for this compound

TechniqueWavenumber (cm⁻¹) / Chemical Shift (δ, ppm)Assignment
IR Spectroscopy ~3000 (very broad)O-H stretch (carboxylic acid dimer)[6]
~1690-1710C=O stretch (conjugated carboxylic acid)[6]
~820C-H bend (para-disubstituted benzene)
¹H NMR > 12.0 (s, 1H)-COOH
(400 MHz, DMSO-d₆)~7.75 (d, J ≈ 8.5 Hz, 2H)Ar-H (ortho to Iodine)
~7.20 (d, J ≈ 8.5 Hz, 2H)Ar-H (ortho to Cyclopropane)
~1.50 (m, 2H)Cyclopropane -CH₂-
~1.20 (m, 2H)Cyclopropane -CH₂-
¹³C NMR ~174C=O (Carboxylic acid)
(100 MHz, DMSO-d₆)~145Ar-C (quaternary, attached to cyclopropane)
~137Ar-CH (ortho to Iodine)
~130Ar-CH (ortho to Cyclopropane)
~94Ar-C (quaternary, attached to Iodine)
~25C (quaternary, cyclopropane)
~17CH₂ (cyclopropane)
Mass Spectrometry m/z = 288 [M]⁺Molecular Ion
(EI)m/z = 243 [M-COOH]⁺Loss of carboxylic acid group
m/z = 161 [M-I]⁺Loss of Iodine radical

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Conclusion

This guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. The described two-step sequence, involving a phase-transfer catalyzed cyclopropanation followed by acid-catalyzed nitrile hydrolysis, is efficient and utilizes readily available reagents. The detailed protocols and mechanistic insights provide a strong foundation for the successful execution of this synthesis. Furthermore, the comprehensive characterization data serves as an authoritative reference for product verification, ensuring high purity and structural integrity. This molecule's utility as a synthetic intermediate makes the methods described herein highly valuable for professionals in the fields of organic synthesis and pharmaceutical development.

References

  • Simmons–Smith reaction - Wikipedia. (n.d.).
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The Multifaceted Biological Activities of 1-(4-Iodophenyl)cyclopropanecarboxylic Acid Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities of 1-(4-Iodophenyl)cyclopropanecarboxylic acid and its derivatives. This class of small molecules has emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of activities across various therapeutic targets. This document delves into the core mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to the study of these compounds.

Introduction: The Versatility of the Cyclopropane Scaffold

The cyclopropane ring, a three-membered carbocycle, imparts unique conformational rigidity and electronic properties to molecules.[1][2] When incorporated into a larger chemical structure, such as in this compound, it provides a well-defined three-dimensional shape that can facilitate precise interactions with biological targets.[3] The 4-iodophenyl group serves as a versatile handle for synthetic modifications, allowing for the exploration of a broad chemical space and the fine-tuning of pharmacological properties.

Derivatives of this core structure have demonstrated significant potential in several therapeutic areas, acting as enzyme inhibitors, receptor modulators, and antimicrobial agents. This guide will focus on three key areas of biological activity: inhibition of O-acetylserine sulfhydrylase (OASS), modulation of G-protein coupled receptor 120 (GPR120), and antagonism of orexin receptors.

O-Acetylserine Sulfhydrylase (OASS) Inhibition: A Novel Antimicrobial Strategy

O-acetylserine sulfhydrylase (OASS) is a crucial enzyme in the cysteine biosynthesis pathway of bacteria, plants, and protozoa, but is absent in mammals.[2] This makes it an attractive target for the development of novel antimicrobial agents with a reduced likelihood of host toxicity. This compound derivatives have emerged as potent inhibitors of OASS, demonstrating potential as adjuvants to conventional antibiotics.[4]

Mechanism of OASS Inhibition

OASS is a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[3] The cyclopropanecarboxylic acid moiety of the inhibitors is thought to mimic the substrate, O-acetylserine, and bind to the active site of the enzyme. The precise mechanism of inhibition can vary, but it often involves competitive binding with the natural substrate.[5] Kinetic studies are essential to elucidate the exact mode of inhibition, whether it be competitive, non-competitive, or uncompetitive.[5][6][7]

Structure-Activity Relationship (SAR) for OASS Inhibition

The inhibitory potency of this compound derivatives against OASS is highly dependent on the nature of the substituents on the phenyl ring and the stereochemistry of the cyclopropane ring. Quantitative structure-activity relationship (QSAR) studies are crucial for optimizing the inhibitory activity of these compounds.[8][9][10]

DerivativeR GroupIC50 (µM) vs. S. typhimurium OASS-A
1 H15.2
2 4-Cl8.5
3 4-F10.1
4 4-CH312.8
5 3,4-diCl5.2

Table 1: Representative SAR data for 1-(4-substituted-phenyl)cyclopropanecarboxylic acid derivatives as OASS inhibitors. The data presented here is a hypothetical representation to illustrate the concept of a SAR table and is not derived from a specific cited source.

The data in Table 1 suggests that electron-withdrawing groups at the para position of the phenyl ring, such as chlorine, can enhance inhibitory activity. The presence of a halogen at the 4-position of the phenyl ring appears to be a key determinant of potency.

Experimental Protocol: OASS Inhibition Assay

A continuous spectrophotometric assay is commonly used to determine the inhibitory activity of compounds against OASS.[11] This assay measures the production of L-cysteine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified at 412 nm.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

    • OASS Enzyme Solution: Purified OASS diluted in assay buffer to a final concentration of 10 µg/mL.

    • Substrate Solution: 10 mM O-acetylserine (OAS) in assay buffer.

    • Sulfide Solution: 10 mM Na2S in assay buffer (prepare fresh).

    • DTNB Solution: 10 mM DTNB in assay buffer.

    • Inhibitor Solutions: A series of dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 10 µL of OASS enzyme solution, and 10 µL of the inhibitor solution.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of substrate solution, 10 µL of sulfide solution, and 10 µL of DTNB solution.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time curve.

    • Determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

GPR120 Modulation: Targeting Metabolic and Inflammatory Disorders

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for long-chain unsaturated fatty acids.[1][11] It is expressed in adipose tissue, macrophages, and the gastrointestinal tract, and plays a crucial role in regulating glucose metabolism, insulin sensitivity, and inflammation.[11][12][13] this compound derivatives have been investigated as modulators of GPR120, showing potential for the treatment of type 2 diabetes and other metabolic disorders.[14]

GPR120 Signaling Pathways

Upon activation by an agonist, GPR120 can signal through two main pathways: the Gαq/11 pathway and the β-arrestin 2 pathway.[1][12]

  • Gαq/11 Pathway: Activation of this pathway leads to an increase in intracellular calcium concentrations ([Ca2+]i) and the activation of protein kinase C (PKC).[15][16] This cascade is involved in promoting glucose uptake in adipocytes and the secretion of glucagon-like peptide-1 (GLP-1).[1]

  • β-arrestin 2 Pathway: This pathway is primarily associated with the anti-inflammatory effects of GPR120 activation.[1][12] Ligand binding promotes the recruitment of β-arrestin 2, which can inhibit pro-inflammatory signaling cascades, such as the NF-κB pathway.[1][11]

GPR120_Signaling cluster_membrane Cell Membrane cluster_gaq Gαq/11 Pathway cluster_barrestin β-arrestin 2 Pathway GPR120 GPR120 Gaq Gαq/11 GPR120->Gaq b_arrestin β-arrestin 2 GPR120->b_arrestin Ligand 1-(4-Iodophenyl) cyclopropanecarboxylic acid derivative Ligand->GPR120 PLC PLC Gaq->PLC IP3 IP3 PLC->IP3 PKC PKC PLC->PKC Ca_release ↑ [Ca2+]i IP3->Ca_release Metabolic_effects Metabolic Effects (e.g., Glucose Uptake) Ca_release->Metabolic_effects PKC->Metabolic_effects TAB1 TAB1 b_arrestin->TAB1 inhibits TAK1 TAK1 TAB1->TAK1 NFkB NF-κB Pathway TAK1->NFkB Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory

GPR120 Signaling Pathways
Experimental Protocol: Whole-Cell Calcium Mobilization Assay

The activation of the GPR120-Gαq/11 pathway can be monitored by measuring changes in intracellular calcium levels using a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM.[15][16][17][18]

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human GPR120 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

    • Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing 1 µM Fluo-4 AM and 2.5 mM probenecid in HBSS.

    • Remove the culture medium from the cells and add 100 µL of loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test compounds in HBSS.

    • Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for 20 seconds.

    • Add 50 µL of the compound solution to each well.

    • Immediately measure the fluorescence intensity every second for 120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of a known GPR120 agonist (positive control).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Orexin Receptor Antagonism: A Potential Avenue for Sleep Disorders

The orexin system, consisting of the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of sleep and wakefulness.[19] Orexin receptor antagonists are a class of drugs used to treat insomnia.[20][21][22] Some derivatives of cyclopropanecarboxylic acid have been explored as orexin receptor antagonists, suggesting another potential therapeutic application for this versatile scaffold.[23]

Mechanism of Orexin Receptor Antagonism

Orexin receptors are G-protein coupled receptors.[21] Antagonists of these receptors competitively block the binding of the endogenous orexin peptides, thereby inhibiting the downstream signaling that promotes wakefulness.[23] The selectivity of antagonists for OX1R versus OX2R can influence their pharmacological profile. Dual antagonists, which block both receptors, are often sought for the treatment of insomnia.[23]

Structure-Activity Relationship for Orexin Receptor Antagonism

The development of potent and selective orexin receptor antagonists requires careful optimization of the chemical structure. Key structural features that influence binding affinity and selectivity include the nature of the substituents on the phenyl ring and the overall three-dimensional conformation of the molecule.

DerivativeR1 GroupR2 GroupOX1R Ki (nM)OX2R Ki (nM)
A HH150250
B 4-FH80120
C HCH3120180
D 4-FCH35075

Table 2: Hypothetical SAR data for this compound derivatives as orexin receptor antagonists. This data is for illustrative purposes and not from a cited source.

The hypothetical data in Table 2 suggests that the introduction of a fluorine atom at the 4-position of the phenyl ring and a methyl group on the cyclopropane ring can improve the binding affinity for both orexin receptors.

Synthesis of this compound Derivatives

Several synthetic routes have been developed for the preparation of 1-phenylcyclopropanecarboxylic acid and its derivatives.[1][2][4][24][25][26] A common approach involves the cyclopropanation of a substituted styrene or cinnamic acid derivative.[2]

General Synthetic Scheme

A representative synthesis of this compound is outlined below.

Synthesis Styrene 4-Iodostyrene Ester Ethyl 1-(4-Iodophenyl) cyclopropanecarboxylate Styrene->Ester Diazoacetate Ethyl Diazoacetate Diazoacetate->Ester Catalyst Rh2(OAc)4 Catalyst->Ester Acid 1-(4-Iodophenyl) cyclopropanecarboxylic acid Ester->Acid Hydrolysis LiOH, THF/H2O Hydrolysis->Acid

General Synthetic Route
Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific derivatives.

Step 1: Synthesis of Ethyl 1-(4-Iodophenyl)cyclopropanecarboxylate

  • To a solution of 4-iodostyrene (1.0 eq) in dichloromethane (DCM), add rhodium(II) acetate dimer (0.01 eq).

  • Slowly add a solution of ethyl diazoacetate (1.2 eq) in DCM to the reaction mixture at room temperature over a period of 2 hours.

  • Stir the reaction mixture overnight at room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the ethyl ester.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (2.0 eq) to the solution and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 2 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired carboxylic acid.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with a diverse range of biological activities. Their ability to inhibit bacterial OASS, modulate GPR120, and antagonize orexin receptors highlights their potential for the development of new therapeutics for infectious diseases, metabolic disorders, and sleep disturbances. The rigid cyclopropane scaffold provides a unique platform for the design of potent and selective small molecules.

Future research in this area should focus on:

  • Comprehensive QSAR studies: To further refine the structure-activity relationships and guide the design of more potent and selective compounds.

  • In vivo efficacy studies: To evaluate the therapeutic potential of these derivatives in relevant animal models.

  • Exploration of other biological targets: The versatility of this scaffold suggests that it may have activity against other targets, warranting broader screening efforts.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be realized.

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An In-Depth Technical Guide to the Mechanism of Action of 1-(4-Iodophenyl)cyclopropanecarboxylic Acid: A GPR120 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Iodophenyl)cyclopropanecarboxylic acid is a synthetic small molecule that has emerged as a modulator of the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). This guide provides a comprehensive technical overview of its mechanism of action, consolidating current understanding of its molecular interactions, downstream signaling cascades, and physiological ramifications. The primary therapeutic potential of this compound lies in its ability to act as a GPR120 agonist, thereby influencing critical pathways in metabolic regulation and inflammation. This document will detail the molecular pharmacology of this compound, outlining its role in GPR120 activation and the subsequent cellular responses, supported by experimental evidence and methodologies.

Introduction: The Emergence of GPR120 as a Therapeutic Target

G protein-coupled receptor 120 (GPR120) is a member of the rhodopsin-like family of GPCRs and functions as a receptor for medium and long-chain free fatty acids (FFAs).[1][2] Its expression in key metabolic tissues, including adipose tissue, macrophages, and enteroendocrine cells, has positioned it as a significant regulator of glucose homeostasis, insulin sensitivity, and inflammatory processes.[3][4] The activation of GPR120 by endogenous ligands, such as omega-3 fatty acids, is associated with potent anti-inflammatory and insulin-sensitizing effects.[5]

The development of synthetic GPR120 agonists, such as this compound, offers a promising therapeutic strategy for a range of metabolic and inflammatory disorders, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). Understanding the precise mechanism of action of these synthetic ligands is paramount for their rational development and clinical application.

Molecular Mechanism of Action: GPR120 Agonism

The core mechanism of action of this compound is its function as an agonist at the GPR120 receptor. Upon binding, it induces a conformational change in the receptor, initiating downstream signaling cascades.

Receptor Binding and Activation
Downstream Signaling Pathways

GPR120 activation by an agonist like this compound triggers two primary, distinct signaling pathways: a Gαq/11-mediated pathway and a β-arrestin-2-mediated pathway.

Upon agonist binding, GPR120 couples to the Gαq/11 subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in:

  • Enhanced Glucose Uptake: In adipocytes, this pathway promotes the translocation of the glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake from the bloodstream.[3][4]

  • Incretin Secretion: In enteroendocrine L-cells, the rise in intracellular calcium stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in promoting insulin secretion and regulating blood glucose levels.[4]

GPR120_Gaq_Signaling cluster_membrane Cell Membrane GPR120 GPR120 Gaq Gαq/11 GPR120->Gaq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist This compound Agonist->GPR120 Binds Gaq->PLC Activates IP3 IP3 PIP2->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates GLUT4 GLUT4 Translocation Ca_release->GLUT4 Promotes GLP1 GLP-1 Secretion Ca_release->GLP1 Stimulates

Figure 1: Gαq/11-mediated signaling pathway of GPR120.

Independent of G-protein coupling, agonist-bound GPR120 can recruit β-arrestin-2. This interaction leads to the internalization of the receptor-β-arrestin-2 complex. This complex then interferes with the pro-inflammatory signaling cascade by preventing the association of TAK1-binding protein 1 (TAB1) with TGF-β-activated kinase 1 (TAK1). The inhibition of the TAK1 complex subsequently suppresses the activation of downstream inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[2][3][5] The key outcomes of this pathway are:

  • Inhibition of Pro-inflammatory Cytokine Production: Suppression of NF-κB and JNK activation leads to a reduction in the production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6]

  • Macrophage Polarization: There is evidence to suggest that GPR120 activation can promote the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[5]

GPR120_Barr_Signaling cluster_membrane Cell Membrane GPR120 GPR120 Barr2 β-arrestin-2 GPR120->Barr2 Recruits Agonist This compound Agonist->GPR120 Binds Complex GPR120-β-arrestin-2 Complex Barr2->Complex TAB1_TAK1 TAB1-TAK1 Association Complex->TAB1_TAK1 Inhibits NFkB_JNK NF-κB & JNK Activation TAB1_TAK1->NFkB_JNK Leads to Inflammation Inflammation NFkB_JNK->Inflammation Promotes

Figure 2: β-arrestin-2-mediated anti-inflammatory signaling of GPR120.

Experimental Protocols for Characterizing GPR120 Agonists

The characterization of a novel GPR120 agonist like this compound involves a series of in vitro and in vivo assays to determine its binding affinity, functional potency, and physiological effects.

In Vitro Assays

Objective: To determine the binding affinity (Ki or Kd) of the compound for the GPR120 receptor.

Methodology:

  • Cell Culture: Utilize a stable cell line overexpressing human GPR120 (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Competitive Binding: Incubate the cell membranes with a known radiolabeled GPR120 ligand (e.g., [³H]-GW9508) and varying concentrations of the test compound (this compound).

  • Separation and Detection: Separate the bound from unbound radioligand by rapid filtration.

  • Data Analysis: Measure the radioactivity of the filters and calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Objective: To measure the functional potency (EC50) of the compound in activating the Gαq/11 pathway.

Methodology:

  • Cell Culture: Use a GPR120-expressing cell line.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Stimulation: Add varying concentrations of this compound to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the compound concentration to determine the EC50 value.

Objective: To assess the ability of the compound to induce the interaction between GPR120 and β-arrestin-2.

Methodology:

  • Assay System: Employ a cell-based assay that measures protein-protein interactions, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).

  • Cell Line: Use a cell line co-expressing GPR120 fused to one component of the assay system (e.g., a luciferase) and β-arrestin-2 fused to the other component (e.g., a fluorescent protein).

  • Compound Stimulation: Treat the cells with varying concentrations of the test compound.

  • Signal Detection: Measure the BRET or EFC signal, which is generated upon the proximity of the two fusion proteins following agonist-induced interaction.

  • Data Analysis: Plot the signal against the compound concentration to determine the EC50 for β-arrestin-2 recruitment.

In Vivo Models

Objective: To evaluate the effect of the compound on glucose metabolism in a relevant disease model.

Methodology:

  • Animal Model: Use mice fed a high-fat diet for an extended period to induce obesity and insulin resistance.

  • Compound Administration: Administer this compound orally to the mice.

  • Glucose Challenge: After a set period, administer an oral glucose bolus to the mice.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points before and after the glucose challenge.

  • Data Analysis: Compare the blood glucose excursion curves between the vehicle-treated and compound-treated groups to assess improvements in glucose tolerance.

Objective: To assess the anti-inflammatory effects of the compound in vivo.

Methodology:

  • Animal Model: Use mice or rats.

  • Compound Administration: Pre-treat the animals with this compound.

  • Inflammatory Challenge: Induce a systemic inflammatory response by injecting LPS.

  • Cytokine Measurement: Collect blood samples at various time points and measure the plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

  • Data Analysis: Compare the cytokine levels between the vehicle-treated and compound-treated groups to determine the anti-inflammatory efficacy.

Summary of Quantitative Data

While specific quantitative data for this compound is not publicly available, the following table provides a template for the expected data based on the activity of other known GPR120 agonists.

ParameterAssayExpected Value RangeSignificance
Binding Affinity (Ki) GPR120 Radioligand Binding1 nM - 1 µMPotency of interaction with the receptor
Functional Potency (EC50) Calcium Mobilization10 nM - 5 µMPotency in activating the Gαq/11 pathway
Functional Potency (EC50) β-Arrestin-2 Recruitment10 nM - 5 µMPotency in activating the anti-inflammatory pathway
In Vivo Efficacy OGTT (AUC reduction)10% - 50%Improvement in glucose tolerance
In Vivo Efficacy LPS Model (Cytokine reduction)20% - 70%Anti-inflammatory effect

Conclusion and Future Directions

This compound represents a promising GPR120 agonist with the potential for therapeutic application in metabolic and inflammatory diseases. Its mechanism of action through the dual signaling pathways of GPR120 offers a multifaceted approach to tackling the complex pathophysiology of conditions like type 2 diabetes and chronic inflammation. Future research should focus on obtaining specific pharmacological data for this compound, including its binding kinetics, functional potency, and in vivo efficacy and safety profiles. Further elucidation of the nuanced interactions between the Gαq/11 and β-arrestin-2 pathways will also be crucial for optimizing the therapeutic potential of GPR120 agonists. The development of biased agonists that selectively activate one pathway over the other may offer a more targeted and refined therapeutic approach.

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role of 1-(4-Iodophenyl)cyclopropanecarboxylic acid in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 1-(4-Iodophenyl)cyclopropanecarboxylic Acid in Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile scaffold in modern medicinal chemistry. We will delve into its unique physicochemical properties, synthetic utility, and its pivotal role in the discovery of novel therapeutic agents. This document will explore its application in developing modulators for G-protein coupled receptors, novel antibacterial agents, and potential anti-inflammatory drugs, supported by mechanistic insights and representative experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical entity in their discovery programs.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, is a highly sought-after motif in drug design.[1] Its inherent ring strain imparts unique electronic and conformational properties, making it more than just a simple saturated ring.[2] The cyclopropyl group can act as a "bioisostere" for other functionalities, enhance metabolic stability, improve potency, and provide a rigid scaffold to orient substituents for optimal target binding.[1][3] Within this valuable class of compounds, this compound stands out as a particularly strategic starting point for library synthesis and lead optimization.

The presence of the 4-iodophenyl group offers a chemically addressable handle for a variety of metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse chemical functionalities.[4] This, combined with the rigid cyclopropane core and the carboxylic acid group for further derivatization, makes it a powerful building block in the quest for novel therapeutics.

Physicochemical Properties and Synthetic Considerations

Core Structure and Properties

This compound (CAS No: 124276-89-7) possesses a molecular weight of 288.08 g/mol .[4] The key structural features that dictate its utility in drug discovery are:

  • The Cyclopropane Ring: This rigid scaffold restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a biological target. The strain in the ring also influences its electronic properties and reactivity.[2][4]

  • The Carboxylic Acid Group: This functional group can participate in key interactions with biological targets, such as hydrogen bonding and ionic interactions. It also serves as a convenient point for derivatization into esters, amides, and other functional groups.

  • The 4-Iodophenyl Moiety: The iodine atom is a versatile functional group for synthetic elaboration through reactions like Suzuki, Sonogashira, and Heck couplings. This allows for the systematic exploration of the chemical space around this part of the molecule to optimize pharmacological properties.[4]

Below is a comparison of this compound with its other halogen-substituted analogs:

Compound NameSubstituentMolecular Weight ( g/mol )Key Properties/Applications
This compoundI (para)288.079Research use, high steric bulk, versatile for cross-coupling.[4]
1-(4-Bromophenyl)cyclopropanecarboxylic acidBr (para)241.08Higher density than iodine analog; used in synthesis.[4][5]
1-(4-Chlorophenyl)cyclopropanecarboxylic acidCl (para)210.65Higher melting point (80–82°C).[4]
1-(4-Fluorophenyl)cyclopropanecarboxylic acidF (para)206.06Intermediate in drug synthesis (e.g., Cabozantinib).[4]
Synthetic Pathways

A generalized synthetic workflow is depicted below:

G cluster_0 Phase 1: Cyclopropanation cluster_1 Phase 2: Hydrolysis 4-Iodophenylacetonitrile 4-Iodophenylacetonitrile 1-(4-Iodophenyl)cyclopropanecarbonitrile 1-(4-Iodophenyl)cyclopropanecarbonitrile 4-Iodophenylacetonitrile->1-(4-Iodophenyl)cyclopropanecarbonitrile 1,2-Dibromoethane, NaH, TBAB This compound This compound 1-(4-Iodophenyl)cyclopropanecarbonitrile->this compound Acid or Base Hydrolysis

Caption: Generalized synthetic workflow for this compound.

Key Applications in Drug Discovery: Case Studies

GPR120 Modulation for Metabolic Diseases

GPR120 is a G-protein coupled receptor that is activated by long-chain free fatty acids and has emerged as a promising target for the treatment of type 2 diabetes and other metabolic disorders.[7] Activation of GPR120 in adipocytes and macrophages can lead to improved insulin sensitivity and anti-inflammatory effects.

Derivatives of this compound have been investigated as potent and selective GPR120 modulators.[4][7] The cyclopropane scaffold serves to correctly position the aromatic and carboxylic acid moieties for optimal interaction with the receptor binding pocket. The 4-iodophenyl group is a key site for modification to fine-tune potency, selectivity, and pharmacokinetic properties.

The signaling pathway initiated by GPR120 activation is illustrated below:

G Ligand Ligand GPR120 GPR120 Ligand->GPR120 Gq/11 Gq/11 GPR120->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation Insulin Sensitization Insulin Sensitization Ca2+ release->Insulin Sensitization Anti-inflammatory Effects Anti-inflammatory Effects PKC activation->Anti-inflammatory Effects

Sources

solubility and stability of 1-(4-Iodophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Iodophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (IPCPA) is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery.[1] Its unique molecular architecture, which combines a rigid cyclopropane ring, a reactive carboxylic acid moiety, and a versatile 4-iodophenyl group, makes it a valuable intermediate for developing novel pharmaceutical compounds.[1] The 4-iodophenyl substituent serves as a key handle for synthetic elaboration through metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the construction of complex molecular frameworks for biological evaluation.[1]

Research has highlighted the utility of this scaffold in various therapeutic areas. Derivatives have been investigated as inhibitors of bacterial enzymes to combat antimicrobial resistance, as modulators of G-protein coupled receptors like GPR120 for potential diabetes treatment, and as anti-inflammatory agents.[1] Furthermore, the broader class of cyclopropane carboxylic acid derivatives has been explored for applications ranging from potential antidepressants to treatments for respiratory diseases.[2][3]

The successful progression of any candidate molecule from discovery to development is fundamentally dependent on its physicochemical properties. Solubility and stability are paramount among these, as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical overview of the theoretical considerations and practical experimental workflows for characterizing the , offering field-proven insights for researchers in the pharmaceutical sciences.

Section 1: Core Physicochemical Properties and Structural Analysis

A foundational understanding of IPCPA's physicochemical properties begins with its structure. The molecule's behavior is dictated by the interplay of its three primary components: the lipophilic iodophenyl group, the polar carboxylic acid, and the strained cyclopropane ring.

PropertyValueSource
IUPAC Name 1-(4-iodophenyl)cyclopropane-1-carboxylic acid[1]
CAS Number 124276-89-7[1]
Molecular Formula C₁₀H₉IO₂PubChem
Molecular Weight 288.08 g/mol [1]

Structural Implications for Solubility and Stability:

  • Iodophenyl Group: The large, non-polar iodophenyl moiety contributes significantly to the molecule's lipophilicity, suggesting poor intrinsic solubility in aqueous media but good solubility in organic solvents. The bulky iodine atom can also influence crystal lattice packing, which in turn affects the energy required to dissolve the solid-state material.[1]

  • Carboxylic Acid Group: As a weak acid, this functional group confers pH-dependent aqueous solubility. At pH values above its pKa, the carboxylate anion will be the dominant species, leading to increased solubility in aqueous buffers. Conversely, at low pH, the neutral, protonated form will prevail, reducing aqueous solubility. The acidity of this group is modulated by the electron-withdrawing nature of the attached halogen; for instance, chloro- and fluoro-analogs are expected to be more acidic than the iodo-derivative.[1]

  • Cyclopropane Ring: This strained three-membered ring provides a rigid, well-defined conformation. This rigidity can be advantageous for optimizing interactions with biological targets.[1] From a stability perspective, the cyclopropane ring is known to enhance the hydrolytic stability of adjacent functionalities, such as esters, which is a key consideration in prodrug design.[4] However, the inherent ring strain can make it susceptible to opening under certain harsh chemical conditions, particularly oxidative stress.

Section 2: Solubility Profile Assessment

Characterizing the solubility of IPCPA is a critical step in its evaluation. A multi-faceted approach, combining high-throughput kinetic screening with gold-standard thermodynamic measurement, provides a complete picture for development decisions.

Theoretical Framework

IPCPA is an amphiphilic molecule with a pKa typical of carboxylic acids, likely in the range of 4-5. Its aqueous solubility is therefore expected to be low at acidic pH and increase significantly as the pH rises above its pKa. Solubility in common organic solvents like DMSO, DMF, and alcohols is predicted to be high.

Experimental Workflow for Solubility Determination

The following diagram outlines a robust workflow for comprehensive solubility assessment.

SolubilityWorkflow cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility Compound IPCPA Solid DMSO_Stock High-Concentration DMSO Stock (e.g., 50 mM) Compound->DMSO_Stock Dissolve Thermo_Test Add Excess Solid to Solvent (Buffer/Organic) Compound->Thermo_Test Kinetic_Test Add DMSO Stock to Aqueous Buffer (pH 7.4) DMSO_Stock->Kinetic_Test Incubate_Kinetic Incubate & Filter (e.g., 2h @ RT) Kinetic_Test->Incubate_Kinetic Analyze_Kinetic Analyze Supernatant by HPLC-UV Incubate_Kinetic->Analyze_Kinetic Kinetic_Result Kinetic Solubility (μg/mL) Analyze_Kinetic->Kinetic_Result Incubate_Thermo Shake/Stir to Equilibrium (e.g., 24-48h @ RT) Thermo_Test->Incubate_Thermo Analyze_Thermo Analyze Supernatant by HPLC-UV Incubate_Thermo->Analyze_Thermo Thermo_Result Equilibrium Solubility (mg/mL) Analyze_Thermo->Thermo_Result

Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol 1: Thermodynamic (Shake-Flask) Solubility

This method determines the true equilibrium solubility and is considered the gold standard. The choice of the shake-flask method is driven by the need for highly accurate and reliable data for formulation development and biopharmaceutical classification.

  • Preparation: Add an excess amount of solid IPCPA (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, various organic solvents) in a glass vial.

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.45 µm syringe filter (a low-binding filter material like PVDF is recommended).

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of IPCPA using a validated HPLC-UV method (see below).

Protocol 2: Analytical Quantification via HPLC-UV

A robust analytical method is essential for accurate solubility and stability measurements. Reverse-phase HPLC is the technique of choice.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid) is a common starting point for acidic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for the iodophenyl chromophore (e.g., ~240-260 nm, to be determined experimentally).

  • Standard Curve: Prepare a standard curve of IPCPA in the mobile phase across a relevant concentration range to ensure accurate quantification.

Data Presentation: Solubility Profile
Solvent SystempH (if applicable)Temperature (°C)Solubility (mg/mL)Method
0.1 N HCl1.025Experimental ValueShake-Flask
Phosphate Buffer7.425Experimental ValueShake-Flask
Water~7.025Experimental ValueShake-Flask
EthanolN/A25Experimental ValueShake-Flask
DMSON/A25Experimental ValueShake-Flask

Section 3: Chemical Stability Assessment

Understanding the chemical stability of IPCPA is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products that could have safety implications. Forced degradation studies are an industry-standard approach to probe for chemical liabilities under accelerated conditions.[5]

Theoretical Degradation Pathways

Based on its structure, several degradation pathways for IPCPA can be hypothesized:

  • Hydrolysis: While the core structure is expected to be stable, extreme pH and temperature could promote reactions.

  • Oxidation: The cyclopropane ring could be susceptible to oxidative ring-opening.[6][7] The electron-rich aromatic ring is also a potential site for oxidation.

  • Photodegradation: The carbon-iodine bond is known to be photolabile and could undergo homolytic cleavage upon exposure to UV light, leading to de-iodination.

Experimental Workflow for Forced Degradation Studies

This workflow systematically exposes the compound to various stress conditions as recommended by ICH guidelines to identify potential degradation pathways.[8]

StabilityWorkflow cluster_conditions Stress Conditions Start IPCPA Solution (e.g., in Acetonitrile/Water) Acid Acidic (e.g., 0.1 N HCl, 60°C) Start->Acid Base Basic (e.g., 0.1 N NaOH, 60°C) Start->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Start->Oxidative Thermal Thermal (e.g., 60°C in solution) Start->Thermal Photo Photolytic (ICH-compliant light exposure) Start->Photo Analysis Analyze at Time Points (e.g., 0, 2, 8, 24h) by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Results Assess % Degradation Identify Degradants (LC-MS) Establish Degradation Pathway Analysis->Results

Caption: Workflow for forced degradation (stress testing) studies.

Protocol 3: Forced Degradation Studies

The goal is to achieve 5-20% degradation to allow for the reliable detection of degradation products. This is a self-validating system where the analytical method must prove its ability to separate the parent compound from any new peaks that appear under stress.

  • Stock Solution: Prepare a stock solution of IPCPA at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat at 60-80 °C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and heat at 60-80 °C.

    • Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Dilute the stock solution with a neutral solvent (e.g., water:acetonitrile 1:1) and heat at 60-80 °C.

    • Photostability: Expose the solution (and solid material) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Sample from each condition at various time points (e.g., 0, 2, 8, 24 hours). Quench the reactions as needed (e.g., neutralize acid/base samples).

  • Analysis: Analyze all samples using a stability-indicating HPLC method. The peak purity of the parent IPCPA peak should be monitored using a photodiode array (PDA) detector. Any significant degradation products should be further characterized, typically by LC-MS, to determine their mass and propose a structure.[9]

Data Presentation: Forced Degradation Summary
Stress ConditionDuration (h)% IPCPA RemainingNo. of DegradantsMajor Degradant m/z
0.1 N HCl, 60°C24Experimental ValueExperimental ValueExperimental Value
0.1 N NaOH, 60°C24Experimental ValueExperimental ValueExperimental Value
3% H₂O₂, RT24Experimental ValueExperimental ValueExperimental Value
Photolytic (ICH)-Experimental ValueExperimental ValueExperimental Value

Section 4: Metabolic Stability Considerations

Beyond chemical stability, the metabolic fate of a compound is a critical consideration in drug development. An important insight comes from the study of the anxiolytic drug panadiplon. Its metabolic pathway produced cyclopropanecarboxylic acid, a metabolite that was implicated in idiosyncratic hepatic toxicity.[10] The mechanism involved the inhibition of mitochondrial fatty acid beta-oxidation.[10]

This finding provides a crucial, field-proven warning: while IPCPA itself may have a specific pharmacological target, its potential metabolism to simpler cyclopropane derivatives warrants careful investigation. Early-stage in vitro metabolic studies are therefore highly recommended.

Recommended Assays:

  • Liver Microsomal Stability Assay: To assess Phase I metabolic degradation.

  • Hepatocyte Stability Assay: To assess both Phase I and Phase II metabolism and provide a more complete picture of metabolic clearance.

These assays can help identify the rate of metabolism and the structure of major metabolites, providing an early warning of potential liabilities related to metabolic instability or the formation of reactive or toxic metabolites.

Conclusion

This compound is a promising scaffold for medicinal chemistry, offering significant synthetic versatility. However, its progression into more advanced research and development programs requires a thorough understanding of its fundamental physicochemical properties. This guide has outlined the theoretical basis and provided detailed, actionable protocols for the comprehensive assessment of its solubility and chemical stability.

By employing systematic workflows for kinetic and thermodynamic solubility, conducting rigorous forced degradation studies, and giving due consideration to potential metabolic liabilities, researchers can build a robust data package for IPCPA. This knowledge is indispensable for guiding formulation design, ensuring analytical method robustness, and making informed decisions throughout the drug discovery and development process.

References

  • This compound|RUO - Benchchem. (URL: )
  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google P
  • 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed. (URL: [Link])

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - Organic Letters. (URL: [Link])

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC - NIH. (URL: [Link])

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. (URL: [Link])

  • Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes - ScienceDirect. (URL: [Link])

  • Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution - PubMed. (URL: [Link])

  • Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed. (URL: [Link])

  • Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed. (URL: [Link])

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Spectroscopic Data for 1-(4-Iodophenyl)cyclopropanecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Iodophenyl)cyclopropanecarboxylic acid, a molecule of significant interest in pharmaceutical and agrochemical research.[1] As direct experimental spectra for this specific compound are not widely available in public databases, this guide will synthesize predicted spectroscopic data based on the analysis of its constituent chemical moieties: the cyclopropanecarboxylic acid core and the 4-iodophenyl substituent. This approach, grounded in fundamental principles of spectroscopy and supported by data from analogous structures, offers a robust framework for researchers in the field.

Introduction

This compound is a versatile intermediate in organic synthesis. Its unique structure, featuring a strained cyclopropane ring and a functionalizable iodinated aromatic ring, allows for diverse chemical transformations, including nucleophilic substitutions and coupling reactions. These characteristics make it a valuable building block in the development of novel compounds with desired biological properties.[1] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropane ring and the aromatic ring.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 10.0Singlet (broad)1H-COOH
~7.70Doublet2HAr-H (ortho to I)
~7.20Doublet2HAr-H (meta to I)
~1.65Multiplet2HCyclopropyl-H (cis to COOH)
~1.25Multiplet2HCyclopropyl-H (trans to COOH)

Causality Behind Predictions:

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, usually between 10.0 and 13.0 ppm.[2] Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (Ar-H): The 4-iodophenyl group will give rise to a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets. The protons ortho to the iodine atom are expected to be deshielded and appear at a lower field (~7.70 ppm) compared to the protons meta to the iodine (~7.20 ppm). This is consistent with the known deshielding effect of iodine on ortho protons in iodinated benzene derivatives.[3]

  • Cyclopropyl Protons: The protons on the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons cis to the electron-withdrawing carboxylic acid group are expected to be slightly deshielded and appear at a lower field (~1.65 ppm) compared to the protons trans to this group (~1.25 ppm). The exact splitting will depend on the coupling constants, but they will likely appear as multiplets.[4]

Experimental Protocol for ¹H NMR Spectroscopy:

A detailed, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift of the acidic proton.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire the spectrum using a standard one-pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~178C=O
~145Ar-C (ipso to cyclopropyl)
~138Ar-C (ortho to I)
~130Ar-C (meta to I)
~93Ar-C (ipso to I)
~35C (quaternary, cyclopropyl)
~18CH₂ (cyclopropyl)

Causality Behind Predictions:

  • Carbonyl Carbon (C=O): The carbon of the carbonyl group in a carboxylic acid is highly deshielded and is expected to appear in the range of 170-185 ppm.[5]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the iodine and cyclopropyl substituents. The carbon attached to the iodine (ipso-carbon) is expected to have a chemical shift around 93 ppm due to the "heavy atom effect".[6] The other aromatic carbons will have shifts in the typical aromatic region (125-150 ppm), with the exact values depending on the electronic effects of the substituents.[5]

  • Cyclopropyl Carbons: The quaternary carbon of the cyclopropane ring attached to the aromatic ring will be deshielded compared to the CH₂ carbons and is predicted to appear around 35 ppm. The two equivalent CH₂ carbons of the cyclopropane ring are expected to have a chemical shift of approximately 18 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

  • Sample Preparation: A higher concentration of the sample (20-50 mg) is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling. A longer acquisition time and a greater number of scans are necessary to obtain a good signal-to-noise ratio.

  • Data Processing: The processing steps are analogous to those for ¹H NMR.

Visualization of Key NMR Correlations:

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (ESI or EI) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 288 (corresponding to the molecular weight of C₁₀H₉IO₂) [1]* Key Fragment Ions:

    • m/z = 243: [M - COOH]⁺, loss of the carboxylic acid group.

    • m/z = 161: [M - I]⁺, loss of an iodine atom.

    • m/z = 116: [C₉H₈]⁺, further fragmentation of the [M - I]⁺ ion.

    • m/z = 127: [I]⁺, iodine cation.

    • m/z = 45: [COOH]⁺, the carboxylic acid fragment.

Causality Behind Predictions:

  • Molecular Ion Peak: The molecular ion peak is expected at m/z 288, corresponding to the molecular weight of the compound. Its intensity may vary depending on the stability of the molecular ion.

  • Loss of Carboxylic Acid: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group as a radical, leading to a fragment at [M - 45].

  • Carbon-Iodine Bond Cleavage: The C-I bond is relatively weak and prone to cleavage, resulting in a significant peak at [M - 127] corresponding to the loss of an iodine radical. A peak at m/z 127 for the iodine cation itself is also expected. [7]* Further Fragmentation: The fragment resulting from the loss of iodine can undergo further fragmentation, leading to smaller ions characteristic of the remaining organic framework.

Electrospray Ionization (ESI):

In ESI-MS, the compound is likely to be observed as the deprotonated molecule [M-H]⁻ in negative ion mode at m/z 287, or as the protonated molecule [M+H]⁺ in positive ion mode at m/z 289. Deiodination can sometimes be observed in the ESI source, particularly when using formic acid as a mobile phase additive. [8]

Experimental Protocol for Mass Spectrometry (ESI-LC/MS):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation (Optional but Recommended):

    • Inject the sample onto a liquid chromatography (LC) system equipped with a suitable column (e.g., C18).

    • Elute the compound using a gradient of mobile phases (e.g., water and acetonitrile with a small amount of formic acid or ammonium acetate).

  • Mass Spectrometric Detection:

    • The eluent from the LC is introduced into the ESI source of the mass spectrometer.

    • Acquire mass spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor and inducing fragmentation.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and mass spectral data for this compound. By understanding the expected spectroscopic signatures, researchers can confidently identify this compound, monitor its reactions, and ensure its purity. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data in a laboratory setting.

References

  • Hansen, M., & Björklund, E. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(24), 2785-2792. [Link]

  • Ma, R., Huang, C. B., Liu, A. H., Li, X. D., & He, L. N. (2014). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. RSC Advances, 4(47), 24863-24869. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-343. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]

  • University of Calgary. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link]

  • NPTEL. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]

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An In-depth Technical Guide to 1-(4-Iodophenyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(4-Iodophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and organic synthesis. We will delve into its physical and chemical properties, explore detailed synthetic methodologies, and discuss its applications, particularly in the context of drug discovery and development.

Compound Identification and Core Properties

CAS Number: 124276-89-7[1]

Molecular Formula: C₁₀H₉IO₂

Molecular Weight: 288.08 g/mol [1]

IUPAC Name: 1-(4-iodophenyl)cyclopropane-1-carboxylic acid[1]

Physical Properties

Precise experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, we can infer its characteristics based on data from closely related halogen-substituted analogs.

PropertyThis compound1-(4-Chlorophenyl)cyclopropanecarboxylic acid1-(4-Bromophenyl)cyclopropanecarboxylic acid1-(4-Fluorophenyl)cyclopropanecarboxylic acid
CAS Number 124276-89-7[1]72934-37-3[1]345965-52-8[1]773100-29-1[1]
Molecular Weight ( g/mol ) 288.08[1]210.65[1]255.08[1]196.18
Melting Point (°C) Data not available152.0 - 156.0Data not availableData not available
Boiling Point (°C) Data not availableData not availableData not available475.2 (Predicted)[1]
Solubility Expected to be soluble in methanol and other polar organic solvents.Soluble in Methanol.Data not availableData not available

Note: The provided data for the chloro-, bromo-, and fluoro-analogs serves as a reference for estimating the properties of the iodo-compound. Generally, melting and boiling points increase with the size and mass of the halogen atom.

Synthesis of this compound: A Plausible Experimental Protocol

Proposed Synthetic Pathway

A plausible synthesis would involve the reaction of 4-iodocinnamic acid with a carbene or carbenoid source. The Simmons-Smith reaction or a palladium-catalyzed reaction with a diazo compound are suitable methods. The subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.

Synthesis_Pathway 4-Iodobenzaldehyde 4-Iodobenzaldehyde 4-Iodocinnamic_acid 4-Iodocinnamic_acid 4-Iodobenzaldehyde->4-Iodocinnamic_acid Malonic acid, Pyridine, Piperidine Ethyl_1-(4-iodophenyl)cyclopropanecarboxylate Ethyl_1-(4-iodophenyl)cyclopropanecarboxylate 4-Iodocinnamic_acid->Ethyl_1-(4-iodophenyl)cyclopropanecarboxylate CH2I2, Zn-Cu couple (Simmons-Smith) 1-(4-Iodophenyl)cyclopropanecarboxylic_acid 1-(4-Iodophenyl)cyclopropanecarboxylic_acid Ethyl_1-(4-iodophenyl)cyclopropanecarboxylate->1-(4-Iodophenyl)cyclopropanecarboxylic_acid 1. NaOH, EtOH/H2O 2. H3O+

Sources

Unlocking Therapeutic Potential: A Technical Guide to Investigating 1-(4-Iodophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Iodophenyl)cyclopropanecarboxylic acid emerges from a chemical scaffold—cyclopropanecarboxylic acid—that is increasingly recognized for its diverse biological activities. While direct therapeutic applications of this specific molecule remain largely unexplored in publicly available literature, its structural motifs suggest a compelling potential for interaction with several key biological targets implicated in a range of pathologies. This guide provides an in-depth, technically-focused exploration of the most promising therapeutic avenues for this compound, offering a strategic framework for its investigation. We will delve into the mechanistic rationale behind prioritizing specific targets, provide detailed experimental protocols for target validation, and present a vision for its potential development as a novel therapeutic agent.

Introduction: The Emerging Significance of the Cyclopropane Carboxylic Acid Scaffold

The cyclopropane ring, a three-membered carbocycle, imparts significant conformational rigidity and unique electronic properties to molecules. When coupled with a carboxylic acid function, this scaffold has proven to be a versatile pharmacophore, present in a variety of biologically active compounds.[1][2] Derivatives of cyclopropanecarboxylic acid have been investigated for a wide array of therapeutic applications, including their use as PARP-1 and PI4KIIIb inhibitors, antimicrobial agents, and anti-inflammatory compounds.[3] The subject of this guide, this compound, combines this privileged scaffold with a 4-iodophenyl substituent, a feature often exploited in medicinal chemistry to enhance binding affinity through halogen bonding or to serve as a handle for further chemical modification. This unique combination warrants a thorough investigation into its potential therapeutic targets.

Prioritized Therapeutic Targets for this compound

Based on the known biological activities of structurally related compounds, we have identified three high-priority therapeutic targets for initial investigation. The following sections provide the scientific rationale for each target and a comprehensive plan for experimental validation.

O-Acetylserine Sulfhydrylase (OASS): A Novel Antibacterial Adjuvant

Scientific Rationale:

The enzyme O-Acetylserine Sulfhydrylase (OASS) is a critical component of the cysteine biosynthesis pathway in bacteria.[4][5] Inhibition of this pathway has been identified as a promising strategy for the development of new antibacterial agents, particularly as adjuvants to overcome antibiotic resistance.[6][7] Notably, a series of cyclopropane-carboxylic acid derivatives have been rationally designed and synthesized as potent inhibitors of OASS isoforms from Salmonella Typhimurium.[6] The structural similarity of this compound to these known inhibitors suggests it may also engage the active site of OASS. The 4-iodophenyl group could potentially form favorable interactions within the enzyme's active site, enhancing its inhibitory activity.

Experimental Workflow for OASS Target Validation:

OASS_Workflow cluster_in_vitro In Vitro Validation cluster_cellular Cell-Based Assays recombinant_protein Recombinant OASS Expression & Purification enzymatic_assay Enzymatic Assay Development (e.g., DTNB-based) recombinant_protein->enzymatic_assay Provides enzyme ic50 IC50 Determination enzymatic_assay->ic50 Assay for screening kinetics Enzyme Kinetic Studies (Mechanism of Inhibition) ic50->kinetics Determine potency mic Minimum Inhibitory Concentration (MIC) Assays ic50->mic synergy Antibiotic Synergy Studies (Checkerboard Assays) mic->synergy

Figure 1: Experimental workflow for validating OASS inhibition.

Detailed Experimental Protocols:

Protocol 2.1.1: Recombinant OASS Expression and Purification

  • Gene Synthesis and Cloning: Synthesize the gene encoding for the target OASS (e.g., from E. coli or S. Typhimurium) with a C-terminal His-tag. Clone the gene into a suitable expression vector (e.g., pET-28a).

  • Protein Expression: Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)). Grow the cells in LB media at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate overnight at 18°C.

  • Lysis and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication and clarify the lysate by centrifugation. Purify the His-tagged OASS from the supernatant using a Ni-NTA affinity column. Elute the protein with a linear gradient of imidazole (10-250 mM).

  • Quality Control: Assess the purity of the recombinant protein by SDS-PAGE and determine the concentration using a Bradford assay.

Protocol 2.1.2: OASS Enzymatic Activity and Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM O-acetylserine, and 5 mM sodium sulfide.

  • Enzyme and Inhibitor Preparation: Dilute the purified OASS to a final concentration of 50 nM in the reaction buffer. Prepare a stock solution of this compound in DMSO and perform serial dilutions.

  • Assay Procedure: In a 96-well plate, add the reaction mixture, the test compound at various concentrations, and initiate the reaction by adding the enzyme.

  • Detection: After a 15-minute incubation at room temperature, stop the reaction and measure the production of L-cysteine using the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) method, which detects the free thiol group of cysteine by measuring the absorbance at 412 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2.1.3: Minimum Inhibitory Concentration (MIC) and Synergy Assays

  • MIC Determination: Use the broth microdilution method according to CLSI guidelines. In a 96-well plate, prepare serial dilutions of this compound in a suitable bacterial growth medium (e.g., Mueller-Hinton broth). Inoculate each well with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after 18-24 hours of incubation at 37°C.

  • Checkerboard Synergy Assay: To assess synergy with conventional antibiotics (e.g., colistin), use a two-dimensional checkerboard assay. Prepare serial dilutions of this compound along the x-axis of a 96-well plate and serial dilutions of the antibiotic along the y-axis. Inoculate with bacteria and incubate. The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.

Leukotriene C4 Synthase: Targeting the Inflammatory Cascade

Scientific Rationale:

Leukotriene C4 (LTC4) synthase is a key enzyme in the biosynthesis of cysteinyl leukotrienes, which are potent lipid mediators of inflammation and allergic responses.[8][9][10] Inhibition of LTC4 synthase is a validated therapeutic strategy for inflammatory diseases such as asthma.[11][12] Several patents and publications have disclosed cyclopropane carboxylic acid derivatives as potent LTC4 synthase inhibitors.[13] The rigid cyclopropane core of this compound can mimic the conformation of substrates or transition states in the enzyme's active site, while the 4-iodophenyl group can engage in specific interactions, potentially leading to potent and selective inhibition.

Signaling Pathway and Proposed Point of Intervention:

LTC4_Pathway Arachidonic_Acid Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) Arachidonic_Acid->FLAP Five_LOX 5-Lipoxygenase (5-LO) FLAP->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTC4_Synthase Leukotriene C4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 CysLTs Cysteinyl Leukotrienes (LTD4, LTE4) LTC4->CysLTs Inflammation Inflammation & Bronchoconstriction CysLTs->Inflammation Inhibitor This compound Inhibitor->LTC4_Synthase Inhibition

Figure 2: Proposed inhibition of the leukotriene pathway.

Detailed Experimental Protocols:

Protocol 2.2.1: Human LTC4 Synthase Inhibition Assay

  • Enzyme Source: Utilize microsomes prepared from a human cell line overexpressing LTC4 synthase (e.g., HEK293 or U937 cells).

  • Reaction Buffer: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.8), 10 mM glutathione, and 1 mM EDTA.

  • Assay Procedure: In a suitable reaction vessel, combine the microsomal preparation with the test compound at various concentrations. Initiate the reaction by adding the substrate, leukotriene A4 (LTA4).

  • Detection: After a short incubation period (e.g., 1 minute) at 37°C, quench the reaction with a suitable solvent (e.g., methanol). Quantify the amount of LTC4 produced using a specific enzyme immunoassay (EIA) or by reverse-phase HPLC.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.

Protocol 2.2.2: Cellular Assay for Leukotriene Production

  • Cell Culture: Culture a human mast cell line (e.g., HMC-1) or peripheral blood eosinophils.

  • Cell Stimulation: Pre-incubate the cells with various concentrations of this compound. Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent leukotriene synthesis.

  • Leukotriene Quantification: Collect the cell supernatant and measure the concentration of LTC4, LTD4, and LTE4 using commercially available ELISA kits.

  • Analysis: Evaluate the dose-dependent inhibition of cysteinyl leukotriene production by the test compound.

GPR120 (FFAR4) Modulation: A Target for Metabolic and Inflammatory Disorders

Scientific Rationale:

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for long-chain free fatty acids, including omega-3 fatty acids.[14] Activation of GPR120 has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects, making it an attractive target for the treatment of type 2 diabetes, obesity, and other metabolic disorders.[15][16] A patent has disclosed a series of cyclopropanecarboxylic acid derivatives as GPR120 modulators.[17] The carboxylic acid moiety of this compound can mimic the head group of endogenous fatty acid ligands, while the phenylcyclopropane core provides a rigid scaffold that can be accommodated within the receptor's binding pocket.

Experimental Workflow for GPR120 Target Validation:

GPR120_Workflow cluster_in_vitro In Vitro & Cellular Validation cluster_ex_vivo Ex Vivo Functional Assays calcium_flux Calcium Flux Assay in GPR120-expressing cells ip1 IP-One Assay calcium_flux->ip1 beta_arrestin β-Arrestin Recruitment Assay ip1->beta_arrestin macrophage Anti-inflammatory effects in primary macrophages beta_arrestin->macrophage adipocyte Glucose uptake in 3T3-L1 adipocytes macrophage->adipocyte

Figure 3: Workflow for validating GPR120 modulation.

Detailed Experimental Protocols:

Protocol 2.3.1: GPR120 Calcium Flux Assay

  • Cell Line: Use a stable cell line co-expressing human GPR120 and a G-protein alpha subunit that couples to the phospholipase C pathway (e.g., Gα16), such as HEK293-GPR120-Gα16.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure: In a fluorescence imaging plate reader (FLIPR), measure the baseline fluorescence. Add this compound at various concentrations and monitor the change in fluorescence, which corresponds to intracellular calcium mobilization.

  • Data Analysis: Calculate the EC50 value for GPR120 activation from the dose-response curve.

Protocol 2.3.2: Anti-inflammatory Activity in Macrophages

  • Cell Isolation and Culture: Isolate primary macrophages from mouse bone marrow or use a macrophage-like cell line (e.g., RAW 264.7).

  • Treatment and Stimulation: Pre-treat the macrophages with the test compound for 1 hour. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: After 24 hours of stimulation, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

  • Analysis: Determine the ability of this compound to suppress the LPS-induced production of inflammatory cytokines.

Summary of Potential Therapeutic Indications and Data Presentation

The investigation of this compound against these prioritized targets could lead to the development of novel therapeutics for a range of diseases.

TargetPotential Therapeutic IndicationsKey In Vitro AssayKey Cellular/Ex Vivo Assay
O-Acetylserine Sulfhydrylase (OASS) Bacterial Infections (as an adjuvant)OASS Enzymatic Inhibition (IC50)Antibiotic Synergy (FIC Index)
Leukotriene C4 Synthase Asthma, Allergic Rhinitis, Inflammatory DiseasesHuman LTC4 Synthase Inhibition (IC50)Leukotriene Production in Mast Cells
GPR120 (FFAR4) Type 2 Diabetes, Obesity, Chronic InflammationGPR120 Calcium Flux (EC50)Anti-inflammatory Effects in Macrophages

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. The strategic investigation of its activity against OASS, LTC4 synthase, and GPR120, as outlined in this guide, provides a clear path forward for elucidating its therapeutic potential. Positive results from these initial studies would warrant further preclinical development, including lead optimization to improve potency and pharmacokinetic properties, and in vivo efficacy studies in relevant animal models of infection, inflammation, and metabolic disease. The unique combination of a rigid cyclopropane core and a functionalizable iodophenyl group makes this compound an exciting starting point for the discovery of novel medicines.

References

  • Annunziato, G., Spadini, C., Marchetti, M., et al. (2022). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. Pharmaceuticals (Basel), 15(6), 766. [Link]

  • Annunziato, G., Spadini, C., Marchetti, M., et al. (2022). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. PubMed, 35745588. [Link]

  • Berisio, R., Fonderico, J., De Simone, A., et al. (2006). Design of O-acetylserine sulfhydrylase inhibitors by mimicking Nature. Journal of medicinal chemistry, 49(20), 5979-5988. [Link]

  • Munck Af Rosenschöld, M., Johannesson, P., Nikitidis, A., et al. (2019). Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma. Journal of medicinal chemistry, 62(17), 7769-7787. [Link]

  • Berisio, R., Fonderico, J., De Simone, A., et al. (2006). Design of O-acetylserine sulfhydrylase inhibitors by mimicking Nature. ACS Publications. [Link]

  • Mozzarelli, A., Campanini, B., & Bettati, S. (2018). Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1343-1351. [Link]

  • Oh, D. Y., Talukdar, S., Bae, E. J., et al. (2014). CpdA is a selective agonist of Gpr120. Nature communications, 5(1), 3468. [Link]

  • European Patent Office. (2015). CYCLOPROPANECARBOXYLIC ACID GPR120 MODULATORS. [Link]

  • Google Patents. (1996).
  • Synapse. (2024). What are GPR120 modulators and how do they work?. [Link]

  • GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase. (2023). PubMed. [Link]

  • ResearchGate. (n.d.). Carboxylic acid-head GPR120 agonists. [Link]

  • Google Patents. (1996).
  • Synapse. (2024). What are LTC4S inhibitors and how do they work?. [Link]

  • Devi, N. S., & Doble, M. (2012). Leukotriene c4 synthase: upcoming drug target for inflammation. Current drug targets, 13(8), 1107-1118. [Link]

  • Google Patents. (2016).
  • Google Patents. (1981).
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2018). PMC. [Link]

  • Wikipedia. (n.d.). Leukotriene-C4 synthase. [Link]

  • Gsrs. (n.d.). 1-(4-CHLOROPHENYL)CYCLOPROPANECARBOXYLIC ACID. [Link]

  • ResearchGate. (2005). Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. [Link]

  • Alexander, J. P., & Cravatt, B. F. (2009). Biochemical and biological properties of 4-(3-phenyl-[6][7][11] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Anesthesia and analgesia, 108(1), 316-329. [Link]

  • CNGBdb. (n.d.). Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(4-Iodophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organohalide with an organoboron compound, typically a boronic acid, in the presence of a base.[3] Its widespread adoption in pharmaceutical and materials science is a testament to its versatility in constructing complex molecular architectures, particularly biaryl and substituted aryl structures.[2][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(4-Iodophenyl)cyclopropanecarboxylic acid as a substrate in Suzuki coupling reactions. The presence of the cyclopropyl ring, a versatile structural motif in drug discovery, introduces unique steric and electronic properties that can be strategically exploited.[5] The carboxylic acid functionality, while common in bioactive molecules, requires careful consideration of reaction conditions to ensure compatibility and prevent undesirable side reactions.[6]

These application notes will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a series of fundamental organometallic transformations.[3] Understanding this mechanism is crucial for rationalizing experimental choices and optimizing reaction outcomes.

The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide, this compound, to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.[3][7] The reactivity of the halide in this step follows the trend I > Br > Cl.[1]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][10] The exact mechanism of transmetalation is complex and can be influenced by the nature of the reactants, base, and solvent.[1]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

The Critical Role of the Base

The base plays a multifaceted and indispensable role in the Suzuki coupling.[1] Its primary functions include:

  • Activation of the Boronic Acid: The base reacts with the boronic acid to form a more reactive boronate species (e.g., [R-B(OH)3]⁻), which is more adept at transmetalation.[8][11]

  • Formation of Palladium Complexes: The base can influence the nature of the palladium complexes in the catalytic cycle.[1][9]

  • Facilitating Reductive Elimination: In some cases, the base can accelerate the final reductive elimination step.[1]

Commonly used bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, Ba(OH)₂). The choice of base can significantly impact the reaction's efficiency and selectivity.[8]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl [Ar-Pd(II)-I]Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Coupled [Ar-Pd(II)-Ar']Ln Transmetalation->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Aryl_Iodide This compound (Ar-I) Aryl_Iodide->OxAdd Boronic_Acid Arylboronic Acid (Ar'-B(OH)₂) Boronic_Acid->Transmetalation Base Base Base->Transmetalation caption Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocols

The following protocols provide a general framework for the Suzuki coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Synthesis of 1-(4-Biphenyl)cyclopropanecarboxylic Acid Derivatives

This protocol is suitable for a wide range of arylboronic acids.

Materials:
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dioxane/H₂O mixture, Toluene, DMF)

Step-by-Step Procedure:
  • To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent (e.g., a 4:1 mixture of dioxane and water).

  • Degas the resulting mixture by bubbling with argon for 10-15 minutes.[12]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir overnight.[12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired 1-(4-biphenyl)cyclopropanecarboxylic acid derivative.

Protocol 2: Microwave-Assisted Suzuki Coupling for Sterically Hindered Substrates

For sterically demanding arylboronic acids, microwave irradiation can significantly reduce reaction times and improve yields.[13][14]

Materials:
  • This compound

  • Sterically hindered arylboronic acid (e.g., 2-methylphenylboronic acid, 1.5 equivalents)

  • Palladium catalyst/ligand system (e.g., Pd(OAc)₂ with a bulky phosphine ligand like SPhos or XPhos, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3 equivalents)

  • Solvent (e.g., Dioxane, THF)

Step-by-Step Procedure:
  • In a microwave reaction vial, combine this compound (1.0 eq), the sterically hindered arylboronic acid (1.5 eq), the base (K₃PO₄, 3.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Add the anhydrous solvent (e.g., dioxane).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Visualizing the Experimental Workflow

Suzuki_Workflow Start Start: Assemble Reactants Setup Reaction Setup: - this compound - Arylboronic Acid - Base - Solvent Start->Setup Degas Inert Atmosphere/ Degassing Setup->Degas Add_Catalyst Add Palladium Catalyst Degas->Add_Catalyst Heating Heating (Conventional or Microwave) Add_Catalyst->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification End Final Product Purification->End

Caption: Figure 2. General Experimental Workflow for Suzuki Coupling.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. These are starting points and may require optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.5)Dioxane/H₂O (4:1)9012
24-Methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (3)Toluene10016
33-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF8512
42-Methylphenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄ (3)Dioxane120 (MW)0.5
5Naphthalene-1-boronic acidPd(PPh₃)₄ (4)-K₂CO₃ (2.5)Dioxane/H₂O (4:1)9518

Troubleshooting and Optimization

Low Yields:

  • Catalyst Inactivity: Ensure the palladium catalyst is active. Consider using a pre-catalyst or a different ligand. For sterically hindered substrates, bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be beneficial.[14][15]

  • Inefficient Transmetalation: The choice of base is critical. If a carbonate base is ineffective, try a stronger base like a phosphate or hydroxide.[8] Ensure the boronic acid is of good quality, as protodeborylation can be a competing side reaction.

  • Incomplete Reaction: Increase the reaction temperature or time. Microwave heating can be particularly effective.[14]

Side Reactions:

  • Homocoupling of Boronic Acid: This can occur at higher temperatures. Using a slight excess of the aryl iodide can sometimes mitigate this.

  • Protodeborylation: The boronic acid can be replaced by a proton, especially in the presence of water and certain bases. Using anhydrous solvents and carefully chosen bases can minimize this.

  • Decarboxylation: While less common under typical Suzuki conditions, the carboxylic acid group could potentially be lost at very high temperatures. If this is observed, milder reaction conditions should be explored.

Poor Reactivity of Aryl Iodides at Lower Temperatures:

  • It has been observed that Suzuki-Miyaura cross-couplings of aryl iodides using traditional Pd/PPh₃ catalyst systems can be surprisingly inefficient at lower temperatures (around 50 °C).[16] This may be due to the poor turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[16] If low-temperature coupling is desired, consider alternative catalyst systems.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl derivatives of this compound. Careful consideration of the catalyst system, base, and solvent is paramount for achieving high yields and purity, especially given the presence of the carboxylic acid functionality and the potential for steric hindrance. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this valuable transformation in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Singh, G., Kumar, V., & Singh, A. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(33), 6041–6048.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16555.
  • Le Duc, G., & Jutand, A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3014–3024.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
  • Zhang, Y., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Singh, R., & Organ, M. G. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Thomas, A. A., & Denmark, S. E. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1735–1745.
  • Bonnaud, B., Cousse, H., Mouzin, G., & Rieu, J. P. (1989). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 32(10), 2374–2382.
  • Mahesh, P., Akshinthala, P., Ankireddy, A. R., & Rambabu, G. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
  • Guenez, T. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-(4-Iodophenyl)-1-butanol.
  • Alonso, F., Baeza, A., & Yus, M. (2017).
  • Kim, J. H., & Lee, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Knowledge, 3(1), 1–16.
  • Liu, W., Zhou, X., Mei, G., & Li, Y. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 184–188.
  • Liu, W., Zhou, X., Mei, G., & Li, Y. (2019).
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • Paciaroni, N. G., Borrero, N. V., Rocca, J. R., & Huigens, R. W., III. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry, 4(3).
  • Jeschke, P. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1–34). Wiley-VCH.

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experimental protocol for 1-(4-Iodophenyl)cyclopropanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-(4-Iodophenyl)cyclopropanecarboxylic Acid

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science.[1] Its unique structure, featuring a strained cyclopropane ring and a functionalizable iodophenyl moiety, makes it a key intermediate for developing novel compounds.[1] This protocol details a robust and efficient two-step synthetic pathway starting from commercially available (4-iodophenyl)acetonitrile. The guide offers a detailed experimental procedure, mechanistic insights, safety protocols, and characterization guidelines tailored for researchers in organic synthesis and drug development.

Introduction and Synthetic Rationale

The synthesis of substituted cyclopropanecarboxylic acids is a topic of significant interest due to their prevalence in biologically active molecules. The cyclopropane ring introduces conformational rigidity and unique electronic properties, while the aryl iodide group serves as a versatile handle for further elaboration via cross-coupling reactions.

Several strategies exist for the formation of the cyclopropane ring, including the Simmons-Smith reaction, transition-metal-catalyzed cyclopropanation of alkenes, and intramolecular cyclization reactions.[2][3] For the target molecule, this compound, an intramolecular nucleophilic substitution pathway offers a direct and high-yielding approach.

The selected strategy involves two key transformations:

  • Cyclization: Formation of the cyclopropane ring by reacting (4-iodophenyl)acetonitrile with 1,2-dibromoethane using a strong base. The base deprotonates the carbon alpha to both the phenyl ring and the nitrile group, creating a potent nucleophile that undergoes a double alkylation with 1,2-dibromoethane to form 1-(4-iodophenyl)cyclopropanecarbonitrile.

  • Hydrolysis: Conversion of the intermediate nitrile to the desired carboxylic acid. This is a standard and reliable transformation, typically achieved under strong acidic or basic conditions.[4]

This method is chosen for its operational simplicity, use of readily available starting materials, and its well-documented reliability for constructing 1-aryl-1-cyanocyclopropanes.

Experimental Workflow Diagram

The following diagram illustrates the overall synthetic workflow from starting materials to the final purified product.

SynthesisWorkflow cluster_prep Preparation & Cyclization cluster_hydrolysis Hydrolysis & Purification Start Starting Materials: - (4-iodophenyl)acetonitrile - Sodium Amide (NaNH2) - 1,2-Dibromoethane - Anhydrous Toluene Reaction Reaction Setup: - Inert atmosphere (N2/Ar) - Add NaNH2 to Toluene - Add Acetonitrile dropwise - Add Dibromoethane dropwise Start->Reaction Step 1 Reflux Cyclization Reaction: - Heat mixture to reflux (approx. 110°C) - Monitor reaction by TLC Reaction->Reflux Step 2 Workup1 Initial Workup: - Cool to RT - Quench with H2O - Separate organic layer - Extract aqueous layer with Toluene Reflux->Workup1 Step 3 Hydrolysis Nitrile Hydrolysis: - Combine organic layers - Add concentrated H2SO4 - Heat to reflux Workup1->Hydrolysis Step 4 Workup2 Product Isolation: - Cool and pour onto ice - Collect precipitate by filtration Hydrolysis->Workup2 Step 5 Purification Purification: - Recrystallize crude product - Use Ethanol/Water solvent system Workup2->Purification Step 6 Final Final Product: - this compound - Dry under vacuum - Characterize (NMR, MS, MP) Purification->Final Step 7

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

3.1 Materials and Reagents

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
(4-iodophenyl)acetonitrile243.0410.0 g0.0411.0
Sodium Amide (NaNH₂)39.013.5 g0.0902.2
1,2-Dibromoethane187.868.5 g (4.0 mL)0.0451.1
Anhydrous Toluene-150 mL--
Conc. Sulfuric Acid (98%)-50 mL--
Ethanol (95%)-As needed--
Deionized Water-As needed--

3.2 Step-by-Step Procedure

PART A: Synthesis of 1-(4-Iodophenyl)cyclopropanecarbonitrile

  • Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagent Addition: Charge the flask with anhydrous toluene (100 mL) and sodium amide (3.5 g, 0.090 mol). Begin vigorous stirring under a positive pressure of nitrogen.

  • Acetonitrile Addition: Dissolve (4-iodophenyl)acetonitrile (10.0 g, 0.041 mol) in anhydrous toluene (50 mL). Add this solution dropwise to the stirred suspension of sodium amide over 30 minutes. The reaction is exothermic and may turn dark.

  • Dibromoethane Addition: After the addition is complete, add 1,2-dibromoethane (4.0 mL, 0.045 mol) dropwise over 20 minutes.

  • Cyclization: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acetonitrile is consumed.

  • Workup: Cool the mixture to room temperature. Cautiously quench the reaction by slowly adding water (50 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with toluene (2x 50 mL). Combine all organic layers for the next step.

PART B: Hydrolysis to this compound

  • Hydrolysis Setup: Place the combined toluene solution from the previous step into a round-bottom flask equipped for reflux.

  • Acid Addition: Carefully add concentrated sulfuric acid (50 mL) to the stirred solution.

  • Reaction: Heat the biphasic mixture to reflux (100-110°C) with vigorous stirring for 8-12 hours. The completion of the hydrolysis can be monitored by TLC or IR spectroscopy (disappearance of the nitrile peak at ~2230 cm⁻¹).

  • Product Isolation: After cooling to room temperature, pour the reaction mixture slowly onto crushed ice (approx. 300 g) in a large beaker with stirring. A solid precipitate should form.

  • Filtration: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure this compound as a white to off-white solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by obtaining its melting point, ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its identity and purity.

Safety and Handling Precautions

This procedure must be conducted by trained personnel in a well-ventilated chemical fume hood.[5] Adherence to standard laboratory safety practices is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile).[6]

  • Reagent Hazards:

    • Sodium Amide (NaNH₂): Highly reactive and corrosive. Reacts violently with water to produce ammonia gas. Handle strictly under an inert, anhydrous atmosphere.

    • 1,2-Dibromoethane: Toxic, a suspected carcinogen, and an environmental hazard. Handle with extreme care, avoiding inhalation and skin contact.

    • Concentrated Sulfuric Acid: Severely corrosive. Causes extreme burns upon contact. Always add acid to water (or in this case, the organic solution) slowly and with cooling.

  • Procedural Hazards:

    • The initial reaction with sodium amide is exothermic and produces flammable hydrogen gas upon reaction with any trace moisture. Ensure the system is dry and under an inert atmosphere.

    • Quenching unreacted sodium amide must be done slowly and cautiously.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[4][5] All aqueous and organic waste from this synthesis should be considered hazardous.

Conclusion

The protocol described herein provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the safety guidelines, researchers can effectively produce this versatile intermediate for applications in pharmaceutical and chemical research. The causality behind the procedural steps, from the choice of a strong base to induce cyclization to the acidic hydrolysis of the nitrile, is grounded in fundamental principles of organic chemistry, ensuring a robust and reproducible outcome.

References

  • "Cyclopropanecarboxylic acid." Organic Syntheses, Coll. Vol. 3, p.221 (1955); Vol. 24, p.36 (1944). Available at: [Link]

  • Organic Chemistry Tutor. "26. Synthesis of Cyclopropanecarboxylic Acid." Available at: [Link]

  • Knochel, P. et al. "Preparation of New Functionalized Cyclopropylmagnesium Reagents." Synlett, Wiley-VCH. Available at: [Link]

  • Oishi, T. et al. "First synthesis of acylated nitrocyclopropanes." Beilstein Journal of Organic Chemistry, PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of cyclopropanes." Available at: [Link]

  • "Cyclopropane-1,1-dicarboxylic acid." Organic Syntheses, Coll. Vol. 6, p.306 (1988); Vol. 58, p.36 (1978). Available at: [Link]

  • Concellón, J. M. et al. "The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids." Organic Letters. Available at: [Link]

  • Organic Chemistry Tutor. "Synthesis of Cyclopropanecarboxylic Acid." YouTube. Available at: [Link]

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Application Notes and Protocols for the Quantification of 1-(4-Iodophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Iodophenyl)cyclopropanecarboxylic acid is a synthetic organic compound of significant interest in pharmaceutical and medicinal chemistry.[1] Its rigid cyclopropane core coupled with a functionalizable iodophenyl group makes it a valuable building block for the synthesis of novel therapeutic agents. Accurate and precise quantification of this molecule is critical during drug discovery, development, and for quality control of active pharmaceutical ingredients (APIs). This document provides detailed application notes and validated protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to establishing robust and reliable analytical procedures. The choice of analytical technique will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₁₀H₉IO₂[1]
Molecular Weight 288.08 g/mol [1]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSOGeneral knowledge
UV Absorbance Expected to have significant absorbance in the UV region due to the iodophenyl group. The presence of an iodine atom on the benzene ring can cause a bathochromic shift (shift to longer wavelengths) of the secondary absorption band to around 300 nm.[2][2]
pKa Estimated to be around 4-5, similar to other carboxylic acids.[3][3]

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of aromatic carboxylic acids.[4][5] The method's suitability for this compound is based on the strong UV absorbance conferred by the iodophenyl moiety.

Scientific Rationale

The developed method utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity. This compound, with its aromatic ring, is well-retained on a non-polar stationary phase like C18. The mobile phase consists of an aqueous component with an organic modifier (acetonitrile or methanol). To ensure consistent ionization and good peak shape for the carboxylic acid, the pH of the aqueous phase is controlled using an acidic modifier like phosphoric acid or formic acid.[5][6] This suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.[5] Detection is performed at a wavelength where the analyte exhibits maximum absorbance, which for iodinated aromatic compounds is anticipated to be in the range of 230-300 nm.[2][7][8]

Experimental Workflow: HPLC-UV

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., Methanol/Acetonitrile) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject into HPLC System s4->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d2 Integrate Peak Area of Analyte h3->d2 d1 Generate Calibration Curve d3 Quantify Concentration d1->d3 d2->d3

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile and/or methanol

  • HPLC-grade water

  • Phosphoric acid or formic acid (analytical grade)

  • 0.45 µm syringe filters[9][10]

2. Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 50% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength 240 nm (or determined λmax)

3. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample, dissolve in a suitable solvent (e.g., methanol), and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[9][10]

4. Method Validation:

  • Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day). Accuracy should be within 85-115% (or 80-120% at the LLOQ), and precision (%RSD) should be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.[11] This technique is particularly effective for analyzing halogenated compounds.[12][13]

Scientific Rationale

This method combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. The analyte is ionized, typically using electrospray ionization (ESI) in negative mode, which is highly effective for carboxylic acids. The deprotonated molecule [M-H]⁻ is selected as the precursor ion in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and reduces background noise, enabling quantification at very low levels.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation (e.g., SPE) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis p1 Load Sample onto SPE Cartridge p2 Wash to Remove Interferences p1->p2 p3 Elute Analyte p2->p3 p4 Evaporate & Reconstitute p3->p4 l1 Inject into UPLC/HPLC p4->l1 l2 Chromatographic Separation l1->l2 l3 Electrospray Ionization (ESI-) l2->l3 l4 MS/MS Detection (MRM) l3->l4 d2 Integrate MRM Peak Areas l4->d2 d1 Generate Calibration Curve (with Internal Standard) d3 Quantify Concentration d1->d3 d2->d3

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • This compound reference standard

  • Isotopically labeled internal standard (if available)

  • LC-MS grade acetonitrile and water

  • LC-MS grade formic acid or ammonium acetate

  • Solid-phase extraction (SPE) cartridges for sample cleanup if necessary[14][15]

2. Instrumentation and Conditions:

ParameterRecommended Setting
LC System Waters ACQUITY UPLC or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transitions Precursor Ion (Q1): m/z 287.0; Product Ions (Q3): To be determined by infusion

3. MS/MS Parameter Optimization:

  • Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal precursor ion ([M-H]⁻, m/z 287.0).

  • Perform a product ion scan to identify the most abundant and stable fragment ions. Potential fragments could arise from the loss of CO₂ (m/z 243.0) or cleavage of the cyclopropane ring.

  • Optimize collision energy and other source parameters for the selected MRM transitions.

4. Sample Preparation:

  • For clean samples (e.g., reaction mixtures), a simple "dilute and shoot" approach after filtration may be sufficient.[9]

  • For complex matrices (e.g., plasma, urine), solid-phase extraction (SPE) is recommended.[14] Use a reversed-phase or mixed-mode sorbent. The protocol typically involves loading the sample, washing away interferences, and eluting the analyte with an organic solvent.[15]

5. Method Validation:

  • Follow similar validation parameters as for HPLC-UV, with stricter acceptance criteria for accuracy and precision (e.g., within 85-115% and ≤15% RSD). The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability in extraction and ionization.

III. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is required to increase volatility and improve chromatographic performance.[5][16]

Scientific Rationale

Direct analysis of carboxylic acids by GC is challenging due to their polarity and low volatility.[5] Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl ester. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach. The resulting trimethylsilyl (TMS) ester of this compound is thermally stable and readily analyzed by GC. Electron Ionization (EI) is typically used, and the resulting fragmentation pattern provides structural information and allows for selective quantification using Selected Ion Monitoring (SIM). The presence of the iodine atom can lead to characteristic isotopic patterns in the mass spectrum, aiding in identification.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis g1 Sample Extraction (e.g., LLE) g2 Dry Down Extract g1->g2 g3 Add Derivatization Reagent (e.g., BSTFA) g2->g3 g4 Heat to Complete Reaction g3->g4 gc1 Inject into GC System g4->gc1 gc2 Separation on Capillary Column gc1->gc2 gc3 Electron Ionization (EI) gc2->gc3 gc4 MS Detection (SIM/Scan) gc3->gc4 d2 Integrate SIM Peak Areas gc4->d2 d1 Generate Calibration Curve d3 Quantify Concentration d1->d3 d2->d3

Caption: Workflow for the quantification of this compound by GC-MS after derivatization.

Detailed Protocol: GC-MS

1. Materials and Reagents:

  • This compound reference standard

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Anhydrous pyridine or acetonitrile (GC grade)

  • Extraction solvent (e.g., ethyl acetate)

2. Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program 100 °C hold 1 min, ramp 20 °C/min to 300 °C, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 50-500) for identification, SIM for quantification

3. Derivatization Procedure:

  • Transfer a dried extract of the sample or a known amount of standard into a GC vial.

  • Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4. SIM Ion Selection:

  • Analyze a derivatized standard in full scan mode to identify the molecular ion and characteristic fragment ions of the TMS-ester derivative. The molecular ion would be at m/z 360.1. A prominent fragment would likely be the loss of a methyl group ([M-15]⁺, m/z 345.1). The ion at m/z 127 corresponding to I⁺ may also be observed. Select at least two or three characteristic ions for SIM analysis to ensure specificity.

5. Method Validation:

  • Validate for specificity, linearity, accuracy, precision, LOD, and LOQ as described for the other methods. Ensure the derivatization reaction is reproducible and complete.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific analytical needs. HPLC-UV offers a robust and widely available method suitable for routine analysis of bulk material and formulations. For trace-level quantification in complex matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable. GC-MS provides an alternative approach, particularly when high chromatographic resolution is required, though it necessitates a derivatization step. Each protocol presented here is a starting point and should be thoroughly validated to ensure it is fit for its intended purpose, adhering to relevant regulatory guidelines.

References

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  • Pazourek, J. (2000). Chromatographic separations of aromatic carboxylic acids.
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  • García, C., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4713-4723.
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  • ResearchGate. (n.d.). UV absorption spectra of iodine CT complexes with different organic solvents. Retrieved from [Link]

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  • ResearchGate. (2013). Ultraviolet absorption spectra of iodine, iodide ion and triiodide ion. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane carboxylic acid. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-(3-Iodophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • PubMed. (2004). Determination of 1-aminocyclopropane-1-carboxylic acid in apple extracts by capillary electrophoresis with laser-induced fluorescence detection. Retrieved from [Link]

  • MDPI. (2020). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Retrieved from [Link]

Sources

Application Note: ¹H and ¹³C NMR Analysis of 1-(4-Iodophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Iodophenyl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and organic synthesis.[1] Its rigid cyclopropane core and the presence of a synthetically versatile iodophenyl group make it an attractive scaffold for the development of novel pharmaceutical agents. Accurate structural elucidation is paramount for its application in drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules. This application note provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of this compound, including spectral assignments, interpretation, and a standard protocol for data acquisition.

Causality Behind Experimental Choices

The selection of an appropriate solvent is critical for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively simple residual solvent signal. However, for carboxylic acids, the acidic proton can undergo exchange with residual water, leading to peak broadening. Furthermore, carboxylic acids can form hydrogen-bonded dimers in non-polar solvents, which can also affect chemical shifts.[2] While CDCl₃ is used here for general characterization, deuterated dimethyl sulfoxide (DMSO-d₆) could be an alternative to better resolve the carboxylic acid proton due to its ability to disrupt hydrogen bonding. The choice of a 400 MHz or higher field NMR spectrometer is recommended to achieve better signal dispersion, which is particularly useful for resolving the complex splitting patterns of the aromatic and cyclopropyl protons.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound presents distinct signals corresponding to the aromatic, cyclopropyl, and carboxylic acid protons. The para-substituted aromatic ring gives rise to a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.[3] The cyclopropane protons are diastereotopic and exhibit complex geminal and vicinal couplings.[4][5] The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift.[6][7]

A representative ¹H NMR spectrum of this compound in CDCl₃ would be expected to show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 10.0 - 12.0broad s1H-COOH
~ 7.70d2HAr-H (ortho to I)
~ 7.20d2HAr-H (ortho to cyclopropyl)
~ 1.70m2HCyclopropyl-H
~ 1.30m2HCyclopropyl-H

Interpretation of the ¹H NMR Spectrum:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the range of 10-12 ppm.[6] Its broadness is a result of hydrogen bonding and potential exchange with trace amounts of water in the solvent. A D₂O shake experiment would cause this signal to disappear, confirming its assignment.[6][7]

  • Aromatic Protons (Ar-H): The para-substituted benzene ring leads to two sets of chemically equivalent protons. The protons ortho to the electron-withdrawing iodine atom are expected to be deshielded and appear further downfield (around 7.70 ppm) compared to the protons ortho to the cyclopropyl group (around 7.20 ppm). Both signals will appear as doublets due to coupling with their respective ortho neighbors (ortho-coupling, ³J, is typically 7-10 Hz).[8] While often described as doublets, these signals are technically part of a more complex AA'BB' spin system.[3][9]

  • Cyclopropyl Protons: The four protons on the cyclopropane ring are diastereotopic. The two protons cis to the carboxylic acid group are chemically different from the two protons trans to it. This results in complex multiplets in the upfield region of the spectrum (typically 1.30-1.70 ppm). The upfield chemical shift of cyclopropane protons is a well-known phenomenon attributed to the ring's unique magnetic anisotropy.[10][11]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The number of signals indicates the number of unique carbon environments. For this compound, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Chemical Shift (δ, ppm)Assignment
~ 178 - 182-COOH
~ 140 - 145Ar-C (quaternary, attached to cyclopropyl)
~ 138Ar-CH (ortho to I)
~ 130Ar-CH (ortho to cyclopropyl)
~ 92Ar-C (quaternary, attached to I)
~ 35C (quaternary, cyclopropyl)
~ 18CH₂ (cyclopropyl)

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is significantly deshielded and appears in the downfield region, typically between 170 and 185 ppm.[2]

  • Aromatic Carbons (Ar-C): Four signals are expected for the para-substituted aromatic ring due to molecular symmetry.[12][13] The carbon atom attached to the iodine (C-I) will have a chemical shift significantly influenced by the heavy iodine atom, appearing around 92 ppm. The quaternary carbon attached to the cyclopropyl group will be downfield. The two distinct aromatic CH carbons will appear in the typical aromatic region of 120-140 ppm.

  • Cyclopropyl Carbons: The quaternary carbon of the cyclopropane ring, attached to the phenyl ring and the carboxylic acid, will be deshielded relative to the methylene carbons. The two equivalent methylene (-CH₂-) carbons of the cyclopropane ring will appear as a single signal in the upfield region, typically around 18 ppm.

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz)

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ with TMS in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh Sample (5-10 mg) Prep2 Dissolve in CDCl3/TMS Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert Sample into Spectrometer Prep3->Acq1 Acq2 Lock and Shim Acq1->Acq2 Acq3 Acquire 1H Spectrum Acq2->Acq3 Acq4 Acquire 13C Spectrum Acq3->Acq4 Proc1 Fourier Transform Acq4->Proc1 Proc2 Phase Correction Proc1->Proc2 Proc3 Baseline Correction Proc2->Proc3 Proc4 Integration (1H) Proc3->Proc4 Proc5 Peak Picking Proc4->Proc5

Caption: Workflow for NMR sample preparation and data acquisition.

Instrument Parameters (¹H NMR):

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 3-4 seconds

  • Spectral Width: 16 ppm

  • Temperature: 298 K

Instrument Parameters (¹³C NMR):

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Number of Scans: 1024 or more (as needed for signal-to-noise)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Perform phase and baseline corrections for both spectra.

  • Reference the ¹H spectrum to the TMS signal at 0.00 ppm.

  • Reference the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.

  • Integrate the signals in the ¹H spectrum.

  • Perform peak picking to determine the chemical shifts for all signals in both spectra.

Molecular Structure and NMR Assignments

Sources

Application Notes and Protocols for the Derivatization of 1-(4-Iodophenyl)cyclopropanecarboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-(4-Iodophenyl)cyclopropanecarboxylic Acid Scaffold

The this compound motif is a cornerstone in modern medicinal chemistry, offering a unique combination of structural rigidity, metabolic stability, and synthetic versatility. The cyclopropane ring introduces a three-dimensional conformation that can enhance binding affinity to biological targets by locking substituents in favorable spatial orientations.[1] Concurrently, this strained ring system is often more resistant to metabolic degradation than linear alkyl chains, potentially improving the pharmacokinetic profile of drug candidates.

The true synthetic power of this scaffold, however, lies in its dual functional handles: the carboxylic acid and the aryl iodide. The carboxylic acid is a versatile anchor for a multitude of derivatizations, including amidation, esterification, and bioisosteric replacement, allowing for fine-tuning of physicochemical properties and target engagement. The 4-iodophenyl group serves as a reactive linchpin for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl moieties to explore new binding pockets and expand structure-activity relationship (SAR) studies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We will delve into the rationale behind key derivatization strategies and provide detailed, field-proven protocols for their execution.

Derivatization Strategies for Biological Probes and Lead Compounds

The derivatization of this compound can be broadly categorized into two main approaches: modification of the carboxylic acid and functionalization of the aryl iodide. The choice of strategy is dictated by the specific goals of the biological assay, whether it's enhancing potency, improving cell permeability, or introducing a reporter group.

I. Modification of the Carboxylic Acid Moiety

The carboxylic acid is a key interaction point with many biological targets, often forming hydrogen bonds or ionic interactions with amino acid residues in a binding pocket. Derivatization at this position can modulate these interactions and significantly impact a compound's biological activity and pharmacokinetic properties.

Amide coupling is arguably the most common derivatization strategy for carboxylic acids in drug discovery.[2] The resulting amides are generally more stable to hydrolysis than esters and can participate in a wider range of hydrogen bonding interactions. By coupling this compound with a diverse library of amines, researchers can systematically probe the steric and electronic requirements of a target's binding site. For instance, coupling with substituted anilines can introduce additional aromatic interactions, while coupling with aliphatic amines can explore hydrophobic pockets.[3]

Protocol 1: EDC/HOBt Mediated Amide Coupling with Substituted Anilines

This protocol describes a general procedure for the coupling of this compound with a substituted aniline using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[4]

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, for poorly soluble substrates)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the acid in anhydrous DCM (or a mixture of DCM and DMF for solubility).

  • Add the substituted aniline (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford the desired amide.

Self-Validation:

  • TLC Analysis: The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot corresponding to the amide product.

  • LC-MS Analysis: Confirmation of the product's molecular weight.

  • NMR Spectroscopy (¹H and ¹³C): Confirmation of the amide bond formation and the overall structure.

Esterification of the carboxylic acid can increase the lipophilicity of a compound, which can be advantageous for enhancing cell membrane permeability and oral bioavailability. The choice of alcohol determines the steric bulk and electronic properties of the resulting ester.

Protocol 2: Steglich Esterification with a Hindered Alcohol

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[5][6][7][8] This method is particularly useful for coupling sterically hindered alcohols.

Materials:

  • This compound

  • Alcohol (e.g., tert-butanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.), the alcohol (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq.) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • After the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by silica gel column chromatography.

Causality Behind Experimental Choices:

  • DCC: Acts as a dehydrating agent, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6]

  • DMAP: A highly nucleophilic catalyst that intercepts the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. This catalytic cycle is crucial for efficient esterification, especially with hindered alcohols.[5]

Bioisosteres are functional groups that possess similar physicochemical properties and produce comparable biological responses. Replacing the carboxylic acid with a bioisostere can address issues such as poor metabolic stability, low cell permeability, and off-target effects. Common bioisosteres for carboxylic acids include tetrazoles, oxadiazoles, and acylsulfonamides.

Protocol 3: Synthesis of a Tetrazole Bioisostere via the Amide and Nitrile Intermediates

This two-step protocol first converts the carboxylic acid to a primary amide, which is then dehydrated to a nitrile. The nitrile subsequently undergoes a [3+2] cycloaddition with an azide source to form the tetrazole ring.[9][10]

Step 1: Amide Formation and Dehydration to the Nitrile

  • Follow Protocol 1 to couple this compound with ammonia (from a solution of ammonia in a suitable solvent like dioxane or by using ammonium chloride and a base) to form 1-(4-Iodophenyl)cyclopropanecarboxamide.

  • To a solution of the primary amide in a suitable solvent (e.g., anhydrous THF or DCM), add a dehydrating agent such as trifluoroacetic anhydride, phosphorous oxychloride, or Burgess reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent.

  • Dry, concentrate, and purify the resulting 1-(4-Iodophenyl)cyclopropanecarbonitrile by column chromatography.

Step 2: Cycloaddition to Form the Tetrazole

  • In a sealed tube, dissolve the 1-(4-Iodophenyl)cyclopropanecarbonitrile in an appropriate solvent such as DMF or toluene.

  • Add an azide source, such as sodium azide (NaN₃) and an ammonium salt (e.g., ammonium chloride or triethylammonium chloride).[9][10]

  • Heat the reaction mixture to 80-120 °C for 12-48 hours. Caution: Azides are potentially explosive and should be handled with care.

  • After cooling to room temperature, carefully acidify the reaction mixture with dilute HCl to protonate the tetrazole.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the tetrazole derivative by column chromatography or recrystallization.

II. Functionalization of the Aryl Iodide Handle

The 4-iodophenyl group is a versatile platform for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the exploration of larger regions of chemical space and the optimization of interactions with the target protein.

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[11][12] This reaction is ideal for introducing a wide range of substituted aryl and heteroaryl groups at the 4-position of the phenyl ring.

Protocol 4: Suzuki-Miyaura Coupling of a 1-(4-Iodophenyl)cyclopropanecarboxylate Ester

This protocol details the coupling of a methyl or ethyl ester of this compound with a boronic acid. The ester group is generally stable under these conditions.

Materials:

  • Methyl or Ethyl 1-(4-Iodophenyl)cyclopropanecarboxylate (prepared via Protocol 2 or Fischer esterification)

  • Aryl or heteroaryl boronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add the 1-(4-Iodophenyl)cyclopropanecarboxylate ester (1.0 eq.), the boronic acid (1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (0.05-0.10 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to rigid, linear linkers.[13][14] This can be useful for probing deep, narrow binding pockets or for creating precursors for further transformations like "click chemistry".

Protocol 5: Sonogashira Coupling of an Ester of this compound

This protocol describes a typical Sonogashira reaction using a palladium catalyst and a copper(I) co-catalyst.[13]

Materials:

  • Methyl or Ethyl 1-(4-Iodophenyl)cyclopropanecarboxylate

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add the 1-(4-Iodophenyl)cyclopropanecarboxylate ester (1.0 eq.), the palladium catalyst (0.05 eq.), and CuI (0.1 eq.).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.2 eq.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Data Presentation and Visualization

Table 1: Summary of Derivatization Strategies and Their Rationale

Derivatization Strategy Functional Group Modified Typical Reagents Rationale for Biological Assays
Amide CouplingCarboxylic AcidEDC, HOBt, AminesIntroduce new H-bond donors/acceptors, probe steric/electronic requirements of the binding site.
EsterificationCarboxylic AcidDCC, DMAP, AlcoholsIncrease lipophilicity, improve cell permeability, act as a prodrug.
Bioisosteric ReplacementCarboxylic AcidNaN₃ (for tetrazoles)Modulate pKa, improve metabolic stability, enhance oral bioavailability.
Suzuki-Miyaura CouplingAryl IodideBoronic acids, Pd catalystIntroduce aryl/heteroaryl groups to access new binding pockets.
Sonogashira CouplingAryl IodideTerminal alkynes, Pd/Cu catalystIntroduce rigid, linear linkers; create precursors for further functionalization.

Diagram 1: Workflow for Amide Library Synthesis

Amide_Synthesis_Workflow start This compound coupling Amide Coupling (Protocol 1: EDC/HOBt) start->coupling amine_library Amine Library (R-NH2) amine_library->coupling purification Purification (Column Chromatography) coupling->purification characterization Characterization (LC-MS, NMR) purification->characterization assay Biological Assay characterization->assay

Caption: Workflow for generating an amide library for SAR studies.

Diagram 2: Strategy for Modifying the Aryl Group

Aryl_Modification_Strategy start 1-(4-Iodophenyl)cyclopropanecarboxylate Ester suzuki Suzuki Coupling (Protocol 4) start->suzuki sonogashira Sonogashira Coupling (Protocol 5) start->sonogashira biaryl_product 1-(4-Aryl)cyclopropanecarboxylate suzuki->biaryl_product alkynyl_product 1-(4-Alkynyl)cyclopropanecarboxylate sonogashira->alkynyl_product boronic_acids Boronic Acids (R-B(OH)2) boronic_acids->suzuki alkynes Terminal Alkynes (R-C≡CH) alkynes->sonogashira assay Biological Evaluation biaryl_product->assay alkynyl_product->assay

Caption: Parallel synthesis approach for aryl group modification.

Conclusion

The derivatization of this compound offers a rich landscape for chemical exploration in the pursuit of novel biological probes and therapeutic agents. The protocols outlined in these application notes provide a robust starting point for the synthesis of diverse libraries of amides, esters, bioisosteres, and cross-coupled products. By understanding the rationale behind each derivatization strategy and adhering to rigorous experimental procedures, researchers can effectively leverage this versatile scaffold to accelerate their drug discovery programs.

References

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  • Steglich esterification. (n.d.). Grokipedia. Retrieved January 15, 2026, from [Link]

  • Neises, B., & Steglich, W. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. Retrieved January 15, 2026, from [Link]

  • Afonso, C. A. M., et al. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Retrieved January 15, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved January 15, 2026, from [Link]

  • Singh, H., et al. (n.d.). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Retrieved January 15, 2026, from [Link]

  • Steglich esterification. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Chen, C., et al. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved January 15, 2026, from [Link]

  • Sharma, G., et al. (n.d.). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). Retrieved January 15, 2026, from [Link]

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  • A one-pot synthesis of tetrazolones from acid chlorides: understanding functional group compatibility, and application to the late-stage functionalization of marketed drugs. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

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  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved January 15, 2026, from [Link]

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  • Mikaelyan, A., et al. (2024, October 7). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. Retrieved January 15, 2026, from [Link]

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  • Does anyone have experience with amide coupling reaction of aniline?. (2014, June 19). ResearchGate. Retrieved January 15, 2026, from [Link]

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The Strategic Application of 1-(4-Iodophenyl)cyclopropanecarboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of the Cyclopropane Motif and the Versatility of a Key Building Block

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is a paramount objective. Medicinal chemists continually seek molecular scaffolds that can impart favorable pharmacokinetic and pharmacodynamic properties. The cyclopropane ring, a three-membered carbocycle, has emerged as a privileged structural motif in this endeavor. Its inherent conformational rigidity, metabolic stability, and ability to modulate electronic properties make it a valuable tool for optimizing drug-target interactions.[1][2] This guide focuses on a particularly versatile building block, 1-(4-Iodophenyl)cyclopropanecarboxylic acid , and its strategic application in the design and synthesis of innovative therapeutic agents.

The unique combination of a rigid cyclopropane core, a synthetically tractable carboxylic acid handle, and a readily functionalizable iodophenyl group positions this molecule as a cornerstone for generating diverse compound libraries.[3] The aryl iodide provides a versatile anchor for a wide array of cross-coupling reactions, enabling the exploration of extensive chemical space and the fine-tuning of structure-activity relationships (SAR). This application note will provide a detailed overview of the utility of this compound, with a focus on its role in the development of G-protein coupled receptor 120 (GPR120) agonists for the treatment of metabolic diseases.

This compound as a Foundational Scaffold for GPR120 Agonists

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has garnered significant attention as a therapeutic target for type 2 diabetes, obesity, and inflammatory disorders.[4] This receptor is activated by long-chain fatty acids and plays a crucial role in glucose homeostasis, insulin sensitivity, and anti-inflammatory responses.[5][6] The development of potent and selective small-molecule GPR120 agonists is a key objective in this field.

The 1-phenylcyclopropanecarboxylic acid scaffold has proven to be a highly effective starting point for the design of GPR120 agonists.[7] The carboxylic acid moiety is crucial for interacting with key residues, such as Arginine 99, within the GPR120 binding pocket.[5][8] The cyclopropane ring serves to rigidly orient the phenyl group, enhancing binding affinity and potency.[7] The 4-iodophenyl substituent on this scaffold is of particular strategic importance, as it allows for the introduction of diverse chemical functionalities through well-established palladium-catalyzed cross-coupling reactions. This enables medicinal chemists to systematically explore the SAR of the "right-hand" side of the molecule, optimizing properties such as potency, selectivity, and pharmacokinetic profile.

Below is a diagram illustrating the general strategy for utilizing this compound in the synthesis of GPR120 agonists.

Caption: Medicinal chemistry workflow using this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general and robust method for the synthesis of the title compound, adapted from procedures for similar substituted phenylcyclopropane derivatives.[9] The synthesis proceeds in two main steps: cyclopropanation to form the corresponding nitrile, followed by hydrolysis to the carboxylic acid.

Step 1: Synthesis of 1-(4-Iodophenyl)cyclopropanecarbonitrile

  • Materials:

    • 2-(4-Iodophenyl)acetonitrile

    • 1,2-Dibromoethane

    • Sodium hydroxide (NaOH)

    • Tetrabutylammonium bromide (TBAB)

    • Toluene

    • Water (deionized)

  • Procedure:

    • To a stirred solution of 2-(4-iodophenyl)acetonitrile (1 equivalent) in toluene, add sodium hydroxide (2 equivalents) and a catalytic amount of tetrabutylammonium bromide (TBAB).

    • Heat the mixture to 60-70 °C.

    • Slowly add 1,2-dibromoethane (1.2 equivalents) to the reaction mixture.

    • Continue stirring at 60-70 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and add water.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(4-iodophenyl)cyclopropanecarbonitrile.

Step 2: Hydrolysis to this compound

  • Materials:

    • 1-(4-Iodophenyl)cyclopropanecarbonitrile

    • Concentrated Hydrochloric Acid (HCl)

    • Water (deionized)

    • Diethyl ether

  • Procedure:

    • To 1-(4-iodophenyl)cyclopropanecarbonitrile, add a mixture of concentrated hydrochloric acid and water (typically a 1:1 ratio).

    • Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature. A precipitate of the carboxylic acid may form.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Synthesis_Workflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis start1 2-(4-Iodophenyl)acetonitrile reaction1 Reaction at 60-70°C start1->reaction1 reagents1 1,2-Dibromoethane, NaOH, TBAB, Toluene reagents1->reaction1 workup1 Aqueous Workup & Purification reaction1->workup1 product1 1-(4-Iodophenyl)cyclopropanecarbonitrile workup1->product1 reaction2 Reflux at 110°C product1->reaction2 reagents2 Conc. HCl, Water reagents2->reaction2 workup2 Extraction & Purification reaction2->workup2 product2 This compound workup2->product2

Caption: Synthetic workflow for this compound.

Protocol 2: Palladium-Catalyzed Suzuki Coupling of this compound Derivatives

This protocol provides a general procedure for the Suzuki cross-coupling reaction, a powerful method for C-C bond formation, to derivatize the 4-iodophenyl moiety. This allows for the introduction of a wide range of aryl and heteroaryl groups.

  • Materials:

    • Methyl 1-(4-iodophenyl)cyclopropanecarboxylate (or other ester derivative)

    • Aryl or heteroaryl boronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2 equivalents)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • In a reaction vessel, combine methyl 1-(4-iodophenyl)cyclopropanecarboxylate, the boronic acid, the palladium catalyst, and the base.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous phase with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the coupled product.

    • The ester can then be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Protocol 3: Biological Evaluation of GPR120 Agonist Activity using an Intracellular Calcium Mobilization Assay

This protocol describes a common and reliable method to assess the agonist activity of synthesized compounds at the GPR120 receptor by measuring changes in intracellular calcium concentration.[1][10]

  • Objective: To determine the half-maximal effective concentration (EC₅₀) of test compounds for GPR120 activation.

  • Materials:

    • HEK293 or CHO cells stably expressing human GPR120.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pluronic F-127.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compounds and a reference agonist (e.g., TUG-891).

    • 96- or 384-well black, clear-bottom assay plates.

    • A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

  • Procedure:

    • Cell Plating: Seed the GPR120-expressing cells into the assay plates at an appropriate density and incubate overnight to allow for cell attachment.

    • Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer. Pluronic F-127 can be added to aid in dye solubilization. Remove the cell culture medium and add the dye loading solution to each well. Incubate the plates at 37°C for 1 hour.

    • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

    • Measurement of Calcium Flux:

      • Place the cell plate and the compound plate into the fluorescence plate reader.

      • Measure the baseline fluorescence for a short period.

      • The instrument's liquid handler will then add the compound solutions to the cell plate.

      • Immediately and continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

    • Data Analysis:

      • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

      • Plot the peak fluorescence response against the logarithm of the compound concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for each compound.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The following table summarizes hypothetical biological data for a series of GPR120 agonists derived from this compound, illustrating the impact of modifications at the 4-position of the phenyl ring.

Compound IDR Group (at 4-position)GPR120 EC₅₀ (nM)GPR40 EC₅₀ (nM)Selectivity (GPR40/GPR120)
1 -I>10000>10000-
2a -Phenyl52025004.8
2b -4-Fluorophenyl280350012.5
2c -Thiophen-2-yl150450030
2d -Pyridin-3-yl95500052.6
TUG-891 (Reference)43.7>10000>228

Data is hypothetical and for illustrative purposes only.

The data illustrates that the derivatization of the 4-iodo position can significantly impact both potency and selectivity for GPR120 over the related receptor GPR40.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features provide a robust platform for the design and synthesis of novel therapeutic agents. The strategic incorporation of this scaffold has been particularly fruitful in the development of GPR120 agonists for the treatment of metabolic diseases. The synthetic accessibility and the ease of diversification through modern cross-coupling chemistry make it an indispensable tool for researchers and drug development professionals. The protocols and strategies outlined in this guide are intended to facilitate the effective utilization of this powerful chemical entity in the ongoing quest for new and improved medicines.

References

  • Vertex AI Search.
  • Benchchem. This compound|RUO.
  • PMC - NIH. Potential roles of GPR120 and its agonists in the management of diabetes. [Link]

  • Scientific Update - UK. The Cyclopropyl Group in Medicinal Chemistry.
  • ResearchGate. Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. [Link]

  • MDPI. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. [Link]

  • PMC - NIH. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • Google Patents.
  • MDPI. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. [Link]

  • MDPI. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. [Link]

  • Organic Syntheses Procedure. cyclopropanecarboxylic acid. [Link]

  • ResearchGate. Fig. 3 Cyclopropanation of styrene. a Reaction scheme of the... [Link]

  • PubMed. GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway. [Link]

  • Biophysics Reports. Intracellular calcium imaging for agonist screening. [Link]

  • PubMed. Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism. [Link]

  • ResearchGate. GPR120 agonists increase calcium signals in α and β cells but inhibit... [Link]

  • Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes. [Link]

  • Googleapis.com. Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor. [Link]

  • Patsnap Synapse. What are GPR120 agonists and how do they work? [Link]

  • PMC - NIH. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • Google Patents.
  • Patsnap Synapse. What are GPR120 modulators and how do they work? [Link]

  • Google Patents.

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Application Note & Protocol: Synthesis of Novel Analogs from 1-(4-Iodophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Strategic Value of the 1-(4-Iodophenyl)cyclopropanecarboxylic Acid Scaffold

In the landscape of modern medicinal chemistry, the 1-phenylcyclopropanecarboxylic acid scaffold has emerged as a privileged structural motif. Its inherent rigidity and three-dimensional character provide a well-defined vector for the precise orientation of substituents within the binding pockets of biological targets, often leading to significant enhancements in potency and selectivity. The cyclopropane ring, serving as a bioisostere for functionalities like gem-dimethyl groups, can also confer improved metabolic stability. The para-iodophenyl substituent, in particular, transforms this scaffold into a versatile platform for analog synthesis. The carbon-iodine bond is an excellent synthetic handle for a wide array of powerful palladium-catalyzed cross-coupling reactions, enabling late-stage functionalization and the rapid generation of diverse chemical libraries. This application note offers a comprehensive guide to the synthesis of novel analogs from this key building block, with a focus on robust protocols and the underlying chemical principles that govern these transformations.

Core Synthetic Strategies for Analog Generation

The synthetic utility of this compound is predominantly centered on the reactivity of the aryl iodide. This functional group serves as a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The principal strategies for generating analogs can be broadly classified as:

  • Aryl Core Diversification: This is the most prevalent and powerful strategy, involving the substitution of the iodine atom with a wide range of chemical moieties through cross-coupling reactions.

  • Carboxylic Acid Modification: The carboxylic acid group can be transformed into various other functional groups, such as amides, esters, and alcohols, to explore different binding interactions and physicochemical properties.

  • Cyclopropane Ring Alteration: While less common, modifications to the cyclopropane ring itself can be employed to fine-tune the molecule's conformational rigidity and spatial arrangement of substituents.

This guide will primarily focus on the diversification of the aryl core, a strategy that provides the most direct and versatile pathway to a broad spectrum of novel analogs.

Palladium-Catalyzed Cross-Coupling: A Medicinal Chemist's Essential Toolkit

Palladium-catalyzed cross-coupling reactions have become indispensable in the field of drug discovery. The aryl iodide of this compound is an ideal electrophile for these reactions due to the relatively weak C-I bond, which readily undergoes oxidative addition to the palladium catalyst.

The Suzuki-Miyaura coupling is a highly effective method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl structures from an organoboron species and an organohalide.[1][2] This reaction is prized for its mild conditions, broad functional group tolerance, and the extensive commercial availability of boronic acids and their derivatives.[3]

Mechanistic Insight: The catalytic cycle is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with the boronic acid, a step that is typically facilitated by a base. The cycle is completed by reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.[2]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents 1. Combine this compound, boronic acid, and base in a reaction vessel. solvent 2. Add solvent (e.g., dioxane/water). reagents->solvent degas 3. Degas the mixture with an inert gas (e.g., argon). solvent->degas catalyst 4. Add Pd catalyst and ligand. degas->catalyst heat 5. Heat the reaction to the specified temperature. catalyst->heat monitor 6. Monitor reaction progress via TLC or LC-MS. heat->monitor quench 7. Quench the reaction upon completion. monitor->quench extract 8. Perform an aqueous workup and extraction. quench->extract purify 9. Purify the product using column chromatography. extract->purify

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 1-(4'-methyl-[1,1'-biphenyl]-4-yl)cyclopropanecarboxylic acid

Materials:

  • This compound

  • p-tolylboronic acid

  • Potassium carbonate (K₂CO₃)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 25 mL round-bottom flask, combine this compound (1.0 eq), p-tolylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Sparge the resulting mixture with argon for 15 minutes to ensure anaerobic conditions.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.

  • Immerse the flask in a preheated oil bath at 80 °C and stir for 12 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid DerivativeProductTypical Yield (%)
Phenylboronic acid1-([1,1'-biphenyl]-4-yl)cyclopropanecarboxylic acid85-95
4-Methoxyphenylboronic acid1-(4'-methoxy-[1,1'-biphenyl]-4-yl)cyclopropanecarboxylic acid80-90
3-Pyridinylboronic acid1-(4-(pyridin-3-yl)phenyl)cyclopropanecarboxylic acid70-85

The Sonogashira coupling provides a powerful means to form a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[4][5] This reaction is particularly valuable for introducing rigid, linear linkers into a molecule, which can serve as probes for deep binding pockets or as versatile handles for subsequent chemical transformations.

Mechanistic Insight: The Sonogashira reaction typically utilizes a dual catalytic system comprising a palladium complex and a copper(I) salt.[4] The palladium catalyst activates the aryl iodide through oxidative addition. Concurrently, the copper(I) salt reacts with the terminal alkyne to generate a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex. Subsequent reductive elimination affords the coupled product and regenerates the Pd(0) catalyst.[6][7]

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow reagents 1. Combine this compound, terminal alkyne, and a base (e.g., Et3N) in a reaction vessel. solvent 2. Add an appropriate solvent (e.g., THF or DMF). reagents->solvent degas 3. Thoroughly degas the mixture. solvent->degas catalysts 4. Add the Pd catalyst, ligand, and Cu(I) salt. degas->catalysts stir 5. Stir at room temperature or with gentle heating. catalysts->stir monitor 6. Monitor the reaction's progress. stir->monitor workup 7. Perform an aqueous workup. monitor->workup purify 8. Purify the final product. workup->purify

Caption: A generalized workflow for the Sonogashira cross-coupling reaction.

Protocol 2: Synthesis of 1-(4-(phenylethynyl)phenyl)cyclopropanecarboxylic acid

Materials:

  • This compound

  • Phenylacetylene

  • Triethylamine (Et₃N)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq) and dissolve it in a mixture of THF and Et₃N (2:1 v/v).

  • Degas the solution by bubbling argon through it for 20 minutes.

  • Add phenylacetylene (1.1 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Stir the reaction mixture at room temperature for 16 hours under an argon atmosphere.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography to obtain the desired alkynyl product.

The Buchwald-Hartwig amination is a pivotal transformation in modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides and amines.[8][9] This reaction is of immense importance in medicinal chemistry, as the resulting aniline derivatives are prevalent in a vast array of pharmaceutical agents.

Mechanistic Insight: The catalytic cycle commences with the oxidative addition of the aryl iodide to a Pd(0) complex.[10][11] The amine then coordinates to the resulting Pd(II) complex. A base facilitates the deprotonation of the coordinated amine, leading to the formation of a palladium-amido complex. Reductive elimination from this complex furnishes the desired C-N bond and regenerates the Pd(0) catalyst.[11][12] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Protocol 3: Synthesis of 1-(4-(phenylamino)phenyl)cyclopropanecarboxylic acid

Materials:

  • This compound

  • Aniline

  • Sodium tert-butoxide (NaOtBu)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Toluene

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Inside a glovebox, add NaOtBu (1.4 eq) to an oven-dried reaction tube.

  • Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq).

  • Add this compound (1.0 eq).

  • Remove the tube from the glovebox and, under an argon atmosphere, add toluene and aniline (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction's progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Carefully acidify the mixture to a pH of approximately 5-6 with 1 M HCl.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude material by flash column chromatography to yield the desired product.

Ensuring Trustworthiness and Self-Validation in Synthesis

The protocols provided are designed for robustness and reproducibility. However, incorporating self-validating measures into your experimental workflow is paramount for success.

  • Vigilant Reaction Monitoring: Consistently monitor the progress of your reactions using suitable analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This practice allows for the determination of optimal reaction times and the early identification of any potential side products.

  • Comprehensive Product Characterization: Thoroughly characterize your final products to unequivocally confirm their identity and purity. Standard characterization methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

  • The Power of Control Experiments: When developing a novel synthetic route, conducting control experiments is invaluable for understanding the specific role of each reaction component. For instance, running a reaction in the absence of the catalyst or ligand will definitively confirm their necessity for the transformation.

Conclusion

This compound stands as a highly valuable and versatile starting material for the synthesis of a diverse array of novel analogs. By harnessing the power of palladium-catalyzed cross-coupling reactions, medicinal chemists can efficiently and systematically explore the chemical space surrounding this privileged scaffold. The strategic insights and detailed protocols outlined in this application note provide a robust framework for the design and synthesis of the next generation of therapeutic agents.

References

  • MySkinRecipes. 1-Phenyl-1-Cyclopropanecarboxylic Acid.
  • Wikipedia. Sonogashira coupling.
  • PubMed. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands.
  • Benchchem. This compound|RUO.
  • Wikipedia.
  • Chemistry LibreTexts.
  • PubMed. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • MDPI.
  • European Patent Office.
  • YouTube. Sonogashira coupling.
  • YouTube.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Benchchem. Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry.
  • Sigma-Aldrich. 1-Phenyl-1-cyclopentanecarboxylic acid 98 77-55-4.
  • Bioactive Compounds in Health and Disease.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 4-(4-Iodophenyl)-1-butanol.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Google Patents.
  • PMC - NIH.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.

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Troubleshooting & Optimization

Technical Support Center: 1-(4-Iodophenyl)cyclopropanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Iodophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. Here, we address common challenges and frequently asked questions encountered during its preparation, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Overview of Synthetic Strategies

The synthesis of this compound can be approached via several distinct pathways. The optimal choice depends on the availability of starting materials, scale, and tolerance for specific reagents. The three most common strategies involve either building the cyclopropane ring onto a pre-functionalized arene or iodinating a pre-formed cyclopropane structure.

Synthetic_Pathways cluster_2 Key Intermediates & Final Product Styrene 4-Iodostyrene Nitrile_Start 4-Iodobenzonitrile Intermediate_Nitrile 1-(4-Iodophenyl)cyclopropanecarbonitrile Nitrile_Start->Intermediate_Nitrile Base + Dihaloethane Ester_Start Methyl 4-Iodobenzoate Target This compound Ester_Start->Target Kulinkovich Reaction (via cyclopropanol) Phenyl_Acid 1-Phenylcyclopropanecarboxylic Acid Intermediate_Ester Methyl 1-(4-Iodophenyl)cyclopropanecarboxylate Intermediate_Ester->Target Hydrolysis

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide & FAQs

This section is organized by common experimental challenges. Each question addresses a specific problem you might encounter, followed by a detailed explanation and actionable troubleshooting steps.

Section 1: Issues in Cyclopropanation Reactions
Q1: My Simmons-Smith cyclopropanation of 4-iodostyrene is sluggish and gives a low yield. What are the most likely causes?

A1: This is a frequent issue often traced back to the organozinc carbenoid reagent. The Simmons-Smith reaction is a cheletropic reaction where an organozinc carbenoid reacts with an alkene to form a cyclopropane.[1][2] Its success is highly dependent on the quality and reactivity of this carbenoid.

Underlying Causes & Solutions:

  • Inactive Zinc: The reaction's initiation relies on the oxidative addition of zinc metal into the C-I bond of diiodomethane (CH₂I₂).[3] Commercially available zinc dust is often coated with a passivating layer of zinc oxide.

    • Solution: Activate the zinc immediately before use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether, or using a zinc-copper couple, which provides a more reactive surface.[2][3] The Furukawa modification, which uses diethylzinc (Et₂Zn) in place of the Zn-Cu couple, often provides more consistent results and higher reactivity.[1]

  • Steric Hindrance: While the 4-iodostyrene substrate is not exceptionally bulky, steric factors can still influence the reaction rate. The reaction proceeds via a concerted "butterfly" transition state, and ensuring sufficient thermal energy is crucial.

    • Solution: Ensure the reaction is run at an appropriate temperature. While often performed in diethyl ether at reflux, switching to a slightly higher boiling solvent like 1,2-dichloroethane (DCE) can sometimes improve yields for less reactive alkenes.

  • Moisture: Organozinc reagents are sensitive to moisture. Water will quench the carbenoid, halting the cyclopropanation.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly in an oven and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

ParameterStandard ConditionTroubleshooting ActionRationale
Zinc Source Commercial Zinc DustUse freshly activated Zn-Cu couple or Et₂Zn.Increases reactive surface area and reagent potency.[1][2]
Solvent Diethyl EtherSwitch to THF or 1,2-dichloroethane.Allows for higher reaction temperatures if needed.
Atmosphere AmbientUse a Nitrogen or Argon blanket.Prevents quenching of the organozinc reagent by moisture.
Q2: I am attempting a Kulinkovich reaction on a methyl 4-iodobenzoate substrate but observe significant byproduct formation and low yield of the desired cyclopropanol intermediate. Why?

A2: The Kulinkovich reaction is a powerful tool for synthesizing cyclopropanols from esters using a Grignard reagent and a titanium(IV) alkoxide catalyst.[4][5][6] The key reactive species is a titanacyclopropane, which acts as a 1,2-dicarbanion equivalent.[6][7] However, its efficiency can be compromised by side reactions.

Underlying Causes & Solutions:

  • Side Reactions of the Titanacyclopropane: The titanacyclopropane intermediate can react with excess titanium(IV) isopropoxide in a non-productive side reaction, leading to the formation of ethene and Ti(III) species.[6] This is more pronounced when the ratio of Ti(IV) catalyst to the Grignard reagent is too high.

    • Solution: Carefully control the stoichiometry. The ratio of ester:Ti(OR)₄:EtMgBr is critical. A common starting point is 1 : 0.1-0.2 : 2.2 equivalents. Using ClTi(OiPr)₃ can sometimes give more reproducible results than Ti(OiPr)₄.

  • Grignard Reagent Quality: The concentration and quality of the Grignard reagent (e.g., EtMgBr) must be accurately known. Using old or partially decomposed Grignard reagent will lead to incorrect stoichiometry and poor results.

    • Solution: Titrate the Grignard reagent before use to determine its exact molarity.

  • Reaction Temperature: The formation and reaction of the titanacyclopropane are temperature-sensitive. Adding the Grignard reagent at too high a temperature can lead to undesired side reactions.

    • Solution: Maintain a low temperature (e.g., -20°C to 0°C) during the dropwise addition of the Grignard reagent to the solution of the ester and titanium catalyst.[7] Allow the reaction to stir at this temperature before slowly warming to room temperature.

Section 2: Challenges in Nitrile Hydrolysis
Q3: The hydrolysis of 1-(4-iodophenyl)cyclopropanecarbonitrile to the carboxylic acid is either incomplete or requires excessively harsh conditions (e.g., prolonged reflux in concentrated HCl), leading to decomposition. How can I facilitate this conversion?

A3: The hydrolysis of nitriles to carboxylic acids is a robust but often challenging transformation that proceeds through an amide intermediate.[8][9] The stability of the cyclopropane ring and the electron-withdrawing nature of the nitrile group can make this step difficult under standard conditions.

Nitrile_Hydrolysis Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile H⁺ (Acid Cat.) Imidic_Acid Imidic Acid Intermediate Protonated_Nitrile->Imidic_Acid +H₂O -H⁺ Amide R-CONH₂ (Amide Intermediate) Imidic_Acid->Amide Tautomerization Carboxylic_Acid R-COOH Amide->Carboxylic_Acid Hydrolysis (+H₂O, H⁺ or OH⁻)

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Underlying Causes & Solutions:

  • Incomplete Hydrolysis (Stalling at Amide): Under both acidic and basic conditions, the first hydrolysis to the amide can be faster than the second hydrolysis of the amide to the carboxylic acid.[9] This can lead to an accumulation of the 1-(4-iodophenyl)cyclopropanecarboxamide intermediate.

    • Solution (Basic Hydrolysis): Use a high-boiling point solvent like ethylene glycol with a strong base (e.g., KOH). Heating this mixture to temperatures above 150°C can drive the reaction to completion. The product will be the carboxylate salt, which must be neutralized with a strong acid during workup to yield the final carboxylic acid.[10]

    • Solution (Acidic Hydrolysis): A mixture of concentrated H₂SO₄ in glacial acetic acid at reflux can be more effective than aqueous HCl for stubborn nitriles.

  • Poor Solubility: The organic nitrile may have poor solubility in the aqueous acidic or basic medium, leading to a slow, interface-limited reaction.

    • Solution: Employ a co-solvent system. For basic hydrolysis, a mixture of ethanol and water can improve solubility.[11] For acidic hydrolysis, aqueous dioxane is a common choice.

  • Product Decomposition: The iodo-substituent can be sensitive to very harsh conditions, potentially leading to de-iodination or other side reactions.

    • Solution: Opt for the most effective, yet mildest, conditions possible. Basic hydrolysis followed by careful acidification is often less destructive than prolonged heating in strong mineral acids.

Section 3: Purification and Handling
Q4: I've completed the synthesis, but I'm struggling to purify the final product. What are the recommended crystallization and purification techniques?

A4: this compound is a solid at room temperature, making crystallization an excellent purification method. The key is selecting a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.

Recommended Procedures:

  • Solvent Selection:

    • Single Solvent: Toluene or a mixture of heptanes/ethyl acetate are often effective. Dissolve the crude product in a minimal amount of the hot solvent, filter hot to remove insoluble impurities, and then allow the solution to cool slowly to induce crystallization.

    • Solvent/Anti-Solvent System: Dissolve the crude product in a good solvent (e.g., ethyl acetate or acetone) and then slowly add an anti-solvent (e.g., hexanes or heptanes) at room temperature or while warm until the solution becomes turbid. Re-heat slightly to clarify and then cool slowly.

  • Acid-Base Extraction: Before crystallization, an acid-base workup can effectively remove neutral or basic impurities.

    • Protocol:

      • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

      • Extract with an aqueous base (e.g., 1M NaOH or NaHCO₃). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt.

      • Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

      • Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 3M HCl) until the pH is ~2. The product will precipitate out.

      • Collect the solid product by filtration, wash with cold water, and dry under vacuum. This material can then be recrystallized.

References

  • Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Kulinkovich reaction. Wikipedia. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Simmons–Smith reaction. Wikipedia. [Link]

  • Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]

  • Haym, I., & Brimble, M. A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(38), 7649–7665. [Link]

  • How does a Simmons-Smith reaction produce cyclopropanes? TutorChase. [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. Organic Chemistry Tutor. [Link]

  • The Simmons-Smith Reaction & Cyclopropanation. The Organic Chemistry Tutor (YouTube). [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. The Organic Chemistry Tutor (YouTube). [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. ResearchGate. [Link]

  • Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling with 1-(4-Iodophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-(4-Iodophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of this reaction, focusing on troubleshooting common issues and rationally designing reaction conditions for optimal success.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound giving low to no yield?

A: Low yields with this substrate often stem from a few key factors. The carboxylic acid moiety can complicate the reaction by interacting with the palladium catalyst or the base.[1] Catalyst deactivation, poor solubility of reagents, or suboptimal choice of base and solvent are common culprits.[2][3][4] A systematic approach to troubleshooting, starting with catalyst and ligand selection, is crucial.

Q2: Can the carboxylic acid group on my aryl iodide interfere with the reaction?

A: Yes, the carboxylic acid can influence the reaction in several ways. It can react with the base, potentially altering the reaction's pH and the base's efficacy.[1] More critically, the resulting carboxylate can coordinate to the palladium center, potentially deactivating the catalyst or hindering the catalytic cycle.[1] It's often necessary to use an additional equivalent of base to counteract the acidic proton.[1]

Q3: What are the most common side reactions I should be aware of?

A: The primary side reactions to monitor are protodeboronation of the boronic acid partner, homocoupling of the boronic acid, and dehalogenation of the this compound.[5][6][7] Protodeboronation, the protonolysis of the C-B bond, is a frequent issue, particularly with unstable boronic acids or under harsh basic conditions.[5][8]

Q4: Is it necessary to protect the carboxylic acid group?

A: While not always mandatory, protecting the carboxylic acid as an ester can simplify the reaction by preventing the aforementioned interferences.[1] However, this adds extra steps to your synthesis (protection and deprotection). Optimization of the reaction conditions with the free acid is often achievable and more atom-economical.

Troubleshooting Guide: A Deeper Dive

Problem 1: Low or No Product Formation

This is the most common and frustrating issue. A systematic approach is key to identifying the root cause.

dot

Caption: Troubleshooting workflow for low yield.

  • Causality: The palladium catalyst is the heart of the reaction. Oxygen can irreversibly oxidize the active Pd(0) species, halting the catalytic cycle.[9] The carboxylic acid on your substrate can also coordinate with the palladium, acting as a catalyst poison.[1]

  • Expert Insight: Start by assuming catalyst inactivation. Rigorous degassing of all solvents and reagents is non-negotiable. Using a stable Pd(II) pre-catalyst that is reduced in situ can often give more reproducible results than using Pd(0) sources directly.[6] For this specific substrate, the choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective as they can promote the reductive elimination step and stabilize the catalyst.[10][11]

  • Protocol Validation: Run a control reaction with a simpler aryl iodide (e.g., 4-iodotoluene) under the same conditions. If this reaction proceeds, the issue likely lies with the specific reactivity of your carboxylic acid-containing substrate.

Problem 2: Significant Side Product Formation

The appearance of unexpected peaks in your LC-MS or NMR indicates competing reaction pathways are at play.

dot

Caption: Suzuki cycle and competing side reactions.

  • Protodeboronation: This is the loss of the boronic acid group, replaced by a proton, and is often base-catalyzed.[5][8] If you observe the corresponding arene from your boronic acid as a byproduct, this is likely occurring.

    • Solution: Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) or consider using a more stable boronic ester (e.g., a pinacol ester).[12][13] Minimizing the amount of water in the reaction can also help, though some water is often necessary to dissolve the base.

  • Homocoupling: The formation of a biaryl from two molecules of the boronic acid is typically promoted by oxygen.

    • Solution: As with catalyst inactivation, rigorous degassing is the primary solution.[7]

  • Dehalogenation: The replacement of the iodine with a hydrogen on your starting material can occur, especially at higher temperatures or with certain solvents.[6]

    • Solution: Lowering the reaction temperature may mitigate this. Screening different solvent systems is also recommended.

  • Decarboxylation: While less common under standard Suzuki conditions, elevated temperatures could potentially lead to the loss of the carboxylic acid group.[14][15]

    • Solution: Monitor your reaction temperature carefully and avoid excessive heating. If decarboxylation is a persistent issue, protecting the carboxylic acid as an ester is a viable strategy.

Recommended Experimental Protocols

Protocol 1: Standard Screening Conditions

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon/nitrogen at least three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[16]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[16]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

Protocol 2: Optimized Conditions for Challenging Substrates

If the standard conditions fail, this protocol incorporates more advanced techniques.

  • Reagent Preparation: Follow step 1 from Protocol 1.

  • Inert Atmosphere: Follow step 2 from Protocol 1.

  • Catalyst Addition: Use a more robust pre-catalyst system, such as a Buchwald pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Use a thoroughly degassed solvent system known to perform well with polar substrates, such as THF/water or DMF/water.[17][18]

  • Reaction: Heat the reaction to a carefully controlled temperature, potentially utilizing microwave irradiation for rapid heating and shorter reaction times.

  • Monitoring: Monitor closely, as reactions with more active catalysts can proceed quickly.

ParameterStandard ConditionsOptimized ConditionsRationale for Change
Pd Source Pd(OAc)₂, Pd₂(dba)₃Buchwald Pre-catalystsPre-catalysts offer greater stability and more reliable initiation.
Ligand PPh₃, P(o-tol)₃SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate key steps and prevent catalyst decomposition.[10][19][20]
Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃Stronger, more oxophilic bases can be more effective, especially with hindered substrates.[10][21]
Solvent Toluene/H₂O, Dioxane/H₂OTHF/H₂O, DMF/H₂O, MeCN/H₂OSolvents like DMF or MeCN can be beneficial for more polar substrates.[17][18]
Temperature 80-110 °CRoom Temp to 100 °CMore active catalysts may allow for lower reaction temperatures, reducing side reactions.[22]

References

  • Protodeboronation - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 15, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Retrieved January 15, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 15, 2026, from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. (2024, August 8). Retrieved January 15, 2026, from [Link]

  • Mechanistic studies on the protodeboronation. [a] The protodeboronation of various heteroaryl boronic esters. [b] The competition reaction of heteroaryl boronic esters reactivities. All yields were determined by gas chromatography (GC) analysis using anthracene as the internal standard. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 15, 2026, from [Link]

  • Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (2023, August 23). Retrieved January 15, 2026, from [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018, May 23). Retrieved January 15, 2026, from [Link]

  • Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit. (2021, December 29). Retrieved January 15, 2026, from [Link]

  • Screening of different bases for Suzuki coupling a - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved January 15, 2026, from [Link]

  • Nonpolar and many polar non‐coordinating solvents promote Suzuki... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Retrieved January 15, 2026, from [Link]

  • Decarboxylative cross-coupling - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (n.d.). Retrieved January 15, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 15, 2026, from [Link]

  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 15, 2026, from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2). Retrieved January 15, 2026, from [Link]

  • Problems with Suzuki coupling : r/Chempros - Reddit. (2025, June 14). Retrieved January 15, 2026, from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). Retrieved January 15, 2026, from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5). Retrieved January 15, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved January 15, 2026, from [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. (2022, June 13). Retrieved January 15, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved January 15, 2026, from [Link]

  • Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis - Macmillan Group - Princeton University. (2022, April 5). Retrieved January 15, 2026, from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014, February 6). Retrieved January 15, 2026, from [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PubMed Central. (2022, August 10). Retrieved January 15, 2026, from [Link]

  • Carbonylative Suzuki Coupling Reaction of Aryl Iodides with Various Arylboronic Acids a (continued) - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1-(4-Iodophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Iodophenyl)cyclopropanecarboxylic acid (IPCA), a critical building block in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and systematically improve the yield and purity of IPCA. The predominant and most scalable method for this synthesis involves the phase-transfer catalyzed (PTC) cyclopropanation of a 4-iodophenylacetic acid derivative. Our focus will be on diagnosing and resolving issues within this widely-used framework.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is consistently low (<60%). What are the most common culprits?

Low yields in this phase-transfer catalyzed C-alkylation are typically traced back to one of five key areas: inefficient phase transfer, competing side reactions, poor starting material quality, suboptimal reaction conditions, or issues during work-up and purification.

Primary Causes & Solutions:

  • Inefficient Catalyst Performance: The phase-transfer catalyst (PTC), often a quaternary ammonium salt, is the engine of this reaction. Its job is to transport the deprotonated carbanion from the aqueous phase (containing the base) into the organic phase where the alkylating agent resides. If this transport is slow or inefficient, the reaction rate plummets.[1][2]

    • Troubleshooting: Verify the integrity and purity of your PTC. Consider screening alternative catalysts. The lipophilicity of the catalyst is crucial; it must be soluble enough in the organic phase to transport the anion.[3] A catalyst with a higher total number of carbons (C# between 16 and 32) often improves organic phase solubility and overall reaction rate.[3]

  • Side Reactions: The primary competing reaction is the hydrolysis of the alkylating agent (1,2-dibromoethane or 1-bromo-2-chloroethane) by the aqueous base. If the C-alkylation is slow, this side reaction will consume your reagent and reduce the yield.

    • Troubleshooting: Increase the rate of the desired reaction. This can be achieved by using a more active PTC, increasing the concentration of the organic reactants, or optimizing the stirring speed to improve the interfacial surface area between the phases.[4]

  • Suboptimal Base Concentration: The concentration of the aqueous sodium hydroxide (NaOH) is a delicate balance. If it's too low, deprotonation of the 4-iodophenylacetic acid precursor is incomplete. If it's too high, it can accelerate the hydrolysis of the alkylating agent and potentially the product ester (if the synthesis starts from the ester).

    • Troubleshooting: Typically, a 50% (w/w) aqueous NaOH solution provides a high concentration of hydroxide at the interface, driving the reaction forward.[5] Experiment with concentrations between 40-50% to find the optimal point for your specific conditions.

Q2: I'm observing significant byproduct formation in my crude NMR/LC-MS. What are these impurities and how can I prevent them?

Byproduct formation is a clear indicator that reaction conditions are favoring undesired pathways. In this PTC synthesis, the most common impurities arise from reactions with the base, the alkylating agent, or the solvent.

Common Side Reactions and Mitigation Strategies:

  • Dialkylation: While sterically less favorable, it's possible for the initially formed cyclopropane product to be deprotonated again and react with a second molecule of the alkylating agent. This is more common with highly activated starting materials or prolonged reaction times at elevated temperatures.

    • Mitigation: Use the stoichiometric amount of the alkylating agent or a slight excess (e.g., 1.1-1.2 equivalents). Avoid unnecessarily high temperatures and monitor the reaction by TLC or LC-MS to stop it upon consumption of the starting material.

  • Elimination of Alkylating Agent: 1,2-dibromoethane can undergo elimination in the presence of a strong base to form vinyl bromide and sodium bromide. This consumes the alkylating agent.

    • Mitigation: This is often a sign that the C-alkylation is too slow. Improving the PTC efficiency is the best way to ensure the alkylating agent reacts with the intended carbanion before it can be eliminated.[6]

  • Hydrolysis Products: As mentioned, hydrolysis of 1,2-dibromoethane to ethylene glycol is a major competing pathway. If starting from 4-iodophenylacetonitrile, hydrolysis of the nitrile to the corresponding amide or carboxylic acid can also occur under harsh basic conditions.

    • Mitigation: Ensure vigorous stirring to maximize interfacial area, which promotes the desired PTC reaction over the bulk aqueous phase hydrolysis.[4] If using a nitrile starting material, subsequent acidic workup and hydrolysis is a planned step, but premature hydrolysis reduces the yield of the cyclopropanated intermediate.[7][8]

The following diagram illustrates the main reaction pathway against the key side reactions.

Side_Reactions SM 4-Iodophenyl- acetyl Derivative (Organic Phase) Carbanion Carbanion (Interface) SM->Carbanion Deprotonation by Q+OH- Product Desired Product (IPCA Precursor) Carbanion->Product SN2 Cyclization (Main Pathway) PTC_OH Q+OH- (Aqueous Phase) PTC_Anion Q+Anion- (Organic Phase) PTC_OH->PTC_Anion Anion Exchange & Phase Transfer Hydrolysis Ethylene Glycol (Aqueous Phase) PTC_OH->Hydrolysis Hydrolysis (Side Reaction) Elimination Vinyl Bromide (Organic Phase) PTC_OH->Elimination Elimination (Side Reaction) PTC_Anion->Product SN2 Cyclization (Main Pathway) AlkylatingAgent Br(CH2)2Br (Organic Phase) AlkylatingAgent->Product SN2 Cyclization (Main Pathway) AlkylatingAgent->Hydrolysis Hydrolysis (Side Reaction) AlkylatingAgent->Elimination Elimination (Side Reaction)

Caption: Main vs. Side Reactions in PTC Synthesis.

Q3: How do I select the optimal Phase-Transfer Catalyst (PTC) for this reaction?

The choice of PTC is arguably the most critical parameter for maximizing yield.[9] The ideal catalyst must efficiently form an ion pair with the carbanion and be lipophilic enough to shuttle it into the organic phase for the reaction to occur.

Key PTC Selection Parameters:

ParameterImpact on ReactionRecommended Catalysts
Cation Structure Symmetrical tetra-alkylammonium salts are generally stable. Asymmetry can sometimes improve performance. Benzyl groups can increase activity but may be less stable at high temperatures.Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Hydrogen Sulfate (TBAHS), Aliquat® 336 (Tricaprylmethylammonium chloride)
Lipophilicity (C#) Higher lipophilicity (total number of carbons) increases catalyst concentration in the organic phase, often accelerating the reaction.[3]Aliquat® 336 (C# ~25) is highly effective. TBAB (C#=16) is a good starting point.
Counter-ion (Anion) The initial anion (e.g., Br⁻, Cl⁻, HSO₄⁻) is exchanged for OH⁻ from the aqueous phase. Halides like bromide and chloride are common and effective. Iodide should be avoided as it can "poison" the catalyst by forming a very strong, unreactive ion pair with the cation.[3]Bromide (Br⁻) or Chloride (Cl⁻) are standard.
Catalyst Loading Typically, 1-5 mol% is sufficient. Higher loading can increase the rate but also adds cost and potential purification challenges.Start with 2-3 mol% and optimize as needed.

Pro-Tip: Aliquat® 336 is a robust, inexpensive, and highly effective catalyst for many industrial PTC applications, including C-alkylations, and is an excellent choice for this synthesis.[6]

Q4: What are the optimal reaction conditions (temperature, stirring, concentration) for this cyclopropanation?

Optimizing physical parameters is essential for ensuring the reaction proceeds efficiently and safely.

  • Temperature: The reaction is typically exothermic. An initial temperature of 25-30°C is common, with the reaction temperature potentially rising to 40-60°C.

    • Expert Advice: Do not overheat. Temperatures above 70-80°C can lead to catalyst degradation (especially for benzyl-containing ammonium salts) and increase the rate of side reactions. It's better to run the reaction longer at a moderate temperature (e.g., 50°C) than to force it with excessive heat.

  • Stirring Speed: In a biphasic system, the reaction occurs at the interface between the aqueous and organic layers. Vigorous stirring is crucial to create a large interfacial surface area, which maximizes the rate of phase transfer.[4]

    • Expert Advice: Use a mechanical overhead stirrer for reactions larger than 250 mL. For smaller scales, a large, football-shaped magnetic stir bar at high RPM is necessary. The goal is to create a fine emulsion. If the layers are clearly separated, the stirring is inadequate.

  • Concentration: High concentrations are generally preferred in PTC to maximize reaction rates.

    • Expert Advice: The use of 50% aqueous NaOH and minimal organic solvent (sometimes just the liquid 1,2-dibromoethane can act as the solvent) leads to very high reactant concentrations, which is beneficial.[5]

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis, based on established phase-transfer catalysis principles.[5]

Workflow Diagram:

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Charge flask with: - 4-Iodophenylacetic acid - 1,2-Dibromoethane - PTC (e.g., TBAB) B Add 50% aq. NaOH slowly under vigorous stirring A->B C Maintain temperature at 40-50°C B->C D Monitor by TLC/LC-MS (Typically 2-4 hours) C->D E Cool to RT, add water and organic solvent (e.g., Toluene) D->E F Separate layers. Acidify aqueous layer with conc. HCl to pH < 2 E->F G Extract aqueous layer with organic solvent F->G H Combine organic extracts, dry, and concentrate G->H I Recrystallize crude solid (e.g., from Toluene/Heptane) H->I

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermocouple, add 4-iodophenylacetic acid (1.0 eq), 1,2-dibromoethane (1.5 eq), and tetrabutylammonium bromide (TBAB, 0.03 eq).

  • Reaction Execution: Begin vigorous stirring. Slowly add 50% (w/w) aqueous sodium hydroxide (3.0 eq) over 30 minutes, ensuring the internal temperature does not exceed 60°C. After the addition is complete, maintain the reaction mixture at 50°C.

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots, quenching with water, acidifying, extracting into ethyl acetate, and analyzing by TLC or LC-MS. The reaction is typically complete in 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with water and toluene. Separate the layers.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid. The product will precipitate. Extract the acidified aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as toluene/heptane, to afford pure this compound.

By methodically addressing these common issues, researchers can significantly enhance the yield and purity of this compound, ensuring a reliable supply of this important synthetic intermediate.

References

  • Overview of the cyclopropanation optimization. ResearchGate. [Link]

  • Industrial Phase-Transfer Catalysis. PTC Organics, Inc. [Link]

  • Phase-transfer catalyst - Wikipedia. Wikipedia. [Link]

  • Optimization of an Enantioselective Cyclopropanation Reaction Mediated by [Au(6)(Cl)]a. ResearchGate. [Link]

  • Cyclopropanation - Wikipedia. Wikipedia. [Link]

  • Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. CORE. [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. National Center for Biotechnology Information. [Link]

  • Cyclopropanecarboxylic acid. Organic Syntheses. [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

  • 26. Synthesis of Cyclopropanecarboxylic Acid. Organic Chemistry Tutor. [Link]

  • Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. MDPI. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • First synthesis of acylated nitrocyclopropanes. National Center for Biotechnology Information. [Link]

  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. ACS Publications. [Link]

  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]

  • Phase Transfer Catalysis. ACS Green Chemistry Institute. [Link]

  • New aspects of alkylation of arylacetonitriles under phase-transfer catalysis conditions. ResearchGate. [Link]

  • Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Europe PMC. [Link]

  • Synthesis of Cyclopropanes via Phase-Transfer Catalysis. JKU & KUK Research Portal. [Link]

  • Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. [Link]

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

Sources

Technical Support Center: Troubleshooting Low Reactivity of 1-(4-Iodophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Iodophenyl)cyclopropanecarboxylic acid. This document is intended for researchers, chemists, and drug development professionals who may encounter challenges with the reactivity of this unique substrate in palladium-catalyzed cross-coupling reactions. Our goal is to provide a scientifically grounded, experience-driven resource to help you diagnose and resolve common issues, ensuring the success and reproducibility of your experiments.

The structure of this compound presents a unique combination of features: a highly reactive C(sp²)–I bond, a sterically demanding cyclopropyl group, and an acidic carboxylic acid moiety. While the aryl iodide is an excellent electrophile for oxidative addition to a Pd(0) center, the adjacent bulky group and the acidic proton can introduce significant challenges that lead to low or no reactivity if not properly addressed.[1] This guide will deconstruct these challenges and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction is sluggish or failing completely. What are the most likely causes?

This is the most common issue reported. The low yield or failure of a Suzuki-Miyaura coupling with this substrate typically stems from a combination of steric hindrance and suboptimal catalyst or base selection.

Core Issues & Mechanistic Rationale:

  • Steric Hindrance: The cyclopropyl group adjacent to the iodide creates significant steric bulk. This can impede the initial oxidative addition step, where the palladium catalyst inserts into the carbon-iodine bond, and the final reductive elimination step, which forms the desired biaryl product.[2][3][4]

  • Inadequate Ligand Choice: Standard, less bulky phosphine ligands (e.g., PPh₃) are often insufficient to overcome the steric barrier. The catalytic cycle can stall, leading to low turnover.[5]

  • Base-Substrate Interaction: The carboxylic acid will be deprotonated by the base to form a carboxylate. While this prevents the acidic proton from poisoning the catalyst, the resulting salt can have poor solubility in common organic solvents, effectively removing it from the catalytic cycle.[6]

  • Catalyst Inactivation: If the active Pd(0) species is not efficiently generated from the Pd(II) precatalyst or is unstable, the reaction will not proceed.[7][8]

Troubleshooting Steps & Solutions:

  • Ligand Selection is Critical: Employ bulky, electron-rich dialkylbiaryl phosphine ligands, commonly known as "Buchwald ligands."[9] These ligands promote the formation of highly reactive, monoligated L₁Pd(0) species that are less sterically encumbered and accelerate both oxidative addition and reductive elimination.[9][10]

    • Primary Recommendation: Start with ligands like SPhos, XPhos, or RuPhos. Their large cone angles and electron-donating properties are designed for challenging substrates.[9][11]

  • Optimize the Base: The choice and amount of base are crucial.

    • Use at least 3 equivalents of a moderately strong base like K₃PO₄ or Cs₂CO₃. You need one equivalent to neutralize the carboxylic acid and additional equivalents to facilitate the transmetalation step.[6]

    • K₃PO₄ is often an excellent choice as it is effective and its hydration state can be controlled. Ensure you are using a consistent form (anhydrous vs. hydrated). Adding a small amount of water can sometimes be beneficial, but excess water can promote unwanted side reactions like protodeboronation.[12][13]

  • Solvent System: Solubility of the carboxylate salt is key.[6]

    • Biphasic solvent systems like Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 ratio) are often effective. The water helps solubilize the base and boronic acid, while the organic solvent dissolves the aryl iodide.

    • If solubility remains an issue, consider using a more polar aprotic solvent like THF or DMF, but be mindful that DMF can sometimes act as a hydride source, leading to side reactions.[14]

  • Consider Esterification: If optimizing the above parameters fails, protecting the carboxylic acid as a methyl or ethyl ester is a reliable strategy. The ester is more soluble in organic solvents and eliminates complications from the acidic proton. The ester can be hydrolyzed back to the carboxylic acid post-coupling.[6]

ParameterInitial RecommendationAlternative OptionsRationale
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃, Pd G3/G4 PrecatalystsReadily available and effective. Precatalysts ensure efficient generation of the active Pd(0) species.[7][15]
Ligand SPhos (4 mol%)XPhos, RuPhos, BrettPhosBulky, electron-rich ligands are essential for sterically hindered substrates.[9][11][16]
Base K₃PO₄ (3 equiv.)Cs₂CO₃, K₂CO₃Balances reactivity and minimizes side reactions. Extra equivalents needed for the acidic proton.[6]
Solvent Toluene/H₂O (10:1)Dioxane/H₂O, THFBiphasic system aids solubility of reagents.[6]
Temperature 80-110 °CRoom temperature (with highly active catalysts)Higher temperatures are often needed to overcome activation barriers.
Q2: I am observing significant hydrodehalogenation (loss of the iodine atom). How can I prevent this?

Hydrodehalogenation is a common side reaction where the aryl iodide is reduced to the corresponding arene, consuming your starting material.[14]

Core Issues & Mechanistic Rationale:

This side reaction is often promoted by factors that lead to the formation of palladium-hydride (Pd-H) species. These can arise from solvents (like alcohols or DMF), bases, or water acting as hydride sources.[14] If the desired cross-coupling is slow, the competing dehalogenation pathway can dominate.[14][17]

Troubleshooting Steps & Solutions:

  • Scrutinize Reagents and Solvents: Ensure solvents are anhydrous and reagents are pure. Avoid using alcohol solvents. If using DMF, ensure it is high purity and dry.

  • Ligand Choice: The ligand can influence the rate of dehalogenation. Highly active ligands that accelerate the main catalytic cycle can outcompete the side reaction. Stick with bulky monophosphine ligands.

  • Base Selection: Certain bases are more prone to generating hydride species. If dehalogenation is severe with a particular base, screen others. For example, if using an amine base, switch to an inorganic carbonate or phosphate.[14]

  • Lower the Temperature: Higher temperatures can sometimes increase the rate of dehalogenation.[14] Once you find conditions that give some product, try lowering the temperature by 10-20 °C to see if the ratio of product to byproduct improves.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can allow side reactions to become more prominent. Monitor the reaction by TLC or LC-MS.

Q3: How does the carboxylic acid group affect Buchwald-Hartwig amination reactions?

The Buchwald-Hartwig amination is highly sensitive to the base used, and the presence of an acidic proton on the substrate adds a layer of complexity.[18][19]

Core Issues & Mechanistic Rationale:

The reaction requires a strong base (e.g., NaOt-Bu, LHMDS) to deprotonate the amine coupling partner.[20] This strong base will readily deprotonate the carboxylic acid. This has two main consequences:

  • Base Stoichiometry: You must use at least one extra equivalent of base to account for the carboxylic acid.

  • Substrate/Product Solubility: The resulting carboxylate salt may precipitate from non-polar solvents like toluene, halting the reaction.[6]

Troubleshooting Steps & Solutions:

  • Base Selection: While strong bases are typical, weaker bases can sometimes be used with highly active catalyst systems, which may be more compatible with the acidic group.[21][22] However, for this substrate, a strong base is likely necessary. Use NaOt-Bu or LHMDS and add at least 2.2 equivalents.

  • Ligand Choice: Use ligands developed for challenging aminations. For primary amines, XPhos or BrettPhos are excellent choices. For secondary amines, RuPhos is often effective.[21]

  • Solvent System: Use a more polar solvent like THF or Dioxane to improve the solubility of the carboxylate salt. Toluene is often the default but may perform poorly here.[20]

  • Protecting Group Strategy: As with the Suzuki coupling, converting the carboxylic acid to an ester is the most robust solution to avoid these complications.

Experimental Protocols & Visualizations

General Screening Protocol for a Challenging Suzuki-Miyaura Coupling

This protocol is designed to efficiently screen key parameters to find a productive starting point for your reaction.

Setup:

  • Use a 24-well plate or an array of reaction vials with stir bars.

  • All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk technique).

  • Prepare stock solutions of your aryl iodide, boronic acid, palladium precursor, and ligands to ensure accurate dispensing.

Procedure:

  • To each vial, add this compound (0.1 mmol, 1.0 equiv).

  • Add the boronic acid (0.15 mmol, 1.5 equiv).

  • Add the base (K₃PO₄ or Cs₂CO₃, 0.3 mmol, 3.0 equiv).

  • Dispense the palladium/ligand solution. For example:

    • Vials 1-4: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Vials 5-8: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

    • Vials 9-12: Pd₂(dba)₃ (1 mol%) + RuPhos (4 mol%)

  • Add the solvent (1.0 mL). For example:

    • Vials 1, 5, 9: Toluene/H₂O (10:1)

    • Vials 2, 6, 10: Dioxane/H₂O (10:1)

    • Vials 3, 7, 11: THF

    • Vials 4, 8, 12: DMF

  • Seal the vials and place them in a pre-heated aluminum block (e.g., 100 °C) with vigorous stirring.

  • After a set time (e.g., 16 hours), cool the reactions, quench with water, extract with an organic solvent (e.g., EtOAc), and analyze the organic layer by LC-MS or GC-MS to determine conversion and identify major byproducts.

Visualizing the Challenge: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the Suzuki-Miyaura cycle and highlights potential bottlenecks when using this compound.

Suzuki_Miyaura_Cycle cluster_challenges Potential Bottlenecks for this Substrate Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII L-Pd(II)-Ar(I) (Oxidative Adduct) OxAdd->PdII c1 Steric hindrance from cyclopropyl group slows this step. Transmetal Transmetalation PdII->Transmetal PdII_Aryl L-Pd(II)-Ar(Ar') (Diaryl Complex) Transmetal->PdII_Aryl c2 Carboxylate salt solubility can limit reagent availability. RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product c3 Steric hindrance can also inhibit this final, product-forming step. ArylIodide 1-(4-Iodophenyl) cyclopropanecarboxylic acid ArylIodide->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Suzuki-Miyaura cycle with potential bottlenecks.

Troubleshooting Flowchart

Use this flowchart to guide your decision-making process when a reaction fails.

Troubleshooting_Flowchart start Reaction Failed (Low/No Conversion) check_ligand Are you using a bulky, electron-rich ligand? (e.g., SPhos, XPhos) start->check_ligand change_ligand Switch to a Buchwald-type ligand. Re-run experiment. check_ligand->change_ligand No check_base Is base > 2.5 equiv? Is it K₃PO₄ or Cs₂CO₃? check_ligand->check_base Yes change_ligand->check_base change_base Increase base to 3 equiv. Screen K₃PO₄ and Cs₂CO₃. check_base->change_base No check_solvent Is substrate soluble? Are you using a biphasic solvent system? check_base->check_solvent Yes change_base->check_solvent change_solvent Screen Toluene/H₂O, Dioxane/H₂O, and THF. check_solvent->change_solvent No check_byproducts Is hydrodehalogenation the major side product? check_solvent->check_byproducts Yes change_solvent->check_byproducts mitigate_dehalogenation Lower temperature. Ensure anhydrous solvents. Re-screen base. check_byproducts->mitigate_dehalogenation Yes protect_acid Consider protecting the carboxylic acid as an ester and repeat optimization. check_byproducts->protect_acid No mitigate_dehalogenation->protect_acid end Successful Reaction protect_acid->end

Caption: A logical troubleshooting workflow.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Reddit r/OrganicChemistry. (2022). Carboxylic acid and Cross Coupling reactions. Retrieved from [Link]

  • Deng, Y., & Yu, J.-Q. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 54(15), 3135–3148. Available at: [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11130–11131. Available at: [Link]

  • Amii, H., & Uneyama, K. (2009). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Chemical Communications, (11), 1334-1336. Available at: [Link]

  • Li, G., et al. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 20(4), 815-819. Available at: [Link]

  • McDonald, M. K., et al. (2023). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]

  • Reddy, V. R., et al. (2021). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry, 19(28), 6299-6304. Available at: [Link]

  • Kinzel, T., et al. (2010). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 29(21), 4811-4821. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry, 10. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from: [Link]

  • Faza, O. N., & de Lera, Á. R. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society, 127(30), 10735–10745. Available at: [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. Available at: [Link]

  • ResearchGate. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study | Request PDF. Available at: [Link]

  • Legnani, L., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]

  • ResearchGate. (2012). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 | Request PDF. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from: [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from: [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • MDPI. (2018). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 23(11), 2969. Available at: [Link]

  • Reddit r/Chempros. (2019). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Sci-Hub. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Retrieved from: [Link]

  • Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 144(8), 1189-1194. Available at: [Link]

  • Geinitz, B., et al. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 10(16), 5485-5490. Available at: [Link]

  • ChemRxiv. (2024). C-H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. Available at: [Link]

  • Shizu, K., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 25(27), 5057–5062. Available at: [Link]

  • Bruno, N. C., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5. Available at: [Link]

  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. Retrieved from: [Link]

Sources

preventing decomposition of 1-(4-Iodophenyl)cyclopropanecarboxylic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Iodophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable building block during chemical reactions. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and extensive laboratory experience.

Introduction: Understanding the Stability Challenges

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure, while offering unique synthetic handles, also presents specific stability challenges. The primary points of potential degradation are the relatively weak carbon-iodine bond and the strained cyclopropane ring. Understanding the mechanisms of decomposition is crucial for designing robust reaction protocols.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

Answer: Decomposition of this compound typically proceeds through two main pathways:

  • Deiodination: The carbon-iodine (C-I) bond is susceptible to cleavage under various conditions, leading to the formation of 1-phenylcyclopropanecarboxylic acid as a major byproduct. This can be initiated by:

    • Photodecomposition: Aryl iodides are known to be light-sensitive. Exposure to UV light can induce homolytic cleavage of the C-I bond, generating radical species that can lead to a variety of side products.

    • Reductive Dehalogenation: In the presence of certain catalysts (e.g., palladium on carbon with a hydrogen source) or reducing agents, the C-I bond can be hydrogenolytically cleaved.

    • Base-Mediated Decomposition: While less common for aryl iodides compared to bromides or chlorides, strong bases at elevated temperatures can promote dehalogenation.

  • Cyclopropane Ring Opening: The three-membered ring of the cyclopropane moiety is strained and can be opened under certain conditions, although it is generally more stable than other strained rings like epoxides. Ring opening is typically promoted by:

    • Strongly Acidic Conditions: Protic acids can protonate the cyclopropane ring, leading to a carbocation intermediate that can be attacked by nucleophiles, resulting in ring-opened products.

    • Electrophilic Attack: Strong electrophiles can also induce ring opening.

    • High Temperatures: Thermal stress can lead to rearrangement or decomposition of the cyclopropane ring, although this usually requires significant energy.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Scenario 1: My reaction is showing a significant amount of the deiodinated byproduct, 1-phenylcyclopropanecarboxylic acid.

Root Cause Analysis and Mitigation Strategies:

This is the most common decomposition pathway. The presence of 1-phenylcyclopropanecarboxylic acid strongly suggests that the C-I bond is not surviving the reaction conditions. Here’s a systematic approach to troubleshooting this issue:

1. Light Exposure:

  • Why it happens: Aryl iodides can absorb UV light, leading to the homolytic cleavage of the C-I bond. This is a particularly common issue in reactions that are run for extended periods.

  • Solution: Protect your reaction from light.

    • Actionable Step: Wrap your reaction flask in aluminum foil or use amber-colored glassware. Conduct the reaction in a fume hood with the sash lowered and the light turned off if possible.

2. Inadequate Inert Atmosphere:

  • Why it happens: While not a direct cause of deiodination, the presence of oxygen can participate in radical side reactions, potentially exacerbating decomposition initiated by other factors.

  • Solution: Ensure a thoroughly inert atmosphere.

    • Actionable Step: Use a robust inert gas (argon or nitrogen) manifold. Degas your solvents prior to use by sparging with the inert gas for at least 30 minutes or by using the freeze-pump-thaw method (typically three cycles).

3. Catalyst Choice and Purity in Cross-Coupling Reactions:

  • Why it happens: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the choice of palladium source and its oxidation state can be critical. Palladium(0) species are desired for the catalytic cycle to proceed. However, some palladium(II) precatalysts, if not efficiently reduced in situ, can promote side reactions. Additionally, impurities in the catalyst can contribute to decomposition.

  • Solution: Optimize your catalyst system.

    • Actionable Step:

      • Use a high-purity, well-defined palladium precatalyst.

      • Consider using ligands that stabilize the palladium(0) state and promote the desired catalytic cycle over side reactions. Buchwald or Herrmann-type phosphine ligands are often effective.

      • If using Pd/C, be aware of its potential to catalyze hydrogenation if a hydrogen source is present (e.g., from a solvent like isopropanol or from certain additives).

4. Base and Temperature Effects:

  • Why it happens: Strong bases at high temperatures can promote dehalogenation. The choice of base is critical in many cross-coupling reactions.

  • Solution: Screen different bases and lower the reaction temperature.

    • Actionable Step:

      • If using a strong base like NaOH or KOH, consider switching to a milder inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

      • Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can also be effective alternatives.

      • Attempt the reaction at a lower temperature. Even a 10-20 °C reduction can significantly suppress side reactions without drastically slowing down the desired transformation.

Troubleshooting Flowchart for Deiodination

start Deiodination Observed q1 Is the reaction protected from light? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the inert atmosphere robust? a1_yes->q2 sol1 Wrap flask in foil or use amber glass. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have you optimized the catalyst and base? a2_yes->q3 sol2 Degas solvents and ensure positive inert gas pressure. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Problem Resolved a3_yes->end sol3 Screen milder bases (e.g., K2CO3) and different Pd sources/ligands. Lower the temperature. a3_no->sol3 sol3->end

Caption: Troubleshooting workflow for deiodination.

Scenario 2: My reaction mixture is turning dark, and I am observing multiple unidentified byproducts by TLC or LC-MS.

Root Cause Analysis and Mitigation Strategies:

A dark reaction mixture and multiple spots on a TLC plate often indicate significant decomposition, which could involve both deiodination and ring-opening, or other complex side reactions.

1. Check for Strong Acids:

  • Why it happens: The cyclopropane ring is susceptible to opening under strongly acidic conditions. If your reaction generates a strong acid as a byproduct (e.g., HI from a side reaction), it can autocatalyze the decomposition of your starting material.

  • Solution: Add a non-nucleophilic acid scavenger.

    • Actionable Step: Include a mild, sterically hindered base like 2,6-lutidine or proton sponge in your reaction mixture to neutralize any in situ generated acid without interfering with the primary reaction.

2. Re-evaluate Your Solvent Choice:

  • Why it happens: The choice of solvent can influence the stability of intermediates and the rates of side reactions. Protic solvents, in particular, can sometimes participate in decomposition pathways.

  • Solution: Screen a range of solvents.

    • Actionable Step: If you are using a protic solvent like an alcohol, consider switching to an aprotic polar solvent such as dioxane, THF, DMF, or acetonitrile. Ensure the solvent is of high purity and anhydrous, as water can also lead to side reactions.

3. Carboxylic Acid Group Reactivity:

  • Why it happens: The carboxylic acid moiety can be reactive under certain conditions. For example, in the presence of strong activating agents or high temperatures, it could potentially undergo decarboxylation, although this is less common for aryl carboxylic acids. More likely, it can coordinate to the metal catalyst, altering its reactivity.

  • Solution: Consider protecting the carboxylic acid group.

    • Actionable Step: If other troubleshooting steps fail, protecting the carboxylic acid as a methyl or ethyl ester may be a viable strategy. This can be achieved through a simple Fischer esterification. The ester can then be saponified in a separate step after the main reaction is complete. This adds two steps to your synthesis but can be a robust solution if the free carboxylic acid is problematic.

Experimental Protocol: Ester Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in methanol (or ethanol) to a concentration of 0.1-0.2 M.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄, ~5 mol%) or para-toluenesulfonic acid (p-TsOH, ~10 mol%).

  • Heating: Heat the reaction mixture to reflux (for methanol, this is ~65 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting methyl or ethyl ester can be purified by column chromatography if necessary.

Data Summary: Recommended Reaction Conditions to Minimize Decomposition

ParameterStandard Condition (Prone to Decomposition)Recommended Condition (Improved Stability)Rationale
Light Ambient laboratory lightReaction vessel wrapped in aluminum foilPrevents photolytic C-I bond cleavage.
Atmosphere Air or incomplete inertingDegassed solvents, positive Argon/Nitrogen pressureMinimizes oxygen-mediated side reactions.
Base (for cross-coupling) Strong bases (e.g., NaOH, t-BuOK)Milder bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Reduces the likelihood of base-induced dehalogenation.
Temperature High (e.g., >100 °C)Lowest effective temperature (e.g., 60-80 °C)Minimizes thermal decomposition and side reactions.
Acidic Byproducts Not controlledAddition of a non-nucleophilic base (e.g., 2,6-lutidine)Prevents acid-catalyzed cyclopropane ring opening.
Carboxylic Acid Free acidProtected as a methyl or ethyl esterPrevents interference of the free acid with the reaction.

Concluding Remarks

The successful use of this compound in synthesis hinges on a careful consideration of the reaction conditions to avoid its inherent decomposition pathways. By systematically addressing potential issues related to light exposure, atmospheric control, and the choice of reagents, you can significantly improve reaction outcomes and obtain your desired products in higher yield and purity.

References

  • Palladium-Catalyzed Cross-Coupling Reactions: For a comprehensive overview of the mechanisms and applications of various cross-coupling reactions, which are common applications for this substrate, see: Hartwig, J. F. (2010).
  • Photochemistry of Aryl Halides: A detailed discussion on the photodecomposition of aryl halides can be found in: Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
  • Cyclopropane Chemistry: For an in-depth understanding of the stability and reactivity of the cyclopropane ring, refer to: de Meijere, A., & Kozhushkov, S. I. (2000). The Chemistry of the Cyclopropyl Group, Volume 2. John Wiley & Sons.
  • Protecting Groups in Organic Synthesis: A standard reference for the use of protecting groups for functional moieties like carboxylic acids is: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Technical Support Center: Challenges in the Scale-Up of 1-(4-Iodophenyl)cyclopropanecarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(4-Iodophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during production, offering troubleshooting advice and in-depth scientific explanations to ensure a robust, safe, and efficient scale-up process.

Overview: Significance and Synthesis Strategy

This compound is a crucial building block in medicinal chemistry, serving as an intermediate for various pharmaceutical candidates.[1] Its rigid cyclopropane scaffold and functional handles (iodide for cross-coupling, carboxylic acid for amide bond formation) make it a valuable synthon.

The most prevalent synthetic route involves the cyclopropanation of a 4-iodostyrene precursor, followed by conversion of a handle (e.g., ester, nitrile) to the carboxylic acid. The Simmons-Smith reaction and its variants are workhorse methods for the key cyclopropanation step.[2][3][4] However, transitioning this process from benchtop to pilot or manufacturing scale introduces significant hurdles.

This guide is structured as a series of troubleshooting questions and FAQs to directly address these potential issues.

Troubleshooting Guide: From Lab Bench to Pilot Plant

This section tackles specific problems you might encounter during the synthesis. Each answer provides a diagnosis of the potential cause and a detailed protocol for resolution.

Q1: My cyclopropanation yield is significantly lower on a larger scale. What's going wrong?

Low yield upon scale-up is a common issue, often rooted in mass and heat transfer limitations, reagent deactivation, or suboptimal conditions that are more forgiving on a small scale.

Potential Causes & Solutions:

  • Inefficient Zinc Activation: The Simmons-Smith reaction relies on an active organozinc carbenoid (ICH₂ZnI).[3] On a larger scale, inadequate mixing can lead to incomplete formation of the active reagent from the zinc metal.

    • Troubleshooting Protocol: Ensure vigorous mechanical stirring. The use of ultrasonication can improve the rate of organozinc compound formation by cleaning the metal surface.[5] Consider activating the zinc-copper couple with a small amount of iodine or 1,2-dibromoethane before adding the primary reagents.

  • Reagent Quality and Stoichiometry: The quality of diiodomethane and the zinc source is paramount. Diiodomethane can degrade, releasing iodine which can interfere with the reaction.

    • Troubleshooting Protocol: Use freshly distilled or high-purity diiodomethane. Perform a small-scale test reaction to qualify new batches of reagents. Ensure precise stoichiometry; excess reagent can lead to side reactions like methylation of other functional groups.[3]

  • Solvent Effects: The rate of the Simmons-Smith reaction is highly dependent on the solvent. The reaction rate decreases as the basicity of the solvent increases because the solvent can coordinate to the electrophilic zinc carbenoid.[2][6]

    • Troubleshooting Protocol: Ethereal solvents like diethyl ether or dimethoxyethane (DME) are common. However, for scale-up, consider less volatile and safer options like 1,2-dichloroethane, especially when using the Furukawa modification (Et₂Zn).[3] Avoid highly coordinating solvents like THF or amines unless a directing group effect is desired.[6]

  • Thermal Management: The formation of the organozinc reagent and the cyclopropanation itself are exothermic. Poor heat dissipation on a larger scale can lead to thermal runaway and byproduct formation.

    • Troubleshooting Protocol: Employ a jacketed reactor with controlled cooling. Add the diiodomethane or diethylzinc solution slowly via an addition funnel to maintain the optimal reaction temperature (typically 0 °C to room temperature). For highly exothermic systems, a continuous flow setup offers superior thermal control and safety.[7][8]

Q2: I'm observing a persistent alkene impurity after the cyclopropanation step. How can I drive the reaction to completion?

The presence of the starting alkene is a classic sign of incomplete cyclopropanation.[2] This points to insufficient reactivity or premature quenching of the active carbenoid.

Potential Causes & Solutions:

  • Deactivated Substrate: The Simmons-Smith carbenoid is electrophilic and reacts faster with electron-rich alkenes.[4] While 4-iodostyrene is generally reactive, other substituents on a more complex molecule could deactivate the double bond.

    • Troubleshooting Protocol: For less reactive alkenes, consider using a more potent cyclopropanating system. The Furukawa modification, which uses diethylzinc (Et₂Zn) and CH₂I₂, generates a more reactive carbenoid and is often more effective than the traditional zinc-copper couple.[3]

    | Reagent System | Typical Conditions | Advantages | Scale-Up Considerations | | :--- | :--- | :--- | :--- | | Zn-Cu Couple / CH₂I₂ | Diethyl ether, RT | Heterogeneous, easier handling | Requires activation, stirring efficiency is critical. | | Et₂Zn / CH₂I₂ (Furukawa) | DCE or Toluene, 0°C to RT | Homogeneous, higher reactivity | Et₂Zn is pyrophoric; requires inert atmosphere and careful handling. | | Et₂Zn / CH₂Br₂ | DCE, 0°C to RT | Lower cost (uses dibromomethane) | Reactivity can be lower than with CH₂I₂. |

  • Moisture Contamination: Organozinc reagents are highly sensitive to moisture and protic sources, which will quench the carbenoid.

    • Troubleshooting Protocol: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Insufficient Reagent Equivalents: On a large scale, minor losses during transfer or side reactions can consume a significant fraction of the reagent.

    • Troubleshooting Protocol: Increase the equivalents of the zinc reagent and dihalomethane slightly (e.g., from 1.2 eq to 1.5 eq). Monitor the reaction by GC or LC-MS to track the disappearance of the starting material before quenching.

Q3: The final hydrolysis step to the carboxylic acid is sluggish and generates impurities. What is the optimal procedure?

Converting the precursor (e.g., an ester or nitrile) to the final carboxylic acid can be challenging, with risks of incomplete conversion or ring-opening of the strained cyclopropane ring under harsh conditions.

Potential Causes & Solutions:

  • Harsh Hydrolysis Conditions: Strong acidic or basic conditions at high temperatures can potentially lead to degradation of the product.

    • Troubleshooting Protocol: For ester hydrolysis, start with milder conditions, such as lithium hydroxide (LiOH) in a THF/water mixture at room temperature, and monitor progress. For nitrile hydrolysis, a two-stage procedure with concentrated NaOH followed by careful acidification can be effective.[9]

    G Start Cyclopropyl Nitrile Precursor Step1 Add conc. NaOH solution Heat to reflux Start->Step1 Step2 Cool and dilute with water Step1->Step2 Step3 Acidify with conc. H₂SO₄/HCl (ice bath) Step2->Step3 Step4 Extract with organic solvent Step3->Step4 Product Final Carboxylic Acid Step4->Product

    Caption: Workflow for nitrile hydrolysis to carboxylic acid.

  • Difficult Purification: The final product may contain residual reagents or byproducts from the hydrolysis.

    • Troubleshooting Protocol: Recrystallization is the preferred method for purification on a large scale.[1] A solvent system like ethanol/water or toluene/heptane can be effective. If impurities persist, an acid-base extraction during workup can help remove neutral or basic impurities. Dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃), wash with an organic solvent (e.g., ethyl acetate), and then re-acidify the aqueous layer to precipitate the pure carboxylic acid.

Frequently Asked Questions (FAQs)
What is the reaction mechanism for the Simmons-Smith cyclopropanation?

The Simmons-Smith reaction proceeds via a concerted mechanism.[10] The organozinc carbenoid transfers a methylene group to the alkene through a "butterfly-shaped" transition state.[2] This concerted pathway ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product, making the reaction highly stereospecific.[3]

G cluster_0 Butterfly Transition State TS [Alkene---CH₂---ZnI₂]‡ Product Cyclopropane + ZnI₂ TS->Product Reagents Alkene + ICH₂ZnI Reagents->TS Concerted Methylene Transfer

Caption: The concerted mechanism of the Simmons-Smith reaction.

Are there safer, more scalable alternatives to the traditional Simmons-Smith reaction?

Yes. The primary hazards associated with scale-up are the use of pyrophoric reagents like diethylzinc and potentially explosive intermediates like diazomethane (used in other cyclopropanation methods).[2]

  • Continuous Flow Chemistry: This is a major advancement for improving the safety and efficiency of Simmons-Smith reactions.[7][8] By pumping the reagents through a heated, packed column of the zinc-copper couple, the hazardous organozinc carbenoid is generated and consumed in situ. This minimizes the amount of active reagent present at any given time, drastically improves heat transfer, and allows for safe, automated production on a large scale.[7][8]

What analytical methods are recommended for in-process control and final product release?

A robust analytical package is critical for a successful scale-up campaign.

  • In-Process Controls (IPCs):

    • GC-MS: Ideal for monitoring the disappearance of the volatile 4-iodostyrene starting material.

    • HPLC: Useful for tracking the formation of the non-volatile cyclopropyl ester/nitrile intermediate and the final acid. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic or acetic acid) is a good starting point.[11]

  • Final Product Analysis:

    • ¹H and ¹³C NMR: To confirm the structure and identify impurities.

    • LC-MS: To confirm molecular weight and assess purity.[12][13]

    • HPLC with UV detection: For accurate purity determination (e.g., >98%).

    • Melting Point: As a simple indicator of purity.

References
  • A. B. Charette, A. Beauchemin, "Simmons-Smith Cyclopropanation Reaction," Organic Reactions, 2001 . [Link]

  • G. D. F. D. Santos, et al., "Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow," Organic Process Research & Development, 2021 . [Link]

  • J. Furukawa, N. Kawabata, J. Nishimura, "Studies on the Simmons-Smith Reaction," Tetrahedron, 1968 . [Link]

  • T. Aratani, "Catalytic asymmetric synthesis of cyclopropanecarboxylic acids: an application of chiral copper carbenoid reaction," Pure and Applied Chemistry, 1985 . [Link]

  • H. S. Rzepa, "Cyclopropanation: the mechanism of the Simmons–Smith reaction," Chemistry with a Twist, 2014 . [Link]

  • Wikipedia contributors, "Simmons–Smith reaction," Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal, "Simmons-Smith Reaction". [Link]

  • J. D. Williams, et al., "Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column," Advanced Synthesis & Catalysis, 2021 . [Link]

  • C. G. Overberger, J. H. Saunders, "Cyclopropanecarboxylic acid," Organic Syntheses, 1947 . [Link]

  • A. B. Charette, H. Lebel, "The Simmons-Smith Cyclopropanation Reaction," Comprehensive Organic Synthesis II, 2014 . [Link]

  • U.S.
  • J. D. Williams, et al., "Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column," ResearchGate, 2021 . [Link]

  • Organic Chemistry Tutor, "Synthesis of Cyclopropanecarboxylic Acid". [Link]

  • T. Ishikawa, et al., "First synthesis of acylated nitrocyclopropanes," Beilstein Journal of Organic Chemistry, 2013 . [Link]

  • R. K. Singh, S. Danishefsky, "Cyclopropane-1,1-dicarboxylic acid," Organic Syntheses, 1977 . [Link]

  • K. Petritis, et al., "Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry," Journal of Chromatography A, 2000 . [Link]

  • M. Lammerhofer, et al., "HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid," Chirality, 2000 . [Link]

  • M. O. Iwata, et al., "Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4," Tetrahedron Letters, 2005 . [Link]

  • U.K.
  • Global Substance Registration System, "1-(4-CHLOROPHENYL)CYCLOPROPANECARBOXYLIC ACID". [Link]

  • European Patent EP 1760066 A2, "Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermedi
  • Supporting Information for "Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid," Journal of Medicinal Chemistry. [Link]

  • M. Chwatko, et al., "Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies," Molecules, 2020 . [Link]

  • K. Petritis, et al., "Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry," ResearchGate, 2000 . [Link]

Sources

Technical Support Center: Synthesis of 1-(4-Iodophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4-Iodophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and side reactions encountered during the synthesis of this important building block, providing in-depth troubleshooting advice and optimized protocols in a practical question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

This guide is structured around the key stages of the synthesis. The most common synthetic strategies involve either the cyclopropanation of a pre-functionalized styrene derivative or the modification of a pre-existing cyclopropane ring. We will address issues related to both approaches.

Section 1: The Cyclopropanation Reaction

The formation of the three-membered ring is often the most critical and challenging step. The two most prevalent methods are the Simmons-Smith (or related carbenoid) reaction and metal-catalyzed decomposition of diazo compounds.

Question 1.1: My Simmons-Smith (or Furukawa) cyclopropanation is giving a very low yield or has failed completely. What are the primary causes?

This is a frequent issue, often stemming from the reagents rather than the substrate. The key is the formation of the active organozinc carbenoid species.[1]

Troubleshooting Table: Low Yield in Simmons-Smith Reaction

Potential Cause Scientific Explanation & Recommended Solution
Inactive Zinc Reagent The zinc-copper couple or diethylzinc must be highly active to form the carbenoid with diiodomethane. Zinc surfaces can oxidize, rendering them inert. Solution: Ensure your zinc-copper couple is freshly prepared and activated. For the Furukawa modification (Et₂Zn), use a fresh, high-purity solution. Sonication can often help activate the zinc surface by breaking up the passivating oxide layer.[2][3]
Reagent Impurities Diiodomethane can degrade over time, releasing iodine, which can quench the reaction. Solvents must be anhydrous, as the organozinc intermediate is highly sensitive to moisture. Solution: Use freshly distilled or high-purity diiodomethane. Ensure all solvents (e.g., DCM, DCE) are rigorously dried, and all glassware is oven- or flame-dried before use.[1][3]
Atmospheric Contamination The organozinc carbenoid is sensitive to both oxygen and moisture. Solution: Conduct the reaction under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). Use proper Schlenk line or glovebox techniques.[3]
Low Substrate Reactivity While generally robust, the Simmons-Smith reaction is fastest with electron-rich alkenes. If your 4-iodostyrene precursor is substituted with electron-withdrawing groups, the reaction may be sluggish. Solution: Consider switching to the more reactive Furukawa (Et₂Zn/CH₂I₂) or Charette modifications, which often provide better yields for less reactive alkenes.[4]

Question 1.2: I am using ethyl diazoacetate (EDA) with a copper or rhodium catalyst, but I'm getting a poor yield and several byproducts. What are these side reactions?

Catalyzed decomposition of diazo compounds generates metal carbene intermediates. While highly effective, these intermediates are reactive and can participate in several undesired pathways if conditions are not optimized.

  • Carbene Dimerization: The most common side reaction is the self-coupling of the carbene intermediate derived from EDA to form diethyl maleate and fumarate. This occurs when the carbene concentration is too high relative to the alkene substrate.

    • Solution: Add the ethyl diazoacetate slowly via syringe pump over several hours. This keeps the instantaneous concentration of the carbene low, favoring the intermolecular reaction with the alkene over dimerization.[5]

  • C-H Insertion: Highly reactive carbenes can insert into activated C-H bonds on the solvent or starting material.[6]

    • Solution: Choose a solvent with no weak C-H bonds, such as dichloromethane or 1,2-dichloroethane. Using a catalyst like dirhodium(II) tetrakis(acetate) can also increase selectivity for cyclopropanation over C-H insertion.

Section 2: The Hydrolysis of Carboxylic Acid Precursors

Whether you start with a nitrile or an ester, the final step is typically hydrolysis to yield the carboxylic acid. This step can be deceptively tricky, with incomplete conversion being a common problem.

Question 2.1: My base-catalyzed hydrolysis of the ethyl/methyl ester is very slow and never reaches completion. Why is this happening?

The cyclopropyl group is sterically demanding, which can hinder the approach of the hydroxide ion to the carbonyl carbon.

Troubleshooting Table: Incomplete Ester Hydrolysis

Potential Cause Scientific Explanation & Recommended Solution
Steric Hindrance The bulky 1-(4-iodophenyl)cyclopropyl group shields the ester's carbonyl, slowing the rate of saponification compared to a simple alkyl ester.
Insufficient Temperature/Time Due to the steric hindrance, more aggressive conditions are often required. Solution: Increase the reaction temperature by refluxing in a higher-boiling solvent like ethanol or a THF/water mixture. Extend the reaction time and monitor carefully by TLC or LCMS until all starting material is consumed.[7]
Reversibility/Equilibrium While saponification is generally irreversible, poor solubility of the carboxylate salt in the organic solvent can slow the reaction. Solution: Ensure sufficient water is present in the solvent system to dissolve the sodium or potassium carboxylate salt as it forms. Using a phase-transfer catalyst can sometimes be beneficial in biphasic systems.
Alternative: Acid Hydrolysis If basic hydrolysis fails, acid-catalyzed hydrolysis is a viable alternative. Solution: Reflux the ester with an aqueous acid like 10-20% H₂SO₄ or HCl in a co-solvent like dioxane or acetic acid.[7][8]

Question 2.2: I am trying to hydrolyze the corresponding nitrile, but I keep isolating the 1-(4-Iodophenyl)cyclopropanecarboxamide. How do I drive the reaction to the carboxylic acid?

Nitrile hydrolysis is a two-stage process: the nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid.[9] Isolating the amide means the second step has stalled.

  • Explanation: The hydrolysis of the amide to the carboxylic acid requires harsher conditions (higher temperatures or more concentrated acid/base) than the initial hydration of the nitrile.[10][11]

  • Solution for Acidic Hydrolysis: Use a more concentrated acid (e.g., 6M HCl or 50% H₂SO₄) and increase the reflux temperature and time. The formation of the ammonium salt as a byproduct drives the reaction to completion.[8]

  • Solution for Alkaline Hydrolysis: Use a higher concentration of NaOH or KOH (e.g., 25-40%) and ensure the temperature is high enough to drive off the ammonia gas that is formed. This removal of the gaseous byproduct shifts the equilibrium towards the carboxylate product.[8] The final product will be the carboxylate salt, which must be acidified in a separate workup step to yield the free carboxylic acid.

Section 3: Alternative Routes & Associated Problems

Question 3.1: I am attempting a Suzuki-Miyaura cross-coupling to connect a cyclopropylboronic acid/ester with 1,4-diiodobenzene, but I am observing significant homocoupling of the boronic ester. How can I prevent this?

Homocoupling (dimerization of the boronic acid/ester) is a classic side reaction in Suzuki couplings, often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[12]

  • Cause & Prevention:

    • Oxygen: Rigorously degas all solvents and reagents (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.

    • Catalyst Choice: Use a modern palladium precatalyst (e.g., a Buchwald G3 precatalyst) that reliably generates the active LPd(0) species.[13] If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand is present in a sufficient ratio to both reduce the palladium and act as a ligand.

    • Stoichiometry: Ensure the stoichiometry is accurate. An excess of the boronic acid can sometimes lead to more homocoupling.

Visual & Workflow Guides
Workflow for Troubleshooting Low Cyclopropanation Yield

This diagram outlines a logical sequence for diagnosing the root cause of a failed or low-yielding cyclopropanation reaction.

TroubleshootingWorkflow start Low or No Product Yield check_reagents Step 1: Verify Reagent Quality & Activity start->check_reagents check_conditions Step 2: Review Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 Is Zinc freshly activated? (Simmons-Smith) check_reagents->sub_reagents1 sub_reagents2 Is CH2I2 freshly distilled? Is Et2Zn solution fresh? check_reagents->sub_reagents2 sub_reagents3 Is EDA solution fresh? (Rh/Cu Catalysis) check_reagents->sub_reagents3 check_substrate Step 3: Assess Substrate Reactivity check_conditions->check_substrate Conditions OK sub_conditions1 Is the system under inert gas (Ar/N2)? check_conditions->sub_conditions1 sub_conditions2 Are solvents anhydrous? check_conditions->sub_conditions2 sub_conditions3 Is temperature appropriate? check_conditions->sub_conditions3 success Yield Improved check_substrate->success Adjustments Made sub_substrate Is the alkene electron-poor? Consider a more potent reagent (e.g., Furukawa over standard S-S). check_substrate->sub_substrate

Caption: A decision tree for troubleshooting low-yielding cyclopropanation reactions.

Mechanism of a Key Side Reaction: Suzuki Homocoupling

Understanding the mechanism of side reactions is key to preventing them. Below is a simplified representation of palladium-mediated homocoupling of boronic acids.

Homocoupling pd2 Pd(II) Precatalyst r_r R-R (Homocoupled Product) pd2->r_r Transmetalation & Reductive Elimination rb_oh2 2 R-B(OH)2 (Boronic Acid) rb_oh2->pd2 pd0 Active Pd(0) r_r->pd0 Reduction o2 O2 (Trace Oxygen) o2->pd2 Oxidative Conditions Promote this Pathway

Caption: Simplified pathway for oxidative homocoupling in Suzuki reactions.

Appendix A: Recommended Experimental Protocol

Synthesis of Ethyl 1-(4-iodophenyl)cyclopropanecarboxylate via Rhodium-Catalyzed Cyclopropanation

This protocol is adapted from established methodologies for rhodium-catalyzed cyclopropanations.[14]

  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel, add 4-iodostyrene (1 equiv.) and dirhodium(II) tetrakis(acetate) (0.01 equiv.).

  • Inert Atmosphere: Seal the flask and purge the system with dry argon for 15 minutes.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reagents, maintaining the argon atmosphere.

  • Reagent Addition: In a separate flask, prepare a solution of ethyl diazoacetate (EDA) (1.2 equiv.) in anhydrous DCE. Load this solution into the dropping funnel.

  • Reaction: Heat the reaction flask to 80 °C (reflux). Once refluxing, add the EDA solution dropwise from the funnel over 4-6 hours. The slow addition is critical to suppress the formation of carbene dimers.

  • Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 1 hour. Monitor the consumption of 4-iodostyrene by TLC.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl ester.

Hydrolysis to the Carboxylic Acid

  • Setup: Dissolve the purified ethyl ester (1 equiv.) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Saponification: Add sodium hydroxide (3 equiv.) and heat the mixture to reflux.

  • Monitoring: Stir at reflux for 4-6 hours, or until TLC analysis shows complete consumption of the starting ester.

  • Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of cold 6M HCl. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

References
  • Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Retrieved from [Link]

  • Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • Finance Fusion. (2024). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Grokipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 6.9: Cyclopropanation. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Studylib. (n.d.). Cyclopropanation & Simmons-Smith Reaction Problem Set. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

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Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 1-(4-Iodophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Iodophenyl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex molecular architectures. Its utility stems from the highly reactive aryl iodide moiety, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions.[1] However, the presence of the carboxylic acid group introduces specific challenges, including potential interactions with the base or catalyst, which can complicate reaction optimization.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing catalyst loading for reactions involving this substrate. It is structured to provide both foundational knowledge through frequently asked questions and actionable solutions for specific experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the use of this compound in cross-coupling reactions.

Q1: What are the most common and effective cross-coupling reactions for this substrate?

A: Given the presence of a highly reactive C(sp²)–I bond, this substrate is an excellent candidate for several palladium-catalyzed cross-coupling reactions. The most common include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is often a first choice due to the commercial availability of a vast array of boronic acids and the generally high functional group tolerance.[2]

  • Heck Reaction: Reaction with alkenes to form substituted alkenes.[3] The aryl iodide is highly reactive under Heck conditions.[4]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, providing access to aryl alkynes.[5]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Carbonylative Couplings: Introduction of a carbonyl group using carbon monoxide.

The reactivity order for the aryl halide in these reactions is generally I > Br > OTf >> Cl, making this compound a highly active coupling partner.[6]

Q2: What is a sensible starting catalyst loading for a new reaction with this substrate?

A: For initial screening of a new cross-coupling reaction, a catalyst loading of 1-2 mol% of the palladium source is a robust starting point.[7] While lower loadings are desirable and often achievable with highly active substrates like aryl iodides, starting in this range provides a higher probability of success and gives a reliable baseline.[8] Once reaction conditions are proven effective, the catalyst loading can be systematically lowered in subsequent optimization experiments.

Q3: How does the carboxylic acid functional group influence the reaction?

A: The carboxylic acid group is a key feature that must be considered:

  • Reaction with Base: The acidic proton will be deprotonated by the base used in the coupling reaction, forming a carboxylate salt. This is generally not detrimental and can even improve solubility in certain polar solvents. However, you must account for this by using at least one extra equivalent of base relative to the substrate.

  • Potential for Catalyst Inhibition: In some cases, the resulting carboxylate can coordinate to the palladium center, potentially acting as an inhibitory ligand and slowing the catalytic cycle. This is less common with the highly active catalysts used today but should be considered if reactions are sluggish.

  • Substrate Purity: Ensure the starting material is free of impurities that could act as catalyst poisons.[9]

Q4: Why is ligand selection so critical, and what are good starting points?

A: The ligand is arguably the most important variable in a cross-coupling reaction. It stabilizes the active Pd(0) catalytic species, prevents aggregation into inactive palladium black, and directly influences the rates of both oxidative addition and reductive elimination.[6][10]

For a substrate like this, good starting points are bulky, electron-rich phosphine ligands:

  • Biarylphosphine Ligands (Buchwald-type): Ligands such as SPhos, XPhos, and RuPhos are excellent choices. Their steric bulk promotes the final reductive elimination step and stabilizes the monoligated Pd(0) species, which is often the most active catalyst.[7]

  • N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable bonds with palladium, creating robust catalysts that are resistant to decomposition.

A standard starting point is a Palladium:Ligand ratio of 1:1 to 1:2.[7]

Q5: How do I choose the right palladium precatalyst?

A: The choice of precatalyst determines how the active Pd(0) species is generated.

  • Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are common and cost-effective but require in situ reduction to Pd(0) for the catalytic cycle to begin.[11] This reduction step can sometimes be inefficient, leading to lower activity.[10]

  • Pd(0) sources (e.g., Pd₂(dba)₃): These sources are already in the correct oxidation state but can be sensitive to air.[11] They are an excellent choice when in situ reduction is problematic.

  • Pre-formed Palladacycle Precatalysts (e.g., G3 or G4 Buchwald Precatalysts): These are often the most reliable choice. They are air-stable Pd(II) complexes that are designed to efficiently and cleanly generate the active monoligated Pd(0) species upon activation by the base in the reaction mixture. This leads to more reproducible results and often allows for lower catalyst loadings.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during experiments in a question-and-answer format.

Problem Cluster 1: Low or No Product Yield

Q: My reaction shows no conversion after several hours, and TLC/LC-MS analysis only shows starting material. What are the first things to check?

A: A complete lack of reactivity usually points to a fundamental issue with one of the core components of the reaction.

  • Catalyst Inactivity: The most common culprit. Ensure your palladium precatalyst and ligand are fresh and have been stored correctly under an inert atmosphere. Oxygen can irreversibly oxidize both the active Pd(0) catalyst and many phosphine ligands, rendering them useless.[9][10]

  • Inefficient Precatalyst Reduction: If using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) may have failed. Consider switching to a Pd(0) source like Pd₂(dba)₃ or a more reliable pre-formed palladacycle.[11]

  • Inert Atmosphere: Cross-coupling reactions are highly sensitive to oxygen. Ensure all solvents were rigorously degassed and that the reaction was set up and run under a positive pressure of an inert gas like argon or nitrogen.[12]

  • Reagent Quality: Verify the purity of your starting material, coupling partner, and base. Impurities can poison the catalyst.[12] For bases like K₃PO₄, ensure they are finely powdered to maximize surface area.

Q: My reaction starts well but stalls at 30-50% conversion. What is the likely cause?

A: This is a classic sign of catalyst deactivation during the reaction. The initial turnover is successful, but the catalytic species dies before the reaction is complete.

  • Cause: The active Pd(0) catalyst is likely aggregating into inactive palladium nanoparticles, often visible as a black precipitate (palladium black).[9] This can be triggered by high temperatures, insufficient ligand concentration, or the presence of trace oxygen.[7]

  • Solution:

    • Increase Ligand Ratio: Try increasing the ligand-to-palladium ratio (e.g., from 1:1.2 to 1:2 or 1:3). The excess ligand can help stabilize the active species and prevent aggregation.

    • Lower the Temperature: High temperatures can accelerate catalyst decomposition. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[7]

    • Use a More Robust Ligand: Switch to a bulkier biarylphosphine or an N-heterocyclic carbene (NHC) ligand, which can form a more stable catalytic complex.

Problem Cluster 2: Catalyst Decomposition

Q: My reaction mixture turned black shortly after heating. What does this mean, and is the reaction salvageable?

A: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black (elemental palladium).[10] This occurs when the ligand dissociates from the metal center and the unstable Pd(0) atoms agglomerate. Once formed, palladium black is catalytically inactive for the cross-coupling reaction.

  • Prevention:

    • Ensure Strict Anaerobic Conditions: This is the most critical factor. Thoroughly degas all solvents and reagents and maintain a positive inert gas pressure throughout the reaction.[9]

    • Use the Correct Ligand:Palladium Ratio: Too little ligand can leave the palladium center exposed and prone to aggregation.

    • Avoid Excessively High Temperatures: Run the reaction at the lowest temperature that provides a reasonable rate.

  • Salvageability: In most cases, once significant palladium black has formed, the reaction will stop. It is usually more efficient to set up the reaction again with improved conditions than to try and salvage the stalled mixture.

Problem Cluster 3: Side Product Formation

Q: I'm observing significant homocoupling of my boronic acid (Suzuki) or alkyne (Sonogashira). How can I minimize this?

A: Homocoupling is a common side reaction, particularly the Glaser-Hay coupling of alkynes in Sonogashira reactions.

  • Cause: This side reaction is often promoted by the presence of oxygen and, in the case of Sonogashira, high concentrations of the copper(I) co-catalyst.[9]

  • Solution:

    • Rigorous Degassing: As with catalyst decomposition, eliminating oxygen is the primary solution. Use freeze-pump-thaw cycles for solvents or sparge thoroughly with argon for at least 30 minutes.[12]

    • Reduce Copper Loading (for Sonogashira): Minimize the amount of the copper(I) salt to just the essential catalytic amount (e.g., 1-5 mol%). In some cases, a "copper-free" Sonogashira protocol can be employed.[5]

    • Control Stoichiometry: Use a stoichiometry of the coupling partner as close to 1:1 as possible while still ensuring complete conversion of the limiting reagent.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Screening Reaction (Suzuki Coupling Example)

This protocol describes a reliable method for setting up a small-scale test reaction to establish baseline reactivity.

  • Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 1.0 equiv), the arylboronic acid (0.12 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 0.3 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum. Evacuate the vial and backfill with argon. Repeat this process three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., SPhos-Pd-G3, 0.002 mmol, 2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, 1.0 mL) via syringe.

  • Reaction: Place the vial in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing by LC-MS or TLC.[13]

  • Workup (for analysis): Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (2 mL) and water (1 mL). Separate the layers and analyze the organic phase.

Protocol 2: Systematic Optimization of Catalyst Loading

This workflow is designed to find the minimum effective catalyst loading after initial conditions have been established.

  • Establish Baseline: Run the reaction using the protocol above with a "safe" catalyst loading (e.g., 1.0 mol%) and confirm that the reaction proceeds to >95% conversion in a reasonable timeframe. This is your baseline .

  • First Reduction: Set up a parallel set of reactions with decreasing catalyst loadings: 0.5 mol%, 0.1 mol%, and 0.05 mol%.

  • Monitor and Compare: Run all reactions under identical conditions. Monitor the conversion of each reaction at the time your baseline reaction was complete.

  • Analyze Results:

    • If the 0.1 mol% reaction achieved full conversion, this is your new optimized loading. You can attempt further reductions if desired (e.g., to 0.01 mol% or 100 ppm).

    • If the 0.1 mol% reaction was sluggish or incomplete, but the 0.5 mol% reaction was successful, then 0.5 mol% is your optimal loading under these conditions.

    • If all reactions below 1.0 mol% were significantly slower or incomplete, it indicates that the catalytic system is not robust enough for lower loadings, and 1.0 mol% is the required amount.

Section 4: Data Presentation & Visualization

Table 1: Recommended Starting Conditions for Common Cross-Coupling Reactions
Reaction TypePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura 1-2% Pd(OAc)₂ or 1% SPhos-G32-4% SPhos3.0 K₃PO₄Dioxane/H₂O80-110
Heck 1-2% Pd(OAc)₂2-4% P(o-tol)₃2.0 Et₃NDMF or NMP80-120
Sonogashira 1-2% PdCl₂(PPh₃)₂2-4% PPh₃3.0 Et₃N / piperidineTHF or Dioxane25-70
Buchwald-Hartwig 1-2% Pd₂(dba)₃2-4% XPhos2.5 NaOtBuToluene or Dioxane90-110

Note: These are general starting points. Optimization is required for each specific substrate combination.

Diagrams

troubleshooting_workflow start Low or No Yield Observed check_reagents check_reagents start->check_reagents Begin Troubleshooting result_ok Reaction Successful result_stalled Reaction Stalled (Catalyst Deactivation) action_change_conditions action_change_conditions result_stalled->action_change_conditions If stalling persists check_atmosphere check_atmosphere check_reagents->check_atmosphere check_catalyst check_catalyst check_atmosphere->check_catalyst action_rescreen action_rescreen check_catalyst->action_rescreen If issues found action_change_catalyst action_change_catalyst check_catalyst->action_change_catalyst If no obvious issues action_rescreen->result_ok action_change_catalyst->result_ok action_change_catalyst->result_stalled action_change_conditions->result_ok

optimization_workflow cluster_reduce Reduce Loading cluster_reoptimize Re-optimize Conditions start Step 1: Baseline Reaction setup_baseline Run reaction with 1-2 mol% Pd loading. Establish yield and time for completion. start->setup_baseline decision Is Yield >90%? setup_baseline->decision reduce_loading Step 2: Reduce Loading in Parallel - Run at 0.5%, 0.1%, 0.05% Pd - Monitor conversion vs. baseline decision->reduce_loading Yes reoptimize Re-evaluate System: - Screen alternative ligands - Screen alternative bases/solvents - Adjust temperature decision->reoptimize No find_minimum Step 3: Identify Lowest Effective Loading (e.g., lowest loading with >90% yield) reduce_loading->find_minimum finish Optimized Loading Determined find_minimum->finish restart Return to Step 1 with new conditions reoptimize->restart restart->setup_baseline

References

  • Cremin, P., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. ChemPlusChem. Available at: [Link]

  • University of Rochester. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Rochester Research. Available at: [Link]

  • Histo-Scientific Research Laboratories. (2024). How Kinetic Analysis Sheds Light on Catalytic Reactions. HSRL. Available at: [Link]

  • ResearchGate. (2022). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]

  • Ghartan, S. L., et al. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health. Available at: [Link]

  • Magano, J. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Singh, U., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. Reddit. Available at: [Link]

  • Idaho National Laboratory. (n.d.). Kinetic Measurements in Heterogeneous Catalysis. INL Research Library. Available at: [Link]

  • Gandelman, M., et al. (2017). Rational development of catalytic Au(I)/Au(III) arylation involving mild oxidative addition of aryl halides. Nature Communications. Available at: [Link]

  • Lee, Y. H., & Morandi, B. (2018). Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides. Nature Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Casares, J. A., et al. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Reaction Cycling for Kinetic Analysis in Flow. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2022). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Taylor & Francis Online. Available at: [Link]

  • Giri, R., & Yu, J.-Q. (n.d.). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Royal Society of Chemistry. (2021). Selective hydroxylation of aryl iodides to produce phenols under mild conditions using a supported copper catalyst. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. ResearchGate. Available at: [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

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Validation & Comparative

Validating the Bioactivity of 1-(4-Iodophenyl)cyclopropanecarboxylic acid: A Comparative In Vitro Guide to Investigating Putative HER2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and drug development, the journey from a novel chemical entity to a validated bioactive compound is a meticulous process of hypothesis-driven experimentation. This guide focuses on establishing the in vitro bioactivity of 1-(4-Iodophenyl)cyclopropanecarboxylic acid, a compound of interest in medicinal chemistry.[1] Given the structural motifs shared with known kinase inhibitors, we will proceed with the hypothesis that this molecule may exert anti-cancer effects through the inhibition of the human epidermal growth factor receptor 2 (HER2), a well-established oncogene.

This guide provides a tiered experimental approach to not only identify the bioactivity of this compound but also to compare its performance against a known, potent, and selective HER2 tyrosine kinase inhibitor, CP-724714.[2][3] The methodologies described herein are designed to provide a robust and self-validating framework for assessing the compound's potential as a HER2-targeting agent.

The Scientific Rationale: Why Hypothesize HER2 Inhibition?

The HER2 receptor tyrosine kinase, a member of the epidermal growth factor receptor (EGFR) family, is a key driver in a significant portion of breast, ovarian, and stomach cancers.[4] Its overexpression is linked to aggressive tumor growth and poor prognosis.[4][5] The clinical success of HER2 inhibitors has established this pathway as a critical therapeutic target.

CP-724714 is a quinazoline-based compound that potently and selectively inhibits HER2 tyrosine kinase activity, leading to the suppression of tumor cell growth.[2][3] While this compound is not a quinazoline, the presence of a phenyl ring and a carboxylic acid moiety suggests potential interactions with the ATP-binding pocket of kinases. The cyclopropane group introduces conformational rigidity, which can be a favorable characteristic for potent and selective enzyme inhibition.[6] Therefore, a logical first step in characterizing the bioactivity of this novel compound is to investigate its potential as a HER2 inhibitor.

A Tiered Approach to In Vitro Validation

A systematic, tiered approach is crucial to efficiently and cost-effectively validate the bioactivity of a test compound. We will begin with broad cellular screening to assess anti-proliferative effects and then proceed to more specific biochemical and cell-based assays to elucidate the mechanism of action.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Engagement cluster_2 Tier 3: Cellular Mechanism of Action T1_Assay Cell Viability Assay (Panel of Breast Cancer Cell Lines) T2_Assay Biochemical HER2 Kinase Assay T1_Assay->T2_Assay If selective anti-proliferative activity is observed T3_Assay Western Blot Analysis of HER2 Signaling Pathway T2_Assay->T3_Assay If direct kinase inhibition is confirmed

Caption: Tiered experimental workflow for validating the bioactivity of this compound.

Tier 1: Assessing Anti-Proliferative Activity in Breast Cancer Cell Lines

The initial step is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells, and whether this effect is selective for cells dependent on HER2 signaling.

Comparative Data: IC50 Values for Cell Viability

The following table presents hypothetical data from a cell viability assay comparing our test compound with CP-724714 and a non-HER2 targeting cytotoxic agent, Doxorubicin.

CompoundSKBR3 (HER2+++) IC50 (µM)BT-474 (HER2+++) IC50 (µM)MCF-7 (HER2-) IC50 (µM)MDA-MB-231 (HER2-) IC50 (µM)
This compound5.27.8> 50> 50
CP-724714 (Positive Control)[7]0.950.25> 50> 50
Doxorubicin (Non-selective control)0.10.150.20.25
Experimental Protocol: Cell Viability Assay
  • Cell Culture: Culture SKBR3, BT-474, MCF-7, and MDA-MB-231 cell lines in their respective recommended media.

  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound, CP-724714, or Doxorubicin for 72 hours.

  • Viability Assessment: Use a resazurin-based assay (e.g., CellTiter-Blue®) to measure cell viability according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line using non-linear regression analysis.

Tier 2: Direct Inhibition of HER2 Kinase Activity

If the test compound shows selective anti-proliferative activity against HER2-overexpressing cells, the next crucial step is to determine if it directly inhibits the enzymatic activity of the HER2 kinase.

Comparative Data: Biochemical HER2 Kinase Inhibition

This table shows hypothetical results from a direct in vitro kinase assay.

CompoundHER2 Kinase IC50 (nM)EGFR Kinase IC50 (nM)Selectivity (EGFR/HER2)
This compound150>10,000>66-fold
CP-724714 (Positive Control)[3]106400640-fold
Staurosporine (Non-selective control)561.2-fold
Experimental Protocol: In Vitro HER2 Kinase Assay

This protocol is based on a luminescent kinase assay format, such as the ADP-Glo™ Kinase Assay.[5]

  • Reaction Setup: In a 96-well plate, combine recombinant human HER2 kinase, a suitable peptide substrate (e.g., Biotin-FLT3 (Tyr589) peptide), and ATP in a kinase buffer.[8]

  • Inhibitor Addition: Add serial dilutions of this compound, CP-724714, or Staurosporine.

  • Kinase Reaction: Incubate the reaction mixture at room temperature for 30-60 minutes to allow for ATP consumption.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence and calculate the IC50 value for each compound.

Tier 3: Elucidating the Cellular Mechanism of Action

Confirmation of on-target activity within a cellular context is the final step in this initial validation. This involves assessing the phosphorylation status of HER2 and its key downstream signaling proteins.

The HER2 Signaling Pathway

G HER2 HER2 Dimerization (e.g., HER2/HER3) pHER2 HER2 Autophosphorylation HER2->pHER2 PI3K PI3K pHER2->PI3K Ras Ras pHER2->Ras Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.

Comparative Data: Western Blot Analysis

The expected outcome is a dose-dependent decrease in the phosphorylation of HER2, Akt, and ERK in a HER2-overexpressing cell line like BT-474.

Treatmentp-HER2 (Tyr1221/1222)Total HER2p-Akt (Ser473)Total Aktp-ERK1/2 (Thr202/Tyr204)Total ERK1/2
Vehicle Control++++++++++++++++++
This compound (1 µM)+++++++++++++++
This compound (10 µM)++++++++++++
CP-724714 (1 µM)[4]++++++++++++

(+++ high signal, ++ medium signal, + low signal)

Experimental Protocol: Western Blot Analysis
  • Cell Treatment: Seed BT-474 cells and grow to 70-80% confluency. Treat with the test compound or controls at various concentrations for 2-4 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-HER2, HER2, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., GAPDH).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify band intensities to determine the relative changes in protein phosphorylation.

Conclusion

This guide outlines a systematic and comparative approach to validate the in vitro bioactivity of this compound, with a specific focus on its potential as a HER2 inhibitor. By employing a tiered strategy that moves from broad phenotypic screening to specific target engagement and cellular mechanism of action studies, researchers can build a strong, evidence-based profile for their compound of interest. The inclusion of a well-characterized comparator, such as CP-724714, is essential for contextualizing the potency and selectivity of the novel molecule. The successful execution of these experiments would provide a solid foundation for further preclinical development.

References

  • National Cancer Institute. (n.d.). Definition of CP-724714 - NCI Drug Dictionary.
  • MedchemExpress. (n.d.). CP-724714 | HER2/ErbB2 Inhibitor.
  • Selleck Chemicals. (n.d.). CP-724714 HER2 inhibitor.
  • Benchchem. (n.d.). This compound|RUO.
  • Jani, J. P., et al. (2007). Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor. PubMed.
  • Promega Corporation. (n.d.). HER2 Kinase Assay.
  • Cell Signaling Technology. (n.d.). HTScan® HER2/ErbB2 Kinase Assay Kit #7058.
  • Sollome, J. J., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(4), 541-544.

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A Senior Application Scientist's Guide to Purity Assessment of 1-(4-Iodophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth comparison of analytical methods for assessing the purity of 1-(4-Iodophenyl)cyclopropanecarboxylic acid, a crucial building block in the synthesis of various therapeutic agents. We will delve into the technical nuances of each method, offering field-proven insights and detailed experimental protocols to ensure the generation of reliable and accurate purity data.

The Criticality of Purity for this compound

This compound is a key intermediate in the synthesis of a range of pharmaceuticals.[1] Its molecular structure, featuring a cyclopropane ring and an iodinated phenyl group, presents unique analytical challenges. Impurities, which can arise from the synthetic route or degradation, may impact the safety, efficacy, and stability of the final drug product. Therefore, robust and validated analytical methods are essential for quality control.

An Overview of Orthogonal Analytical Techniques

A multi-faceted approach, employing orthogonal analytical techniques, is paramount for a comprehensive purity assessment. This strategy minimizes the risk of overlooking impurities that may not be detected by a single method. The primary techniques for evaluating the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.

Comparative Analysis of Key Purity Assessment Methods

The selection of an appropriate analytical method, or a combination thereof, depends on the specific requirements of the analysis, such as the nature of the expected impurities, the desired level of sensitivity, and the stage of drug development.

Method Principle Strengths Limitations Typical Application
HPLC Separation based on differential partitioning between a mobile and stationary phase.High resolution for separating structurally similar impurities; quantitative accuracy; widely available.[2][3]May require method development to resolve all potential impurities; some impurities may lack a UV chromophore.Primary method for routine purity testing and quantification of known and unknown impurities.
GC-MS Separation of volatile compounds followed by mass analysis.High sensitivity and specificity; excellent for identifying volatile and semi-volatile impurities.Requires derivatization for non-volatile compounds like carboxylic acids; potential for thermal degradation of the analyte.[4][5]Identification of residual solvents and volatile impurities; complementary to HPLC for a broader impurity profile.
qNMR Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified reference standard.Primary analytical method; non-destructive; provides structural information; does not require a reference standard of the analyte itself.[6][7][8]Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.[6]Absolute purity determination; certification of reference standards; orthogonal confirmation of purity.
Elemental Analysis Combustion of the sample to convert elements into simple gases, which are then quantified.Provides the elemental composition (C, H, N, S, O) of the compound, which can be compared to the theoretical values.[9]Does not provide information on the nature of impurities; insensitive to impurities with the same elemental composition (isomers).[6]Confirmation of elemental composition and overall purity, particularly for new chemical entities.

Visualizing the Analytical Workflow

A systematic approach to purity assessment ensures all potential impurities are considered and the most appropriate analytical techniques are employed.

Purity Assessment Workflow cluster_InitialScreening Initial Screening & Characterization cluster_ImpurityProfiling Impurity Profiling HPLC_Screen HPLC Screening (Generic Gradient) HPLC_MethodDev HPLC Method Development & Validation HPLC_Screen->HPLC_MethodDev Identified Peaks NMR_Structural ¹H & ¹³C NMR (Structural Confirmation) qNMR qNMR (Absolute Purity) NMR_Structural->qNMR Confirmed Structure LC_MS_ID LC-MS (Impurity Identification) HPLC_MethodDev->LC_MS_ID Optimized Separation Validated_HPLC Validated HPLC (Relative Purity) HPLC_MethodDev->Validated_HPLC GC_MS_Volatiles GC-MS (Residual Solvents & Volatiles) Elemental_Analysis Elemental Analysis (Compositional Purity) API_Sample This compound Sample API_Sample->HPLC_Screen API_Sample->NMR_Structural API_Sample->GC_MS_Volatiles API_Sample->Elemental_Analysis

Caption: A typical workflow for the comprehensive purity assessment of a pharmaceutical intermediate.

Experimental Protocols

The following protocols are provided as a starting point and should be validated for their intended use.

High-Performance Liquid Chromatography (HPLC) for Relative Purity

This reversed-phase HPLC method is designed for the separation and quantification of this compound from its potential process-related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      20 90
      25 90
      26 40

      | 30 | 40 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Purity is typically calculated based on the area percent of the main peak relative to the total peak area.

Causality Behind Choices: A C18 column is chosen for its versatility in retaining and separating a wide range of non-polar to moderately polar compounds.[10][11] The gradient elution allows for the separation of impurities with a range of polarities. Formic acid is used to acidify the mobile phase, which suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification

Due to the low volatility of the carboxylic acid, derivatization is necessary to convert it into a more volatile species suitable for GC analysis.

Instrumentation:

  • GC-MS system

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable solvent

Procedure:

  • Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[4]

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium

    • MS Scan Range: 40-500 m/z

  • Analysis:

    • Inject the derivatized sample.

    • Identify impurities by comparing their mass spectra to a spectral library and the spectrum of the derivatized main compound.

Trustworthiness of Protocol: This protocol includes a derivatization step, which is crucial for the analysis of carboxylic acids by GC-MS.[4][5] The use of an internal standard (not detailed here but recommended for quantitative analysis) would further enhance the reliability of the method.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) for Absolute Purity

This method provides a direct measurement of the purity of the analyte against a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the certified internal standard into a vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Authoritative Grounding: qNMR is recognized as a primary ratio method of measurement by metrological institutes and is increasingly accepted by regulatory bodies for purity determination.[6][7][8]

Elemental Analysis

This technique determines the percentage of carbon, hydrogen, and other elements in the sample.

Instrumentation:

  • CHNS/O Analyzer

Procedure:

  • Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin capsule.

  • Introduce the sample into the combustion furnace of the analyzer.

  • The instrument automatically calculates the percentage of each element.

Acceptance Criteria: For pharmaceutical intermediates, the experimentally determined elemental composition should typically be within ±0.4% of the theoretical values.[9]

Interplay of Analytical Methods

The strengths of one method can compensate for the limitations of another, providing a more complete picture of the sample's purity.

Method Interplay HPLC HPLC + High Resolution + Quantitative - May miss non-UV active impurities GCMS GC-MS + Identifies Volatiles + High Sensitivity - Requires Derivatization HPLC->GCMS Complementary for a broader impurity profile qNMR qNMR + Absolute Purity + Structural Info - Lower Sensitivity HPLC->qNMR Orthogonal Confirmation of Purity EA Elemental Analysis + Confirms Composition - No Impurity Info HPLC->EA Purity by chromatography vs. elemental composition qNMR->EA Confirms Stoichiometry

Caption: The synergistic relationship between different analytical methods for purity assessment.

Conclusion

The purity assessment of this compound requires a well-considered analytical strategy. While HPLC is often the workhorse for routine analysis, a comprehensive evaluation should incorporate orthogonal methods like qNMR for absolute purity determination and GC-MS for volatile impurities. Elemental analysis serves as a fundamental check of the compound's identity and overall purity. By understanding the principles, strengths, and limitations of each technique, and by implementing robust, validated protocols, researchers can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

References

  • Agilent. (n.d.). Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <233> Elemental Impurities—Procedures. Retrieved from [Link]

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Absolute quantitative 1H NMR spectroscopy for compound purity determination.
  • European Medicines Agency. (2008). Guideline on the specification limits for residues of metal catalysts or metal reagents. Retrieved from [Link]

  • Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. Retrieved from [Link]

  • Cho, K., Miyamae, S., Ahn, S., & Saito, Y. (2021).
  • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 857-865.
  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(8), 576-585.
  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • K. N. Thakkar, S. S. Shirkhedkar, S. J. Surana. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1213-1225.
  • Vakhrushev, A. V., et al. (2012). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. Journal of Analytical Chemistry, 67(14), 1051-1056.
  • H. J. Ritchie, P. R. Haddad, C. A. Lucy. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(10), 2633.
  • Canene-Adams, K. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301.

Sources

A Comparative Guide to the Cross-Reactivity Profile of 1-(4-Iodophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, ensuring the specificity of a new chemical entity is paramount to its successful translation into a therapeutic candidate. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 1-(4-Iodophenyl)cyclopropanecarboxylic acid, a novel compound with therapeutic potential. We will explore its primary mechanism of action and objectively compare its performance against alternative compounds, supported by a robust framework of experimental data.

Introduction: The Significance of Selectivity

This compound is a synthetic compound of interest in medicinal chemistry.[1] Its structural motif, featuring a cyclopropanecarboxylic acid core, is found in various biologically active molecules.[2][3] Notably, derivatives of cyclopropanecarboxylic acid have been investigated as inhibitors of the glycine transporter 1 (GlyT1).[4][5] GlyT1 inhibitors are a promising therapeutic strategy for conditions associated with N-methyl-D-aspartate (NMDA) receptor hypofunction, such as schizophrenia, by increasing synaptic glycine levels.[6][7][8]

Given the structural similarities to known GlyT1 inhibitors, we hypothesize that this compound acts as an inhibitor of GlyT1. However, off-target interactions can lead to undesirable side effects or toxicity, making a thorough cross-reactivity assessment essential.[9] This guide outlines a systematic approach to characterizing the selectivity of this compound, comparing it with a well-characterized, high-selectivity GlyT1 inhibitor, Iclepertin (BI-425809).[10][11]

Experimental Design for Cross-Reactivity Profiling

A tiered approach to in vitro safety pharmacology is a cost-effective and scientifically rigorous strategy to identify potential off-target liabilities early in the drug discovery process.[12][13] Our experimental plan is designed to first confirm the primary target engagement and then to broaden the search for unintended interactions across a diverse panel of receptors, transporters, enzymes, and ion channels.

Primary Target Engagement: GlyT1 Inhibition Assay

The initial step is to quantify the potency of this compound at the hypothesized primary target, GlyT1.

Protocol: GlyT1 Inhibition Assay (Radioligand Binding)

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human GlyT1 are cultured to ~80-90% confluency.

  • Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

  • Binding Assay:

    • Membrane preparations are incubated with a specific radioligand for GlyT1, such as [³H]-Sarcosine.

    • Increasing concentrations of this compound or the reference compound, Iclepertin, are added to displace the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known GlyT1 inhibitor (e.g., ALX-5407).[10]

  • Detection: Bound radioligand is separated from unbound by rapid filtration and quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of specific radioligand binding (IC₅₀) is calculated using non-linear regression analysis.

Tier 1: Broad Panel Screening for Off-Target Liabilities

To identify potential off-target interactions, a broad screening panel is employed. Commercial services like the Eurofins Discovery SafetyScreen44™ panel or the NIMH Psychoactive Drug Screening Program (PDSP) offer comprehensive and validated assays against a wide range of targets known to be involved in adverse drug reactions.[12][14][15][16]

Workflow: Broad Panel Cross-Reactivity Screening

The following diagram illustrates the workflow for the initial broad panel screening.

G cluster_prep Compound Preparation cluster_screening Tier 1 Screening cluster_analysis Data Analysis compound This compound (Test Compound) screening_panel Broad Ligand Binding Panel (e.g., Eurofins SafetyScreen44™) Single high concentration (e.g., 10 µM) compound->screening_panel competitor Iclepertin (Reference Compound) competitor->screening_panel data_analysis Calculate % Inhibition vs. Control screening_panel->data_analysis hit_identification Identify 'Hits' (e.g., >50% Inhibition) data_analysis->hit_identification

Caption: Workflow for Tier 1 broad panel cross-reactivity screening.

Tier 2: Dose-Response and Functional Assays for Identified "Hits"

Any targets showing significant inhibition (typically >50%) in the Tier 1 screen are subjected to further investigation to determine their potency (IC₅₀ or Kᵢ) and functional effect (agonist or antagonist activity).

Protocol: Functional Assays

The choice of functional assay is target-dependent.[17][18] For example:

  • GPCRs: Calcium mobilization assays (for Gq-coupled receptors) or cAMP assays (for Gs/Gi-coupled receptors).

  • Ion Channels: Electrophysiological patch-clamp assays.

  • Transporters: Cellular uptake or efflux assays using a probe substrate.[19][20][21]

Comparative Data Analysis

The following tables present plausible data from our proposed cross-reactivity studies, comparing this compound with the selective GlyT1 inhibitor, Iclepertin.

Table 1: Primary Target (GlyT1) Engagement

CompoundGlyT1 Binding IC₅₀ (nM)
This compound45
Iclepertin (BI-425809)8

Data are hypothetical and for illustrative purposes.

This data suggests that while this compound is a potent inhibitor of GlyT1, it is approximately 5-6 fold less potent than the highly optimized reference compound, Iclepertin.

Table 2: Tier 1 Broad Panel Screening Results (% Inhibition at 10 µM)

Target FamilyTargetThis compoundIclepertin (BI-425809)
Transporter GlyT1 98% 99%
TransporterDAT15%2%
TransporterSERT22%5%
TransporterNET18%3%
GPCR5-HT₂ₐ8%<1%
GPCRD₂12%3%
GPCRM₁65%4%
Ion ChannelhERG35%1%
EnzymeMAO-A5%<1%

Data are hypothetical and for illustrative purposes. Only a subset of a typical panel is shown.

The Tier 1 screen indicates a potential off-target interaction for this compound at the M₁ muscarinic acetylcholine receptor. The reference compound, Iclepertin, shows a much cleaner profile, consistent with its known high selectivity.[11]

Table 3: Tier 2 Follow-up on M₁ Receptor "Hit"

CompoundM₁ Receptor Binding IC₅₀ (nM)M₁ Receptor Functional Assay (Calcium Flux)
This compound1,250Antagonist, IC₅₀ = 2,100 nM
Iclepertin (BI-425809)>10,000No significant activity

Data are hypothetical and for illustrative purposes.

The Tier 2 follow-up confirms that this compound has micromolar antagonist activity at the M₁ receptor. The selectivity window can be calculated as the ratio of the off-target IC₅₀ to the on-target IC₅₀.

  • Selectivity Window = IC₅₀ (M₁) / IC₅₀ (GlyT1) = 1,250 nM / 45 nM ≈ 28-fold

A selectivity window of less than 100-fold often warrants further investigation and consideration during lead optimization.

Interpretation and Strategic Implications

The cross-reactivity profile of a compound is a critical component of its overall developability. Our comparative analysis reveals key differences between this compound and the established GlyT1 inhibitor, Iclepertin.

  • Potency: this compound is a potent GlyT1 inhibitor, though less so than Iclepertin.

  • Selectivity: The primary liability identified for this compound is its antagonist activity at the M₁ muscarinic receptor. While the selectivity window is ~28-fold, this could translate to cholinergic side effects at higher therapeutic doses. In contrast, Iclepertin demonstrates a superior selectivity profile, highlighting the success of its optimization campaign.

The logical relationship of this tiered screening approach is visualized below.

G cluster_results Analysis cluster_conclusion Conclusion start Test Compound: This compound primary_assay Primary Target Assay (GlyT1 Binding) start->primary_assay tier1_screen Tier 1: Broad Panel Screen (e.g., SafetyScreen44™) start->tier1_screen potency Determine On-Target Potency (IC₅₀) primary_assay->potency hits Identify Off-Target 'Hits' (>50% Inhibition @ 10 µM) tier1_screen->hits no_hits No Significant Hits tier1_screen->no_hits selectivity Calculate Selectivity Window (Off-Target IC₅₀ / On-Target IC₅₀) potency->selectivity tier2_screen Tier 2: Dose-Response & Functional Assays on 'Hits' hits->tier2_screen tier2_screen->selectivity risk_assessment Assess Risk Profile & Guide Next Steps selectivity->risk_assessment

Sources

The Cyclopropane Compass: Navigating Structure-Activity Relationships in 1-(4-Iodophenyl)cyclopropanecarboxylic Acid Derivatives for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the rigid, three-dimensional architecture of the cyclopropane ring offers a compelling scaffold for the design of potent and selective enzyme inhibitors. Among these, derivatives of 1-phenylcyclopropanecarboxylic acid have emerged as a promising class of molecules, with the 4-iodophenyl substituent providing a versatile handle for synthetic elaboration and potential for enhanced biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(4-iodophenyl)cyclopropanecarboxylic acid derivatives, with a primary focus on their activity as inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in bacterial cysteine biosynthesis. We will also draw comparisons to related cyclopropane-containing inhibitors of other critical enzymes, such as leukotriene C4 synthase (LTC4S), to highlight the broader applicability of this privileged scaffold.

The Strategic Advantage of the Cyclopropane Scaffold

The cyclopropane ring is more than just a cyclic alkane. Its inherent ring strain and well-defined stereochemistry provide a unique conformational rigidity that can be exploited to orient functional groups in a precise manner for optimal interaction with a biological target. This pre-organization of the molecule can lead to a lower entropic penalty upon binding, resulting in higher affinity. Furthermore, the cyclopropane core is metabolically robust, often enhancing the pharmacokinetic profile of a drug candidate. The presence of a carboxylic acid moiety provides a key interaction point, often anchoring the molecule within the active site of an enzyme through hydrogen bonding or ionic interactions.

O-Acetylserine Sulfhydrylase (OASS): A Target for Novel Antibacterials

O-acetylserine sulfhydrylase (OASS) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the final step in the biosynthesis of L-cysteine in bacteria and plants.[1] As this pathway is essential for bacterial survival and absent in humans, OASS represents an attractive target for the development of novel antibacterial agents. The inhibition of OASS can disrupt bacterial cell wall synthesis and other vital processes, potentially circumventing existing antibiotic resistance mechanisms.

The Mechanism of OASS and the Inhibition Strategy

The catalytic cycle of OASS involves a β-replacement reaction where the acetoxy group of O-acetyl-L-serine (OAS) is replaced by a sulfide ion to produce L-cysteine.[1] The cyclopropanecarboxylic acid derivatives are designed to mimic the substrate or an intermediate state, binding to the active site and preventing the natural reaction from occurring.

Structure-Activity Relationship of 2-Phenylcyclopropanecarboxylic Acid Derivatives as OASS Inhibitors

While specific SAR data for a series of this compound derivatives is not extensively published, valuable insights can be gleaned from studies on closely related 2-phenylcyclopropanecarboxylic acid analogs. Research has shown that these compounds can be potent inhibitors of OASS, with affinities in the nanomolar to micromolar range.[2][3]

Key SAR Observations:
  • Stereochemistry is Crucial: The stereochemistry of the cyclopropane ring significantly impacts binding affinity. For instance, the (1S,2S) stereoisomer of 1-(4-methylbenzyl)-2-phenylcyclopropanecarboxylic acid was found to be a highly potent inhibitor of OASS-A from Salmonella Typhimurium, with a dissociation constant (Kd) in the nanomolar range.[3] This highlights the importance of a precise spatial arrangement of the substituents for optimal interaction with the enzyme's active site.

  • Aromatic Substituents Modulate Affinity: The nature and position of substituents on the phenyl ring influence the binding affinity. While a direct comparison with an iodo-substituent is not available in the provided data, we can infer its potential effects. The bulky and lipophilic nature of the iodine atom at the para position could enhance van der Waals interactions within a hydrophobic pocket of the active site. Furthermore, the electron-withdrawing nature of iodine can increase the acidity of the carboxylic acid, potentially leading to stronger electrostatic interactions with basic residues in the active site.[1]

  • Substitution at C1 and C2: Modifications at both the C1 and C2 positions of the cyclopropane ring have been explored. The introduction of a second carboxylic acid group to create cyclopropane-1,2-dicarboxylic acid derivatives has been shown to yield compounds with micromolar affinity for both OASS-A and OASS-B isoforms.[2]

Comparative Data for 2-Phenylcyclopropanecarboxylic Acid Derivatives against OASS
CompoundSubstituent(s)Target IsoformDissociation Constant (Kd)
1 2-phenylStOASS-A9.0 µM[2]
2 2-phenylStOASS-B40 µM[2]
3 1-benzyl-2-phenylStOASS-A48 µM[2]
4 1-benzyl-2-phenylStOASS-B368 µM[2]
5 (1S,2S)-1-(4-methylbenzyl)-2-phenylStOASS-Ananomolar range[3]

StOASS: Salmonella typhimurium O-acetylserine sulfhydrylase

This data underscores the sensitivity of the OASS active site to the substitution pattern on the cyclopropane scaffold. The significant increase in potency observed with the addition of a 4-methylbenzyl group at the C1 position suggests the presence of a large, hydrophobic pocket that can be exploited for designing more potent inhibitors. The 4-iodophenyl group in our topic compound would likely occupy a similar space.

Experimental Protocol: O-Acetylserine Sulfhydrylase (OASS) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against OASS. The assay is based on the reaction of the product, L-cysteine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored compound, 2-nitro-5-thiobenzoate (TNB²⁻), that can be monitored at 412 nm.[4]

Materials:
  • Purified OASS enzyme

  • O-acetyl-L-serine (OAS)

  • Sodium sulfide (Na₂S)

  • DTNB (Ellman's reagent)

  • Potassium phosphate buffer (pH 7.5)

  • Test compounds (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading at 412 nm

Procedure:
  • Prepare Reagents:

    • Prepare a stock solution of OAS in potassium phosphate buffer.

    • Prepare a fresh stock solution of Na₂S in degassed water.

    • Prepare a stock solution of DTNB in potassium phosphate buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • OAS solution

      • DTNB solution

      • Test compound solution (or solvent control)

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction:

    • Add the OASS enzyme solution to each well to start the reaction.

  • Kinetic Measurement:

    • Immediately start monitoring the increase in absorbance at 412 nm over time using a spectrophotometer in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of TNB²⁻ formation) for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Experimental Workflow Diagram:

OASS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Buffer mix Mix Buffer, OAS, DTNB, & Inhibitor in Plate prep_buffer->mix prep_oas Prepare OAS prep_oas->mix prep_nas Prepare Na2S prep_dtnb Prepare DTNB prep_dtnb->mix prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->mix preincubate Pre-incubate at 37°C mix->preincubate add_enzyme Add OASS Enzyme preincubate->add_enzyme read_absorbance Kinetic Read at 412 nm add_enzyme->read_absorbance calc_velocity Calculate Initial Velocity read_absorbance->calc_velocity plot_inhibition Plot % Inhibition vs. [I] calc_velocity->plot_inhibition calc_ic50 Determine IC50 plot_inhibition->calc_ic50 Leukotriene_Pathway membrane Membrane Phospholipids pla2 cPLA2 membrane->pla2 aa Arachidonic Acid five_lox 5-LOX/FLAP aa->five_lox lta4 Leukotriene A4 (LTA4) lta4h LTA4 Hydrolase lta4->lta4h ltc4s LTC4 Synthase lta4->ltc4s ltb4 Leukotriene B4 (LTB4) ltc4 Leukotriene C4 (LTC4) ggt γ-GT ltc4->ggt ltd4 Leukotriene D4 (LTD4) dp DP ltd4->dp lte4 Leukotriene E4 (LTE4) pla2->aa five_lox->lta4 lta4h->ltb4 ltc4s->ltc4 inhibitor 1-(4-Iodophenyl)cyclopropane- carboxylic acid derivatives (Potential Inhibitors) ltc4s->inhibitor ggt->ltd4 dp->lte4

Caption: The leukotriene biosynthesis pathway highlighting LTC4S as a target.

AZD9898: A Potent Cyclopropane-Containing LTC4S Inhibitor

A notable example of a potent LTC4S inhibitor featuring a cyclopropane-1,2-dicarboxylic acid moiety is AZD9898. This compound, (1S,2S)-2-({5-[(5-chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic acid, is a picomolar inhibitor of LTC4S with an IC₅₀ of 0.28 nM. [5]

Compound Target IC₅₀

| AZD9898 | Leukotriene C4 Synthase | 0.28 nM [5]|

The high potency of AZD9898 demonstrates that the cyclopropane scaffold, when appropriately substituted, can be a key element in the design of highly effective inhibitors for targets beyond OASS. The dicarboxylic acid feature of AZD9898 likely plays a critical role in anchoring the molecule in the active site of LTC4S, similar to the proposed role of the single carboxylic acid in the OASS inhibitors.

Experimental Protocol: Leukotriene C4 Synthase (LTC4S) Inhibition Assay

This protocol outlines an enzyme inhibition assay for LTC4S. [6]

Materials:
  • Purified human LTC4S

  • Leukotriene A4 (LTA4)

  • Glutathione (GSH)

  • Tris-HCl buffer (pH 7.8)

  • Triton X-100

  • Test compounds

  • Methanol

  • 96-well plate

  • HPLC system for product quantification

Procedure:
  • Prepare Reagents:

    • Freshly prepare a solution of LTA4.

    • Prepare a solution of GSH in Tris-HCl buffer.

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Tris-HCl buffer with Triton X-100

      • GSH solution

      • LTC4S enzyme solution

      • Test compound solution (or solvent control)

    • Incubate the mixture on ice for 30 minutes.

  • Initiate Reaction:

    • Add the LTA4 solution to each well to start the reaction.

  • Quench Reaction:

    • After a short incubation period (e.g., 15 seconds), quench the reaction by adding cold methanol.

  • Product Analysis:

    • Analyze the amount of LTC4 produced in each well using a validated HPLC method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion: A Scaffold of High Potential

The this compound scaffold represents a promising starting point for the development of potent and selective enzyme inhibitors. By leveraging the unique structural and electronic properties of the cyclopropane ring and the iodo-substituent, medicinal chemists can fine-tune the affinity and pharmacokinetic properties of these molecules. The insights gained from SAR studies on related 2-phenylcyclopropanecarboxylic acid derivatives against OASS provide a solid foundation for the rational design of novel antibacterial agents. Furthermore, the success of cyclopropane-containing molecules like AZD9898 in inhibiting LTC4S underscores the broad applicability of this versatile scaffold in targeting a range of enzymes implicated in human disease. Continued exploration of this chemical space is warranted and holds significant potential for the discovery of new therapeutics.

References

  • Johansson, P., et al. (2018). Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma. Journal of Medicinal Chemistry, 61(21), 9525-9541. [Link]

  • Marchetti, M., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 108-115. [Link]

  • Burstein, H. J., et al. (2004). Structure and Mechanism of O-acetylserine Sulfhydrylase. Journal of Biological Chemistry, 279(26), 26803-26806. [Link]

  • Marchetti, M., et al. (2021). A Competitive O-Acetylserine Sulfhydrylase Inhibitor Modulates the Formation of Cysteine Synthase Complex. International Journal of Molecular Sciences, 22(11), 5678. [Link]

  • Ago, H., et al. (2014). Structure and Inhibition of Mouse Leukotriene C4 Synthase. PLoS ONE, 9(5), e96763. [Link]

  • Haeggström, J. Z. (2018). Leukotriene biosynthetic enzymes as therapeutic targets. Journal of Clinical Investigation, 128(9), 3698-3709. [Link]

  • ResearchGate. Leukotriene biosynthesis pathway. [Link]

  • Huang, Y., et al. (2001). The Active Site of O-Acetylserine Sulfhydrylase Is the Anchor Point for Bienzyme Complex Formation with Serine Acetyltransferase. Journal of Bacteriology, 183(14), 4387-4390. [Link]

  • Thomas, N. R., & Gacesa, P. (1999). O-Acetylserine Sulfhydrylase from Methanosarcina thermophila. Journal of Bacteriology, 181(16), 5033-5042. [Link]

  • Ago, H., et al. (2014). Structure and Inhibition of Mouse Leukotriene C4 Synthase. PLoS ONE, 9(5), e96763. [Link]

  • Creative Biolabs. leukotriene C4 synthase. [Link]

  • Assay Genie. Human Leukotriene C4 synthase (LTC4S) ELISA Kit. [Link]

  • Ghazaryan, H., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]

  • Mozzarelli, A., et al. (2018). Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1343-1351. [Link]

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A Senior Application Scientist's Guide to Palladium Catalysts for 1-(4-Iodophenyl)cyclopropanecarboxylic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the 1-phenylcyclopropanecarboxylic acid scaffold is a privileged motif, offering a unique combination of rigidity and three-dimensional character. The functionalization of this core, particularly through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the para-position of the phenyl ring, is a critical step in the synthesis of a diverse array of bioactive molecules.[1] 1-(4-Iodophenyl)cyclopropanecarboxylic acid serves as a versatile and readily available starting material for such transformations, with palladium-catalyzed cross-coupling reactions being the cornerstone of its synthetic utility.[2]

This guide provides a comparative analysis of various palladium catalyst systems for the coupling of this compound and its derivatives. We will delve into the mechanistic nuances of Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, offering field-proven insights into catalyst selection, reaction optimization, and troubleshooting.

The Strategic Importance of Palladium Catalysis

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis due to their broad functional group tolerance, mild reaction conditions, and high efficiency.[3] For a substrate like this compound, the presence of the carboxylic acid and the cyclopropyl group necessitates a catalyst system that is both robust and selective. The choice of the palladium source and, critically, the ancillary ligand, dictates the success of the transformation.

Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium catalyst is a function of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and the associated ligands.[4][5] The ligand plays a pivotal role in stabilizing the active Pd(0) species, facilitating oxidative addition to the aryl iodide, and promoting the subsequent transmetalation and reductive elimination steps.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[3] For our target substrate, this would typically involve coupling with a boronic acid or ester.

Catalyst Systems:

  • Traditional Phosphine Ligands (e.g., PPh₃): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, air-sensitive catalyst that is effective for many Suzuki couplings.[6] It is often used for reactions involving aryl iodides due to their high reactivity. However, for more challenging substrates or when lower catalyst loadings are desired, more advanced ligand systems are often superior.

  • Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane) have demonstrated high efficacy in the Suzuki-Miyaura coupling of substrates bearing cyclopropyl groups.[7] These ligands promote the formation of the active monoligated Pd(0) species, which accelerates the catalytic cycle.[2]

  • Heterogeneous Catalysts: Palladium on carbon (Pd/C) and palladium nanoparticles supported on materials like graphene oxide offer the advantage of easier catalyst removal and recycling.[8][9] However, they may require higher temperatures and can sometimes exhibit lower activity compared to homogeneous catalysts.

Experimental Insight: For the Suzuki-Miyaura coupling of this compound with an arylboronic acid, a catalyst system comprising Pd(OAc)₂ and a bulky biarylphosphine ligand like SPhos is anticipated to provide high yields under relatively mild conditions. The use of a carbonate or phosphate base in a mixed aqueous-organic solvent system is standard practice.[7]

Heck Coupling: Vinylation of the Aryl Iodide

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[10][11] This would allow for the introduction of a vinyl group onto the phenyl ring of our target molecule.

Catalyst Systems:

  • Palladium Acetate with Phosphine Ligands: Pd(OAc)₂ in combination with triphenylphosphine (PPh₃) is a common catalyst system for Heck reactions.[12] However, the efficiency can be substrate-dependent.

  • Ligandless Palladium Catalysis: In some cases, particularly with highly reactive aryl iodides, the Heck reaction can be performed without the addition of an external phosphine ligand, using a simple palladium salt like Pd(OAc)₂.[13]

  • Palladacycles: These are pre-formed, stable palladium complexes that can serve as highly active catalysts for Heck reactions, often at low catalyst loadings.[5]

Experimental Insight: The Heck coupling of this compound with an acrylate, for instance, would likely proceed efficiently using Pd(OAc)₂ as the catalyst precursor. The choice of base, such as a tertiary amine or an inorganic carbonate, and the reaction temperature are critical parameters to optimize.[14]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds by coupling an aryl halide with an amine.[2][15] This is invaluable for the synthesis of anilines and their derivatives.

Catalyst Systems:

  • Bulky, Electron-Rich Phosphine Ligands (Buchwald and Hartwig Ligands): This class of reaction is almost exclusively catalyzed by palladium complexes bearing sterically demanding and electron-donating ligands such as XPhos or the YPhos family of ligands.[16][17] These ligands are crucial for facilitating the reductive elimination step, which is often the rate-limiting step in C-N bond formation.

  • Palladium Pre-catalysts: Commercially available pre-catalysts, where the ligand is already coordinated to a Pd(II) source, can offer improved stability and reactivity.[17]

Experimental Insight: For the amination of this compound, a catalyst system composed of Pd(OAc)₂ and a ligand like XPhos, in the presence of a strong, non-nucleophilic base such as sodium tert-butoxide, would be the recommended starting point.[17] The reaction is typically carried out in an anhydrous aprotic solvent like toluene or dioxane.

Comparative Data Summary

The following table provides a qualitative comparison of the expected performance of different palladium catalyst systems for the coupling of this compound.

Reaction TypeCatalyst SystemExpected ActivitySubstrate ScopeCatalyst LoadingReaction Conditions
Suzuki-Miyaura Pd(PPh₃)₄Moderate to HighGood for aryl iodides1-5 mol%Higher temperatures may be needed
Pd(OAc)₂ / SPhosHigh to ExcellentBroad0.5-2 mol%Milder conditions
Heterogeneous (e.g., Pd/C)ModerateGoodHigher loading may be neededHigh temperatures
Heck Pd(OAc)₂ / PPh₃Moderate to HighGood for activated alkenes1-3 mol%Moderate to high temperatures
Ligandless Pd(OAc)₂ModerateSubstrate dependent1-5 mol%High temperatures
PalladacyclesHighBroad0.1-1 mol%Often milder conditions
Buchwald-Hartwig Pd(OAc)₂ / XPhosHigh to ExcellentBroad (primary & secondary amines)1-3 mol%Anhydrous, inert atmosphere
YPhos-based catalystsExcellentBroad, including challenging substrates0.5-2 mol%Often at room temperature

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene/Water (10:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in the toluene portion of the solvent system.

  • Add the catalyst solution to the reaction vessel, followed by the water portion of the solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle and Workflow

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition + Ar-I Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-I OxAdd->PdII_complex Transmetalation Transmetalation + R-B(OH)₂ PdII_complex->Transmetalation Diaryl_PdII Ar-Pd(II)L₂-R Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Palladium-Catalyzed Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh Reactants: Aryl Iodide, Coupling Partner, Base B Add to Oven-Dried Flask A->B C Inert Atmosphere (Evacuate/Backfill with Ar/N₂) B->C D Prepare Catalyst Solution (Pd source + Ligand in Solvent) C->D E Add Catalyst and Solvent to Flask D->E F Heat and Stir E->F G Monitor Reaction Progress (TLC, LC-MS) F->G H Cool to Room Temperature G->H I Aqueous Work-up (Extraction) H->I J Dry and Concentrate I->J K Purify by Chromatography J->K

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Senior Application Scientist's Insights

Causality Behind Experimental Choices:

  • Choice of Ligand: The selection of a bulky, electron-rich phosphine ligand for both Suzuki-Miyaura and Buchwald-Hartwig reactions is deliberate. These ligands promote the formation of a coordinatively unsaturated, 14-electron Pd(0) species, which undergoes oxidative addition much faster than the more stable 16- or 18-electron complexes formed with less bulky ligands like PPh₃.[2] This enhanced reactivity allows for lower catalyst loadings and milder reaction conditions.

  • The Role of the Base: The base in a Suzuki-Miyaura coupling (e.g., K₃PO₄) is not merely a proton scavenger. It activates the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. In Buchwald-Hartwig amination, a strong, non-nucleophilic base (e.g., NaOt-Bu) is required to deprotonate the amine or the intermediate palladium-amido complex, driving the reaction towards reductive elimination.[17]

  • Solvent Systems: The use of a biphasic solvent system (e.g., toluene/water) in Suzuki-Miyaura reactions can be advantageous. The organic phase solubilizes the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and the boronate salt, bringing the reactants into proximity at the interface.

Trustworthiness Through Self-Validation:

Every protocol described herein should be viewed as a self-validating system. The progress of the reaction should be meticulously monitored by techniques like TLC or LC-MS. The absence of starting material and the appearance of a new, more nonpolar spot (in the case of C-C coupling) or a product with a different UV activity provides real-time validation of the catalytic process. Furthermore, the isolation and characterization of the product by NMR spectroscopy and mass spectrometry provide the ultimate confirmation of a successful transformation.

References

  • Gagnon, A., Duplessis, M., Alsabeh, P., & Barabé, F. (2008). Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. The Journal of Organic Chemistry, 73(9), 3452–3459. [Link]

  • Bock, L. C., et al. (2020). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry, 85(17), 11455–11463. [Link]

  • Jackson, G. E., et al. (2013). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Journal of the American Chemical Society, 135(34), 12696–12705. [Link]

  • Starkov, P., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3770. [Link]

  • Ren, Y., et al. (2014). Development of a palladium-catalyzed α-arylation of cyclopropyl nitriles. Organic Letters, 16(24), 6314–6317. [Link]

  • Ball, N. D., et al. (2014). Opening a Pandora's Flask on a Prototype Catalytic Direct Arylation Reaction of Pentafluorobenzene: The Ag2CO3/Pd(OAc)2/PPh3 System. Organometallics, 33(17), 4419–4430. [Link]

  • Mótyán, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 997–1003. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Hartwig, J. F. (2008). A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols. Journal of the American Chemical Society, 130(47), 15861–15873. [Link]

  • Sharma, A., & Kumar, V. (2017). Heck Reaction—State of the Art. Catalysts, 7(10), 267. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Johnson Matthey. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]

  • Wipf, P. (2009). Organometallics - Pd Feature. [Link]

  • Singh, U. K., et al. (2018). Buchwald-Hartwig reaction: An overview. Journal of Organometallic Chemistry, 861, 109-130. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Alonso-García, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. [Link]

  • Mótyán, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Khan, M., et al. (2016). Palladium Catalysts for Cross-Coupling Reaction. [Link]

  • Zangrando, E., et al. (2016). ADC-Based Palladium Catalysts for Aqueous Suzuki–Miyaura Cross-Coupling Exhibit Greater Activity than the Most Advantageous Catalytic Systems. Organometallics, 35(17), 2841–2851. [Link]

  • Santoro, O., et al. (2013). Cationic versus Anionic Palladium Species in the Suzuki–Miyaura Cross‐Coupling. Chemistry – A European Journal, 19(36), 11838-11842. [Link]

  • Sharma, A., & Kumar, V. (2017). Heck Reaction—State of the Art. [Link]

  • Eftekhari-Sis, B., et al. (2013). Application of 3-aroyl-4(5)-arylimidazols as efficient ligands in Pd-catalyzed Heck reactions. Tetrahedron, 69(46), 9640-9648. [Link]

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Validating the Inhibitory Mechanism of 1-(4-Iodophenyl)cyclopropanecarboxylic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of endocannabinoid system modulators, rigorous validation of a compound's mechanism of action is paramount. This guide provides an in-depth, objective comparison of experimental methodologies to validate the inhibitory mechanism of 1-(4-Iodophenyl)cyclopropanecarboxylic acid, a putative inhibitor of Fatty Acid Amide Hydrolase (FAAH). We will explore its performance in context with established FAAH inhibitors and provide detailed, field-proven protocols to ensure scientific integrity and reproducibility.

The endocannabinoid system (ECS) is a critical regulator of homeostasis, influencing a vast array of physiological processes including pain, inflammation, and neurotransmission.[1][2] A key enzymatic component of the ECS is Fatty Acid Amide Hydrolase (FAAH), which is primarily responsible for the degradation of the endocannabinoid anandamide (AEA).[3][4] Inhibition of FAAH elevates endogenous AEA levels, offering a promising therapeutic strategy for various pathologies without the psychotropic side effects associated with direct cannabinoid receptor agonists.[5] This guide will equip researchers with the necessary tools to meticulously characterize the inhibitory properties of novel compounds like this compound.

The Central Hypothesis: Targeting FAAH

Our investigation is centered on the hypothesis that this compound exerts its biological effects through the inhibition of FAAH. This is based on the structural similarities of its cyclopropanecarboxylic acid scaffold to other known enzyme inhibitors.[6] The following sections will detail a logical, multi-tiered experimental approach to test this hypothesis, moving from direct enzymatic assays to more complex cellular models.

Signaling Pathway of FAAH-mediated Anandamide Degradation

FAAH_Pathway AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Substrate Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Hydrolysis Ethanolamine Ethanolamine FAAH->Ethanolamine Inhibitor 1-(4-Iodophenyl)- cyclopropanecarboxylic acid Inhibitor->FAAH Inhibition Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation Assay 1. Fluorometric FAAH Activity Assay (IC50 Determination) Kinetics 2. Enzyme Kinetic Studies (Mechanism of Inhibition) Assay->Kinetics Selectivity 3. Selectivity Profiling (Off-target effects) Kinetics->Selectivity Cell_Assay 4. Cell-Based FAAH Inhibition Assay (Cellular Potency) Selectivity->Cell_Assay Endocannabinoid_Measurement 5. Measurement of Endogenous AEA Levels (Target Engagement) Cell_Assay->Endocannabinoid_Measurement

Caption: A stepwise experimental workflow for validating the mechanism of FAAH inhibition.

Detailed Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the key experiments outlined in the workflow. The rationale behind each step is explained to ensure a deep understanding of the experimental design.

Fluorometric FAAH Activity Assay for IC50 Determination

This initial screen determines the concentration of the inhibitor required to reduce FAAH activity by 50% (IC50).

  • Principle: This assay utilizes a synthetic fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which upon cleavage by FAAH, releases a highly fluorescent product. [7]The rate of fluorescence increase is directly proportional to FAAH activity. [3]* Materials:

    • Recombinant human FAAH

    • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA) [8] * FAAH Substrate (e.g., AAMCA)

    • This compound and control inhibitors (dissolved in DMSO)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and control inhibitors in FAAH Assay Buffer. A typical starting range is from 0.1 nM to 100 µM. [3] 2. In a 96-well plate, add the assay buffer, followed by the inhibitor dilutions or vehicle control (DMSO).

    • Add the recombinant FAAH enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction. [8] 4. Initiate the reaction by adding the FAAH substrate.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. [3][9]* Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Plot the percentage of FAAH inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Enzyme Kinetic Studies to Elucidate the Mechanism of Inhibition

These studies determine whether the inhibition is reversible or irreversible and the nature of the interaction (e.g., competitive, non-competitive).

  • Principle: By measuring the initial reaction rates at varying substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated to visualize the mechanism of inhibition. For time-dependent inhibition, the enzyme is pre-incubated with the inhibitor for varying durations.

  • Procedure (for determining reversibility):

    • Pre-incubate FAAH with a high concentration of the inhibitor (e.g., 10x IC50) for 30-60 minutes.

    • Rapidly dilute the enzyme-inhibitor mixture 100-fold into the assay buffer containing the substrate.

    • Monitor the reaction progress over time. A recovery of enzyme activity indicates reversible inhibition.

  • Procedure (for determining inhibition type):

    • Perform the FAAH activity assay with a matrix of varying concentrations of both the substrate and the inhibitor.

    • Measure the initial reaction velocities for each condition.

  • Data Analysis:

    • Construct a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

    • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition (competitive, non-competitive, or uncompetitive). For irreversible inhibitors, determine the inactivation rate constant (kinact) and the inhibitor affinity (Ki). [10]

Cell-Based FAAH Inhibition Assay

This assay validates the inhibitor's activity in a more physiologically relevant environment.

  • Principle: The activity of endogenous FAAH is measured in cell lysates after treating intact cells with the inhibitor. This accounts for cell permeability and potential metabolism of the compound.

  • Materials:

    • A suitable cell line with detectable FAAH activity (e.g., T84, RBL-2H3, or FAAH-overexpressing cells). [11] * Cell culture medium and reagents.

    • Lysis buffer.

    • BCA Protein Assay Kit.

    • Reagents for the fluorometric FAAH activity assay.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight. [3] 2. Treat the cells with serial dilutions of the inhibitor or vehicle control for a specified time (e.g., 1-4 hours).

    • Wash the cells and lyse them.

    • Determine the protein concentration of each lysate using a BCA assay. [3] 5. Measure the FAAH activity in the cell lysates using the fluorometric assay described in Protocol 1, normalizing the activity to the protein concentration.

  • Data Analysis:

    • Calculate the cellular IC50 value by plotting the percentage of FAAH inhibition against the inhibitor concentration.

Measurement of Endogenous Anandamide (AEA) Levels

This is a crucial step to demonstrate target engagement in a cellular context.

  • Principle: Inhibition of FAAH should lead to an accumulation of its primary substrate, AEA. This can be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Procedure:

    • Treat cells with the inhibitor at a concentration at or above its cellular IC50.

    • After the desired incubation time, harvest the cells and perform lipid extraction.

    • Analyze the lipid extracts by LC-MS to quantify the levels of AEA and other relevant N-acylethanolamines (NAEs) like PEA and OEA. [10]* Data Analysis:

    • Compare the levels of AEA and other NAEs in inhibitor-treated cells to vehicle-treated controls. A significant increase in these lipids provides strong evidence of FAAH inhibition in a cellular system. [12]

Conclusion and Future Directions

By systematically following this comprehensive guide, researchers can rigorously validate the inhibitory mechanism of this compound. The comparative data generated will provide a clear understanding of its potency, selectivity, and mechanism of action relative to established FAAH inhibitors. Should the data confirm potent and selective FAAH inhibition, further in vivo studies in animal models of pain and inflammation would be the logical next step to explore its therapeutic potential. [13][14]This structured approach ensures the generation of high-quality, reproducible data, which is the cornerstone of successful drug discovery and development.

References

  • Benchchem. (n.d.). Developing a Cell-Based Assay with FAAH-IN-2: Application Notes and Protocols.
  • Iannotti, F. A., et al. (2025). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. PMC.
  • MDPI. (2025). (PDF) FAAH Modulators from Natural Sources: A Collection of New Potential Drugs.
  • Angelucci, C. B., et al. (2023). Fluorimetric Assay of FAAH Activity. Springer Nature Experiments.
  • Ahn, K., et al. (n.d.). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC.
  • BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric).
  • Iannotti, F. A., et al. (2025). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. PubMed.
  • Chiang, K. P., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). PubMed Central.
  • Benchchem. (n.d.). An In-depth Technical Guide to Fatty Acid Amide Hydrolase (FAAH) and its Interaction with Oleyl Palmitamide.
  • Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.
  • Cionca, V., et al. (n.d.). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI.
  • Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.
  • Costantino, M., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. PMC - NIH.
  • Iannotti, F. A., et al. (n.d.). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI.
  • Murineddu, G., et al. (2025). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH).
  • Almada, A. A., et al. (n.d.). Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. PMC - NIH.
  • Cionca, V., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. PMC.
  • Ahn, K., et al. (n.d.). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central.
  • DiMicco, R., et al. (2012). Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH).
  • D'Andrea, G., et al. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. PubMed.
  • Singh, U. P., et al. (n.d.). Fatty acid amide hydrolase (FAAH) blockade ameliorates experimental colitis by altering microRNA expression and suppressing inflammation. PubMed.
  • Flores-Soto, M. E., et al. (n.d.). Effect of inhibition of fatty acid amide hydrolase on MPTP-induced dopaminergic neuronal damage. PubMed.
  • Pirrung, M. C., et al. (2000). Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. PubMed.

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Safety Operating Guide

1-(4-Iodophenyl)cyclopropanecarboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 1-(4-Iodophenyl)cyclopropanecarboxylic Acid

For researchers and drug development professionals, the synthesis and use of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of safe handling and disposal. This compound, a halogenated organic compound, requires a specific and rigorous disposal protocol to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step plan for its proper management, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

Presumptive Hazard Profile:

Hazard ClassAnticipated RiskRecommended Precautions
Skin Corrosion/Irritation Causes skin irritation.[4][5]Wear nitrile gloves and a lab coat. Avoid contact with skin.[4][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5]Wear chemical safety goggles or a face shield.[7]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[5][6]Handle in a well-ventilated area, preferably a chemical fume hood.[6][8]
Acute Oral Toxicity May be harmful if swallowed.[4][9]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]

The Core Directive: Segregation as Halogenated Organic Waste

The fundamental principle for disposing of this compound is its classification as a halogenated organic compound . The U.S. Environmental Protection Agency (EPA) heavily regulates these substances due to their potential for environmental persistence and toxicity.[10][11] Disposing of this waste down the drain or in the regular trash is strictly prohibited and can lead to significant environmental contamination and legal penalties.[1][12]

The iodine atom on the phenyl ring necessitates that this compound be segregated from non-halogenated chemical waste. The disposal process for halogenated waste, typically high-temperature incineration, is more complex and costly.[3][10] Mixing waste streams leads to unnecessary expense and complicates the disposal process for the entire container.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps from the point of generation to final removal from the laboratory.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the correct PPE to mitigate the risks outlined in the hazard profile.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield.[7]

  • Body Protection: A laboratory coat.

Step 2: Waste Collection and Segregation

All materials contaminated with this compound must be disposed of as hazardous waste.

  • Primary Compound: Collect any unused or unwanted solid this compound.

  • Contaminated Materials: This includes items such as weighing paper, contaminated gloves, absorbent pads used for cleaning spills, and any rinsed containers.

  • Segregation: Place these materials into a waste container specifically designated for "Halogenated Organic Solid Waste." Do not mix with non-halogenated solvents, acids, or bases.[3]

Step 3: Containerization

The choice and handling of the waste container are critical for safety.

  • Compatibility: The container must be made of a material chemically compatible with the waste (e.g., a high-density polyethylene (HDPE) pail or a glass jar for solids).[1]

  • Condition: The container must be in good condition, free from cracks or damage.[1]

  • Closure: The container must have a secure, leak-proof lid. It must be kept closed at all times except when adding waste.[2][3]

Step 4: Labeling

Properly labeling the waste container is a regulatory requirement and essential for safety.

  • Use a Hazardous Waste Tag: Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags.

  • Complete All Fields: Fill out the tag completely, including:

    • The full chemical name: "Waste this compound" and any other components.

    • The hazard characteristics (e.g., Irritant).

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near the point of generation.[1]

  • Designated Area: Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA).[2]

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks.[3]

  • Segregation: Ensure the container is stored away from incompatible materials.[1]

Step 6: Arranging for Disposal

Laboratory personnel are not responsible for the ultimate disposal of the waste.

  • Contact EHS: Once the container is full or you are finished with the process that generates this waste, contact your institution's EHS department to request a waste pickup.[2]

  • Licensed Professionals: EHS will arrange for the waste to be collected by a licensed hazardous waste disposal company, which will transport it to a permitted treatment, storage, and disposal facility (TSDF) for proper destruction, typically via incineration.[4][6]

Disposal Workflow Diagram

G cluster_0 In the Laboratory cluster_1 Disposal Process gen Waste Generation (Unused chemical, contaminated gloves, etc.) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) gen->ppe Handle Waste segregate Step 2: Segregate Waste (Halogenated Organic Solids) ppe->segregate container Step 3: Containerize (Labeled, sealed, compatible container) segregate->container store Step 4: Store in SAA (Secondary Containment) container->store ehs Step 5: Request Pickup (Contact EHS Office) store->ehs pickup Waste collected by licensed contractor ehs->pickup transport Transport to permitted TSDF facility pickup->transport incinerate Step 6: Final Disposal (High-Temperature Incineration) transport->incinerate

Sources

Personal protective equipment for handling 1-(4-Iodophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1-(4-Iodophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of this compound.

As a novel research chemical, this compound presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough analysis of its structural analogs—including N-(4-Iodophenyl)cyclopropanecarboxamide, 1-(p-Chlorophenyl)cyclopropanecarboxylic acid, and cyclopropanecarboxylic acid—provides a robust framework for establishing safe laboratory practices.[1][2][3][4] This guide synthesizes available data to provide essential, immediate safety and logistical information, ensuring the protection of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

Based on the toxicological data of structurally similar compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed. [3][5]

  • A cause of serious eye irritation. [2][5][6]

  • A cause of skin irritation. [2][3][6]

  • A cause of respiratory irritation. [2][6]

The presence of the iodophenyl group suggests that thermal decomposition may release hazardous iodine-containing vapors, in addition to standard organic combustion products like carbon monoxide and carbon dioxide.[1]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1][4]Provides primary protection against splashes and airborne particles entering the eyes. A face shield offers a secondary barrier for the entire face.
Skin and Body Protection Chemical-resistant lab coat or apron.Protects against incidental skin contact and contamination of personal clothing.
Nitrile or neoprene gloves.[2]Provides a barrier against skin contact. Double-gloving is recommended for extended handling periods.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Required when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosolization.[1][2]

Always inspect PPE for integrity before use and discard any damaged items.[7]

Operational Plan: From Weighing to Reaction Quenching

Adherence to a strict operational workflow is paramount for minimizing exposure and ensuring reproducible experimental outcomes.

prep Preparation (Don PPE, Prepare Work Area) weigh Weighing (In Fume Hood) prep->weigh Proceed with caution dissolve Dissolution (In Fume Hood) weigh->dissolve Transfer carefully reaction Reaction (Closed System) dissolve->reaction quench Quenching (In Fume Hood) reaction->quench cleanup Cleanup (Decontaminate Surfaces) quench->cleanup disposal Waste Disposal (Segregated Waste Streams) cleanup->disposal

Caption: A typical laboratory workflow for handling this compound.

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. Designate a specific area within a certified chemical fume hood for this procedure.[1]

  • Weighing:

    • Place a calibrated analytical balance inside the fume hood.

    • Use a weigh boat or appropriate glassware to carefully measure the desired amount of this compound.

    • Minimize the creation of dust by handling the solid gently.[2][3]

  • Dissolution:

    • While still inside the fume hood, slowly add the weighed solid to your chosen solvent in the reaction vessel.

    • Use a magnetic stirrer or gentle agitation to facilitate dissolution.

    • Keep the vessel covered as much as possible to prevent the release of vapors.

  • Post-Procedure:

    • Wipe down the balance and surrounding surfaces with a suitable decontaminating solution (e.g., 70% ethanol).

    • Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

Disposal Plan: A Cradle-to-Grave Approach

Proper waste management is a critical component of laboratory safety and environmental responsibility. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[8]

Waste Segregation is Key:

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed hazardous waste container. Do not mix incompatible waste streams.

  • Sharps: Any needles or other sharps used in the process must be disposed of in a designated sharps container.

All waste containers must be labeled in accordance with OSHA and EPA guidelines, clearly identifying the contents as hazardous waste.

Emergency Procedures: Be Prepared
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2][3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

This guide is intended to provide a foundation for the safe handling of this compound. It is imperative that all laboratory personnel receive training on these procedures and have access to the full Safety Data Sheets for all chemicals used in their experiments.[3] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

  • West Liberty University. Material Safety Data Sheet: Cyclopropanecarboxylic Acid, 98%(GC). Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Dopamine hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet: 1-(4-Chlorophenyl)-1-Cyclopropane- Carboxylic Acid, 99%. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]...

  • University of California, Berkeley Environmental Health and Safety. OSHA Glove Selection Chart. Retrieved from [Link]

Sources

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